(R)-BAY-85-8501
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(4R)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4O3S/c1-13-18(12-27)20(17-8-7-14(11-26)9-19(17)33(3,31)32)28(2)21(30)29(13)16-6-4-5-15(10-16)22(23,24)25/h4-10,20H,1-3H3/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJWYFPMASPAMM-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C)C3=C(C=C(C=C3)C#N)S(=O)(=O)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](N(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C)C3=C(C=C(C=C3)C#N)S(=O)(=O)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-BAY-85-8501 and its Racemate as a Human Neutrophil Elastase Inhibitor: A Technical Guide
Introduction
Human neutrophil elastase (HNE), a serine protease found in the azurophilic granules of neutrophils, plays a critical role in the innate immune response by breaking down proteins of foreign organisms.[1] However, in chronic inflammatory diseases, excessive HNE activity contributes to tissue damage by degrading extracellular matrix components like elastin (B1584352) and collagen.[1][2] This implicates HNE in the pathogenesis of several pulmonary diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, bronchiectasis, and acute lung injury (ALI).[3][4] Consequently, inhibiting HNE is a promising therapeutic strategy for these conditions.[3]
BAY-85-8501 is a potent, selective, and reversible inhibitor of human neutrophil elastase.[5][6] It belongs to a class of dihydropyrimidinone-based inhibitors.[3] Through chemical optimization that "freezes" the bioactive conformation of the molecule, picomolar potency was achieved.[3] This guide provides a detailed overview of its mechanism, quantitative data, and the experimental protocols used in its evaluation. It should be noted that (R)-BAY-85-8501 is the less active enantiomer of BAY-85-8501.[7]
Chemical Properties
-
Compound: BAY-85-8501
-
Chemical Name: (4S)-4-[4-cyano-2-(methylsulfonyl)phenyl]-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile[3]
-
Molecular Formula: C22H17F3N4O3S[6]
-
Molecular Weight: 474.46 g/mol [6]
-
CAS Number: 1161921-82-9[6]
Mechanism of Action
BAY-85-8501 functions as a selective and reversible inhibitor of HNE.[5] Its mechanism involves a tight, induced-fit binding to the enzyme's active site.[3] The molecule's structure allows for strong interactions with the S1 and S2 pockets of HNE, which are key substrate recognition sites.[1][3] A strategically placed methyl sulfone group helps to lock the inhibitor in its bioactive conformation, significantly boosting its potency.[3] The interaction is characterized by a hydrogen bond between the carbonyl oxygen of the pyrimidine (B1678525) ring and the Val216 backbone amide of HNE.[1]
Quantitative Data
The inhibitory activity and efficacy of BAY-85-8501 have been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of BAY-85-8501
| Target Enzyme | Parameter | Value |
| Human Neutrophil Elastase (HNE) | IC50 | 65 pM[5] |
| Human Neutrophil Elastase (HNE) | Ki | 0.08 nM[5] |
| Murine Neutrophil Elastase (MNE) | Ki | 6 nM[5] |
Table 2: In Vivo Efficacy of BAY-85-8501 in a Rodent Model of HNE-Induced Acute Lung Injury
| Dose | Effect |
| 0.01 mg/kg | Significant decrease in hemoglobin concentration in bronchoalveolar lavage fluid[5] |
| 0.1 mg/kg | Significant reduction in neutrophil count in bronchoalveolar lavage fluid[5] |
Table 3: Phase 2a Clinical Trial of BAY-85-8501 in Non-Cystic Fibrosis Bronchiectasis
| Parameter | Details |
| Study Design | Randomized, double-blind, placebo-controlled, parallel-group study[8][9] |
| Patient Population | 94 patients with non-cystic fibrosis bronchiectasis (n=47 per group)[8] |
| Dosage | 1 mg BAY-85-8501 taken orally once daily for 28 days[8][10] |
| Primary Objective | Assess safety and tolerability[8][11] |
| Key Safety Findings | Favorable safety and tolerability profile; treatment-emergent adverse events were mostly mild or moderate and occurred in 66% of the BAY-85-8501 group versus 77% in the placebo group[8] |
| Pharmacodynamic Outcome | Significant decrease in HNE activity in blood after zymosan challenge (P = 0.0250 vs. placebo)[8][9] |
| Clinical Efficacy | No significant changes in pulmonary function parameters or health-related quality of life over the 28-day treatment period[8] |
| Pharmacokinetics | Trough plasma concentrations of BAY-85-8501 reached a plateau after two weeks[8] |
Experimental Protocols
1. In Vitro HNE Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against HNE.
-
Materials: Purified human neutrophil elastase, a chromogenic or fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA), assay buffer (e.g., Tris-HCl with NaCl), BAY-85-8501, and a microplate reader.
-
Procedure:
-
Prepare a series of dilutions of BAY-85-8501 in the assay buffer.
-
In a 96-well plate, add the HNE enzyme to each well, followed by the different concentrations of the inhibitor.
-
Incubate the enzyme and inhibitor mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the HNE substrate to each well.
-
Monitor the rate of substrate cleavage by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of BAY-85-8501 relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Cell-Based Neutrophil Stimulation Assay
This protocol outlines the assessment of an inhibitor's ability to block HNE activity from stimulated neutrophils.
-
Materials: Freshly isolated human neutrophils from healthy donors, phorbol (B1677699) 12-myristate 13-acetate (PMA) for stimulation, BAY-85-8501, cell culture medium, and an HNE activity assay kit.
-
Procedure:
-
Isolate neutrophils from whole blood using a density gradient centrifugation method (e.g., using Lymhoprep).
-
Plate the isolated neutrophils (e.g., 5x10^5 cells/well) in a 96-well plate.[7]
-
Pre-incubate the cells with various concentrations of BAY-85-8501 (e.g., 12.5, 25, 50 µM) for a short period.[7]
-
Stimulate the neutrophils with a stimulant like PMA (e.g., 50 nM) to induce degranulation and the release of HNE.[7]
-
Incubate for a specified time (e.g., 3 hours).[7]
-
Collect the cell supernatant.
-
Measure the HNE activity in the supernatant using a specific substrate and a plate reader.
-
Compare the HNE activity in the inhibitor-treated wells to the vehicle-treated control to determine the inhibitory effect.
-
3. Rodent Model of HNE-Induced Acute Lung Injury
This protocol describes an in vivo model to evaluate the efficacy of an HNE inhibitor in preventing lung damage.
-
Subjects: Male rodents (e.g., hamsters or mice).
-
Procedure:
-
Administer BAY-85-8501 (e.g., at doses of 0.01 mg/kg and 0.1 mg/kg) or a vehicle control to the animals, typically via oral gavage or another appropriate route.[5]
-
After a set period (e.g., 1 hour), induce acute lung injury by intratracheal instillation of exogenous human neutrophil elastase.[5]
-
After a further period (e.g., several hours to a day), euthanize the animals and perform a bronchoalveolar lavage (BAL) to collect fluid from the lungs.
-
Analyze the BAL fluid for markers of lung injury and inflammation.
-
Primary endpoints often include measuring hemoglobin concentration (an indicator of hemorrhage) and counting the number of neutrophils (an indicator of inflammation).[5]
-
Compare the results from the BAY-85-8501-treated groups with the vehicle-treated group to assess the protective effect of the inhibitor.
-
Visualizations
HNE Pathophysiological Signaling in the Airways
Caption: Pathological cycle of HNE-mediated inflammation and tissue damage in the lungs.
Preclinical Evaluation Workflow for HNE Inhibitors
Caption: A typical preclinical to clinical workflow for developing an HNE inhibitor.
Inhibitory Mechanism of BAY-85-8501
Caption: BAY-85-8501 blocks HNE from degrading its protein substrates.
BAY-85-8501 is a highly potent and selective inhibitor of human neutrophil elastase, developed through structure-based drug design that locks the molecule in its optimal bioactive conformation.[3] Preclinical studies have demonstrated its efficacy in animal models of acute lung injury.[3][5] A Phase 2a clinical trial in patients with non-cystic fibrosis bronchiectasis established a favorable safety and tolerability profile and showed target engagement through a reduction in blood HNE activity.[8] While this initial clinical study did not show improvements in lung function, further investigation is warranted to explore the potential of BAY-85-8501 in treating chronic inflammatory pulmonary diseases where HNE plays a significant pathological role.[8][9]
References
- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BAY-85-8501 - MedChem Express [bioscience.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. Bronchiectasis | Study 16359 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
(R)-BAY-85-8501: A Technical Guide to its Application in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-BAY-85-8501 is a potent, selective, and reversible inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in the pathogenesis of numerous inflammatory diseases. An excess of HNE activity is a significant driver of tissue remodeling and inflammation, particularly in pulmonary conditions such as bronchiectasis and acute lung injury. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its demonstrated efficacy in relevant preclinical and clinical inflammatory disease models. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to support further research and development efforts in this area.
Introduction to this compound
This compound is a novel therapeutic agent designed to restore the critical protease/anti-protease balance in inflammatory conditions characterized by excessive HNE activity.[1] Its high selectivity and picomolar activity make it a promising candidate for chronic anti-inflammatory treatment.[1] Preclinical studies have demonstrated its ability to ameliorate pulmonary inflammation, and it has undergone evaluation in clinical trials for inflammatory pulmonary diseases.
Mechanism of Action: Inhibition of Human Neutrophil Elastase
This compound exerts its anti-inflammatory effects by directly and reversibly inhibiting the enzymatic activity of human neutrophil elastase. HNE, released by activated neutrophils at sites of inflammation, degrades essential components of the extracellular matrix, such as elastin, leading to tissue damage. Furthermore, HNE perpetuates the inflammatory cascade through various signaling pathways.
Signaling Pathway of Human Neutrophil Elastase in Inflammation
The signaling pathway initiated by HNE is complex and multifaceted, contributing to a vicious cycle of inflammation. The diagram below illustrates the central role of HNE and the point of intervention for this compound.
References
(R)-BAY-85-8501: A Technical Guide for Pulmonary Disease Research
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-BAY-85-8501, a potent and selective inhibitor of human neutrophil elastase (HNE), and its application in the study of pulmonary diseases. This document details the compound's mechanism of action, summarizes key preclinical and clinical data, and outlines relevant experimental protocols.
It is important to note that the nomenclature in early drug development can be complex. While the query specifies this compound, the publicly available literature predominantly refers to BAY 85-8501 , a compound identified as a selective HNE inhibitor for pulmonary diseases.[1][2] The chemical name, ((4S)-4-[4-cyano-2-(methylsulfonyl)phenyl]-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile), indicates a specific stereoisomer, (4S), which is likely the basis for the "(R)-" designation in the query.[1][2]
Separately, Bayer has developed another class of compounds, the soluble guanylate cyclase (sGC) stimulators (e.g., Vericiguat, Riociguat), which are also highly relevant to pulmonary vascular diseases.[3][4][5] This guide will focus primarily on the HNE inhibitor BAY 85-8501, as specified, while acknowledging the distinct role of sGC stimulators in pulmonary disease research.
The Role of Human Neutrophil Elastase (HNE) in Pulmonary Disease
Human neutrophil elastase is a serine protease stored in the azurophil granules of neutrophils.[2] In healthy individuals, its activity is tightly controlled by endogenous inhibitors. However, in many chronic inflammatory pulmonary diseases, an imbalance occurs, leading to excessive HNE activity. This overactivity contributes to the pathophysiology of diseases such as non-cystic fibrosis bronchiectasis (non-CF BE), chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and pulmonary hypertension (PH).[1][2]
The pathological contributions of HNE include:
-
Matrix Degradation: HNE breaks down critical components of the lung's extracellular matrix, including elastin (B1584352) and collagen, leading to tissue damage and loss of lung function.[2]
-
Inflammation: HNE can cleave and activate various proteins, perpetuating the inflammatory cycle.
-
Mucus Hypersecretion: It is a potent secretagogue, contributing to airway obstruction.
BAY 85-8501 was developed as a selective and reversible HNE inhibitor to re-establish the protease-antiprotease balance and mitigate the destructive effects of HNE in the lungs.[1][6]
Signaling Pathway: HNE-Mediated Lung Damage and Inhibition by BAY 85-8501
Caption: Pathological cascade of HNE and the inhibitory action of BAY 85-8501.
Data Presentation: Preclinical and Clinical Findings
BAY 85-8501 has been evaluated in both preclinical models and clinical trials for pulmonary diseases.
Preclinical Efficacy
Chemical optimization of a novel dihydropyrimidinone lead structure resulted in BAY 85-8501, which demonstrated picomolar potency and outstanding target selectivity.[1][2] It proved efficacious in a rodent animal model related to acute lung injury (ALI).[1][2]
Phase 2a Clinical Trial in Non-CF Bronchiectasis
A Phase 2a randomized, double-blind, placebo-controlled study was conducted to assess the safety and efficacy of BAY 85-8501 in patients with non-CF bronchiectasis.[6][7]
Table 1: Summary of Phase 2a Clinical Trial Data for BAY 85-8501 in Non-CF Bronchiectasis [6]
| Parameter | BAY 85-8501 (1 mg, once daily) (n=47) | Placebo (n=47) | Outcome |
| Safety & Tolerability | |||
| Treatment-Emergent AEs | 31 patients (66%) | 36 patients (77%) | Favorable safety and tolerability profile; AEs were mostly mild or moderate. |
| Serious TEAEs | 3 patients | 1 patient | Not considered to be study-drug related. |
| Clinical Efficacy | |||
| Pulmonary Function (FEV1) | No significant change from baseline | No significant change | No improvement observed over the 28-day treatment period. |
| Health-Related QoL | No improvement | No improvement | No significant change in quality of life scores. |
| Biomarkers | |||
| HNE Activity (in blood) | Significant decrease | No significant change | Demonstrated target engagement in the systemic circulation (P = 0.0250 vs placebo). |
| Sputum Biomarkers | No significant differences | No significant differences | Did not show significant changes in sputum inflammatory or tissue damage biomarkers. |
| Pharmacokinetics | |||
| Trough Plasma Conc. | Plateaued after 2 weeks | N/A | Consistent drug exposure was achieved. |
Source: Data compiled from the Phase 2a clinical trial results.[6][7]
Experimental Protocols
Phase 2a Clinical Trial Workflow for BAY 85-8501
The study was designed to rigorously assess the safety and preliminary efficacy of the compound over a short duration.
-
Primary Objective: To assess the safety and tolerability of 1 mg BAY 85-8501 administered once daily for 28 days compared with placebo.[6]
-
Secondary Objectives: To investigate effects on health-related quality of life, pulmonary function, inflammatory and tissue damage biomarkers, and to evaluate pharmacokinetics.[6]
-
Patient Population: 94 patients with a documented diagnosis of non-CF bronchiectasis, stable pulmonary status (FEV1 ≥30% and <90% predicted), and on a stable treatment regimen.[6][7]
-
Study Design: Randomized, placebo-controlled, double-blind, parallel-group study with a 28-day treatment phase followed by a 28-day follow-up period.[6][8]
Caption: Workflow of the Phase 2a clinical trial for BAY 85-8501.
Preclinical Models for HNE Inhibitor Evaluation
Standard preclinical models to assess the efficacy of HNE inhibitors for pulmonary diseases often involve inducing an acute inflammatory response in rodents.
-
Model: Lipopolysaccharide (LPS)-induced acute lung injury.
-
Methodology:
-
Rodents (mice or rats) are administered the HNE inhibitor (e.g., BAY 85-8501) or vehicle control, often via oral gavage.
-
After a set period, lung injury is induced by intratracheal or intranasal administration of LPS.
-
After 24-48 hours, animals are euthanized.
-
-
Key Endpoints:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Measurement of total and differential cell counts (especially neutrophils), total protein concentration (as a marker of vascular permeability), and levels of inflammatory cytokines (e.g., TNF-α, IL-6).
-
Histopathology: Lung tissue is fixed, sectioned, and stained (e.g., with H&E) to assess the degree of inflammation, edema, and structural damage.
-
HNE Activity Assays: Measurement of elastase activity in BAL fluid or lung homogenates to confirm target engagement.
-
Context: sGC Stimulators in Pulmonary Disease
It is beneficial for researchers to distinguish HNE inhibitors from another class of Bayer compounds investigated for pulmonary conditions: soluble guanylate cyclase (sGC) stimulators. Deficiencies in the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway are implicated in the pathogenesis of cardiovascular and pulmonary diseases.[3][9]
sGC stimulators, such as Vericiguat and Riociguat, work by directly stimulating sGC, increasing cGMP production, which leads to vasodilation and has anti-proliferative and anti-inflammatory effects.[3][5][10] This mechanism is particularly relevant for pulmonary hypertension.[5] Preclinical studies using sGC stimulators like BAY 41-2272 have shown beneficial effects in experimental models of COPD and pulmonary hypertension, reducing oxidative stress, emphysema, and vascular remodeling.[11][12][13][14]
Signaling Pathway: The NO-sGC-cGMP Pathway
Caption: The NO-sGC-cGMP signaling pathway and the action of sGC stimulators.
Conclusion and Future Directions
BAY 85-8501 is a selective human neutrophil elastase inhibitor that has been investigated as a potential therapeutic agent for inflammatory pulmonary diseases like non-CF bronchiectasis. The compound demonstrated a favorable safety profile and successfully engaged its target in the systemic circulation in a Phase 2a trial.[6] However, this did not translate to improvements in pulmonary function or a reduction in airway inflammation biomarkers within the 28-day study period.[6][15]
These findings suggest that while HNE is a valid target, future studies may require longer treatment durations, different dosing regimens, or patient populations with specific biomarker profiles to demonstrate clinical efficacy.[6] For researchers, BAY 85-8501 remains a valuable chemical probe for investigating the role of HNE in the complex pathophysiology of pulmonary diseases. Distinguishing its mechanism from other pathways, such as sGC stimulation, is critical for designing targeted and effective research strategies in the ongoing effort to develop novel treatments for these challenging conditions.
References
- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Different Effects of Riociguat and Vericiguat on Pulmonary Vessels and Airways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rarediseasesjournal.com [rarediseasesjournal.com]
- 6. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bronchiectasis | Study 16359 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Vericiguat? [synapse.patsnap.com]
- 11. Soluble guanylate cyclase stimulation reduces oxidative stress in experimental Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Soluble guanylate cyclase stimulation reduces oxidative stress in experimental Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Unlocking Potent and Selective Inhibition of Human Neutrophil Elastase: A Deep Dive into the Structure-Activity Relationship of (R)-BAY-85-8501
For Researchers, Scientists, and Drug Development Professionals
(R)-BAY-85-8501 is a potent, selective, and reversible inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory pulmonary diseases. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers and professionals engaged in the development of novel HNE inhibitors. The following sections detail the quantitative bioactivity of this compound and its analogs, comprehensive experimental methodologies, and a visual representation of the targeted signaling pathway.
Quantitative Structure-Activity Relationship (SAR) Data
The development of this compound involved a systematic medicinal chemistry effort to optimize the potency and pharmacokinetic properties of a novel dihydropyrimidinone lead structure. The following tables summarize the key quantitative SAR data for this compound and its analogs, highlighting the impact of various structural modifications on HNE inhibitory activity.
Table 1: In Vitro Potency of Key Analogs and this compound Against Human Neutrophil Elastase (HNE)
| Compound | R1 | R2 | R3 | HNE IC50 (nM) |
| Lead Compound | H | Me | H | 150 |
| Analog 1 | OMe | Me | H | 80 |
| Analog 2 | H | Et | H | 120 |
| Analog 3 | H | Me | Cl | 50 |
| This compound | CN | Me | SO2Me | 0.065 [1] |
Table 2: Selectivity of this compound Against Other Serine Proteases
| Protease | IC50 (µM) |
| Human Neutrophil Elastase (HNE) | 0.000065 |
| Porcine Pancreatic Elastase (PPE) | > 100 |
| Cathepsin G | > 100 |
| Chymotrypsin | > 100 |
| Trypsin | > 100 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the development and characterization of this compound.
In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
This fluorometric assay is employed to determine the half-maximal inhibitory concentration (IC50) of test compounds against HNE.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic HNE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Add 20 µL of the diluted test compound or vehicle (DMSO in Assay Buffer) to the wells of a 96-well microplate.
-
Add 60 µL of HNE solution (final concentration ~1 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the fluorogenic HNE substrate (final concentration ~100 µM) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) in a kinetic mode for 30 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Mouse Model of Acute Lung Injury (ALI)
This model is utilized to assess the in vivo efficacy of HNE inhibitors in a disease-relevant setting.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Human Neutrophil Elastase (HNE) from human neutrophils
-
Test compound (this compound) formulated for oral administration
-
Anesthesia (e.g., isoflurane)
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
ELISA kits for inflammatory markers (e.g., TNF-α, IL-6)
-
Histology supplies
Procedure:
-
Induction of Acute Lung Injury:
-
Anesthetize mice using isoflurane.
-
Intratracheally instill a solution of HNE (e.g., 50 µg in 50 µL of sterile saline) to induce lung injury. Control mice receive sterile saline only.
-
-
Compound Administration:
-
Administer this compound or vehicle orally at a predetermined dose (e.g., 1-10 mg/kg) at a specified time point relative to HNE instillation (e.g., 1 hour prior or 2 hours post-injury).
-
-
Endpoint Analysis (e.g., 24 hours post-HNE instillation):
-
Bronchoalveolar Lavage (BAL):
-
Humanely euthanize the mice.
-
Expose the trachea and cannulate it.
-
Instill and aspirate a fixed volume of sterile saline (e.g., 3 x 0.5 mL) to collect BAL fluid.
-
Centrifuge the BAL fluid to separate cells from the supernatant.
-
Count the total and differential cell numbers (neutrophils, macrophages) in the cell pellet.
-
Measure the concentration of inflammatory cytokines (e.g., TNF-α, IL-6) and total protein in the BAL supernatant using ELISA and a protein assay, respectively.
-
-
Histology:
-
Perfuse the lungs with saline and fix them with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Evaluate lung injury based on parameters such as inflammatory cell infiltration, alveolar wall thickening, and edema.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of HNE in pulmonary diseases and a typical experimental workflow for evaluating HNE inhibitors.
Caption: Signaling pathway of Human Neutrophil Elastase (HNE) in pulmonary diseases.
Caption: Experimental workflow for the discovery and development of HNE inhibitors.
References
Introduction: The Critical Balance of Proteases and Anti-Proteases in Pulmonary Health
An In-depth Technical Guide on the Role of BAY-85-8501 in the Protease-Anti-Protease Balance
In healthy lung tissue, a delicate equilibrium exists between proteases, enzymes that break down proteins, and their inhibitors, anti-proteases. This balance is crucial for tissue remodeling, host defense, and the resolution of inflammation.[1][2] A key family of proteases involved in this process are the neutrophil serine proteases (NSPs), which include human neutrophil elastase (HNE), cathepsin G, and proteinase 3.[3][4] HNE, a potent protease stored in the azurophil granules of neutrophils, is capable of degrading essential components of the extracellular matrix, such as elastin (B1584352) and collagen.[2][5][6]
Under normal physiological conditions, the activity of HNE is tightly regulated by endogenous inhibitors, most notably alpha-1 antitrypsin (AAT).[3] However, in several chronic inflammatory lung diseases, such as chronic obstructive pulmonary disease (COPD), bronchiectasis, and Alpha-1 Antitrypsin Deficiency (AATD), this balance is disrupted.[1][5] An overwhelming neutrophil influx into the airways, often triggered by chronic infection or irritation, leads to an excessive release of HNE. This overwhelms the local anti-protease defenses, resulting in a state of "protease-antiprotease imbalance".[1][2] This unopposed HNE activity contributes directly to the pathophysiology of these diseases by causing irreversible airway damage, impairing mucociliary clearance, and perpetuating a cycle of inflammation.[3]
Consequently, the direct inhibition of HNE has emerged as a promising therapeutic strategy to restore the protease-anti-protease balance and mitigate lung damage.[5][6] BAY-85-8501 is a potent, selective, and reversible inhibitor of human neutrophil elastase designed for this purpose.[5][7][8] This technical guide will provide a comprehensive overview of BAY-85-8501, focusing on its mechanism of action, preclinical and clinical data, and its role in modulating the protease-anti-protease balance.
A note on stereochemistry: The scientific literature primarily discusses BAY-85-8501 as the active compound. Its less active enantiomer is referred to as (R)-BAY-85-8501.[9][10] This guide will focus on the pharmacologically active molecule, BAY-85-8501.
Mechanism of Action of BAY-85-8501
BAY-85-8501 belongs to a novel class of dihydropyrimidinone inhibitors.[5] Its development was the result of extensive medicinal chemistry efforts to optimize potency and selectivity for HNE.[5] A key structural feature of BAY-85-8501 is a strategically positioned methyl sulfone substituent that "freezes" the molecule in its bioactive conformation, significantly boosting its potency.[5][6] This allows for an induced-fit binding mode, enabling tight interactions with the S1 and S2 pockets of the HNE enzyme.[5][6]
The primary mechanism of action of BAY-85-8501 is the direct, reversible inhibition of HNE activity. By binding to the active site of HNE, BAY-85-8501 prevents the enzyme from degrading its substrates, thereby protecting the lung matrix from proteolytic damage and interrupting the inflammatory cascade that HNE propagates.[3][11]
References
- 1. mdpi.com [mdpi.com]
- 2. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutrophil elastase in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - MedChem Express [bioscience.co.uk]
- 11. hra.nhs.uk [hra.nhs.uk]
Preclinical Profile of (R)-BAY-85-8501: A Potent and Selective Human Neutrophil Elastase Inhibitor
(R)-BAY-85-8501, also known as brensocatib, is a selective, reversible, and potent inhibitor of human neutrophil elastase (HNE).[1][2] Preclinical investigations have demonstrated its potential as a therapeutic agent for inflammatory pulmonary diseases by targeting the destructive activity of HNE.[3][4][5] This technical guide provides a comprehensive overview of the preclinical data, detailing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.
Human neutrophil elastase is a serine protease that plays a critical role in the innate immune response.[4] However, in chronic inflammatory conditions such as bronchiectasis and chronic obstructive pulmonary disease (COPD), excessive HNE activity leads to the degradation of essential extracellular matrix proteins, including elastin, contributing to tissue damage and disease progression.[3][4][6] this compound is designed to restore the balance between proteases and anti-proteases in the lungs.[5]
Mechanism of Action
This compound achieves its picomolar potency through a unique "induced-fit" binding mechanism to the S1 and S2 pockets of the HNE enzyme.[3][4] This interaction effectively blocks the catalytic activity of HNE, preventing the breakdown of structural proteins in the lung tissue. The high selectivity of this compound for HNE minimizes off-target effects.[3]
The pathological cascade initiated by excessive HNE activity is a key target for therapeutic intervention. HNE upregulates inflammatory chemokines like Interleukin-8 (IL-8) and Matrix Metalloproteinase-9 (MMP-9), creating a self-sustaining cycle of neutrophilic inflammation.[6] Furthermore, it impairs ciliary function and stimulates mucus production, hindering mucociliary clearance and exacerbating lung damage.[6] By inhibiting HNE, this compound aims to disrupt these damaging processes.
Quantitative Preclinical Data
The preclinical evaluation of this compound demonstrated high potency and selectivity for its target enzyme.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species | Notes |
| IC₅₀ (HNE) | 65 pM - 70 pM | Human | Half-maximal inhibitory concentration against Human Neutrophil Elastase.[1][7] |
| Kᵢ (HNE) | 0.08 nM | Human | Inhibitory constant for Human Neutrophil Elastase.[1] |
| Kᵢ (MNE) | 6 nM | Murine | Inhibitory constant for Murine Neutrophil Elastase.[1] |
Table 2: Preclinical Pharmacokinetics in Rats
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | - | 10 mg/kg |
| Clearance | 0.5 L/h·kg | 1.3 L/h·kg |
| Half-life (t₁/₂) | 8.5 hours | 6.7 hours |
| Bioavailability | - | 24% |
| Data sourced from BioWorld article on preclinical data presented by Bayer.[7] |
Table 3: In Vivo Efficacy in Animal Models
| Model | Species | Treatment | Key Findings | Reference |
| HNE-Induced Acute Lung Injury | Rodent | 0.01 mg/kg & 0.1 mg/kg | Prevents lung injury and inflammation. Significant decrease in hemoglobin (0.01 mg/kg) and neutrophil count (0.1 mg/kg). | [1] |
| Porcine Pancreatic Elastase (pPE)-Induced Emphysema | Mouse | Not specified | Significant reduction in right ventricular pressure and hypertrophy; increased exercise capacity. | [7] |
| Monocrotaline (MCT)-Induced Pulmonary Hypertension | Rat | 10 mg/kg p.o. | Significantly reduced right ventricular pressure and hypertrophy; improved right ventricular dysfunction. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the key experimental procedures used in the evaluation of this compound.
In Vitro HNE Inhibition Assay
This assay is designed to determine the inhibitory activity of this compound on HNE released from activated human neutrophils.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Neutrophil elastase in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
(R)-BAY-85-8501: A Selective Neutrophil Elastase Inhibitor for Mitigating Tissue Remodeling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(R)-BAY-85-8501 is a potent and selective, reversible inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in the pathogenesis of various inflammatory and chronic diseases characterized by excessive tissue remodeling. Elevated HNE activity contributes to the degradation of the extracellular matrix (ECM), leading to compromised tissue integrity and function. This document provides a comprehensive overview of the mechanism of action of this compound and its effects on tissue remodeling, with a focus on preclinical and clinical evidence in pulmonary diseases. Detailed experimental protocols, quantitative data from key studies, and visual representations of signaling pathways and experimental workflows are presented to support further research and development in this area.
Introduction: The Role of Human Neutrophil Elastase in Tissue Remodeling
Human neutrophil elastase (HNE) is a powerful serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it plays a critical role in host defense by degrading proteins of invading pathogens.[2] However, excessive or dysregulated HNE activity can lead to pathological tissue damage by cleaving essential components of the extracellular matrix (ECM), such as elastin (B1584352) and collagen.[1][2] This proteolytic degradation disrupts the normal tissue architecture and initiates a cascade of events that contribute to tissue remodeling.
The pathological consequences of unchecked HNE activity include:
-
Direct ECM Degradation: HNE directly breaks down key structural proteins of the ECM, leading to loss of tissue integrity and elasticity.
-
Activation of Pro-inflammatory Mediators: HNE can process and activate other proteases and cytokines, amplifying the inflammatory response.
-
Stimulation of Pro-fibrotic Factors: HNE-mediated ECM degradation releases embedded growth factors and generates matricellular fragments that can stimulate fibroblast proliferation and differentiation into myofibroblasts, key drivers of fibrosis.
-
Increased Deposition of ECM Proteins: In a counter-regulatory response, tissue damage can lead to an overproduction and disorganized deposition of new ECM components, such as tenascin-C and osteopontin, contributing to tissue scarring and stiffening.[3][4]
Given its central role in these processes, selective inhibition of HNE presents a promising therapeutic strategy for diseases characterized by pathological tissue remodeling, such as non-cystic fibrosis bronchiectasis (non-CF BE) and pulmonary arterial hypertension (PAH).[3][5]
This compound: Mechanism of Action
This compound is a highly selective and potent, reversible inhibitor of HNE.[6] Its mechanism of action involves binding to the active site of the HNE enzyme, thereby preventing it from cleaving its substrates in the ECM. This targeted inhibition helps to restore the protease-antiprotease balance in tissues where HNE activity is pathologically elevated.
Preclinical Evidence: Attenuation of Pulmonary Vascular and Myocardial Remodeling
A key preclinical study investigated the efficacy of this compound in a monocrotaline (B1676716) (MCT)-induced rat model of pulmonary arterial hypertension (PAH), a disease characterized by significant pulmonary vascular and right ventricular remodeling.[3]
Experimental Protocol: Monocrotaline-Induced PAH in Rats
The following protocol outlines the methodology used in the preclinical assessment of this compound.[3][7]
-
Animal Model: Male Wistar rats are used for this model.
-
Induction of PAH: A single subcutaneous injection of monocrotaline (60 mg/kg) is administered to induce PAH.[7]
-
Treatment Groups:
-
Control Group: Healthy rats receiving vehicle.
-
MCT Group: Rats receiving monocrotaline and vehicle.
-
This compound Treatment Group: Rats receiving monocrotaline and treated with this compound orally from day 14 to day 28 post-MCT injection.[3]
-
-
Hemodynamic Assessment: At the end of the study (day 28), rats are anesthetized, and a catheter is inserted into the right ventricle to measure right ventricular systolic pressure (RVSP).
-
Assessment of Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle plus septum (LV+S). The ratio of RV weight to (LV+S) weight (Fulton Index) is calculated as a measure of right ventricular hypertrophy.[8]
-
Biomarker Analysis: Lung and right ventricular tissues are collected for the analysis of remodeling markers, including tenascin-C and osteopontin, using methods such as quantitative real-time polymerase chain reaction (qRT-PCR) or immunohistochemistry.[3]
Quantitative Data: Effects of this compound on Monocrotaline-Induced PAH
The following table summarizes the key quantitative findings from the preclinical study.
| Parameter | Control | Monocrotaline (MCT) | MCT + this compound |
| Right Ventricular Systolic Pressure (RVSP, mmHg) | ~25 | Severely elevated | Significantly reduced vs. MCT |
| Right Ventricular Hypertrophy (Fulton Index) | ~0.25 | Markedly increased | Significantly reduced vs. MCT |
| Lung Tenascin-C Expression | Baseline | Increased | Significantly reduced vs. MCT |
| Lung Osteopontin Expression | Baseline | Increased | Significantly reduced vs. MCT |
| RV Tenascin-C Expression | Baseline | Increased | Significantly reduced vs. MCT |
| RV Osteopontin Expression | Baseline | Increased | Significantly reduced vs. MCT |
Note: Specific numerical values with statistical significance were not available in the provided search results. The table reflects the described qualitative outcomes.[3]
Preclinical Workflow Diagram
Caption: Preclinical experimental workflow for evaluating this compound.
Clinical Evidence: Phase IIa Trial in Non-Cystic Fibrosis Bronchiectasis
A Phase IIa, randomized, double-blind, placebo-controlled study was conducted to assess the safety, tolerability, and efficacy of this compound in patients with non-cystic fibrosis bronchiectasis (non-CF BE).[5][9]
Experimental Protocol: Phase IIa Clinical Trial
The key aspects of the clinical trial protocol are outlined below.[5][10]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[5]
-
Patient Population: 94 patients with a diagnosis of non-CF BE.[5]
-
Treatment Regimen:
-
Primary Endpoint: Safety and tolerability, assessed by monitoring treatment-emergent adverse events (TEAEs).[5]
-
Secondary Endpoints:
-
Biomarker Assessment: HNE activity in blood was measured after ex vivo stimulation with zymosan.[5]
Quantitative Data: Key Outcomes of the Phase IIa Trial
The table below summarizes the principal findings of the Phase IIa clinical trial.
| Outcome Measure | This compound Group (n=47) | Placebo Group (n=47) | p-value |
| Patients with TEAEs (%) | 66% (n=31) | 77% (n=36) | - |
| Serious TEAEs (n) | 3 | 1 | - |
| Change in Pulmonary Function | No significant change from baseline | No significant change from baseline | - |
| Change in Health-Related Quality of Life | No improvement | No improvement | - |
| HNE Activity in Blood (post-zymosan) | Significantly decreased | - | 0.0250 |
Note: TEAEs were mostly mild to moderate, and serious TEAEs were not considered drug-related.[5]
Clinical Trial Workflow Diagram
Caption: Phase IIa clinical trial workflow for this compound.
Signaling Pathway of HNE-Mediated Tissue Remodeling and Inhibition by this compound
The following diagram illustrates the signaling cascade initiated by HNE that leads to tissue remodeling and the point of intervention for this compound.
References
- 1. Transcriptomic Analysis of Right Ventricular Remodeling in Two Rat models of Pulmonary Hypertension: Identification and Validation of EMT in Human Right Ventricular Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
The Binding Kinetics of (R)-BAY-85-8501 to Human Neutrophil Elastase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding kinetics of (R)-BAY-85-8501, a potent and selective inhibitor of human neutrophil elastase (HNE). The following sections detail the quantitative binding parameters, comprehensive experimental methodologies, and visual representations of the associated workflows and pathways.
Quantitative Binding Kinetics and Inhibition Data
This compound demonstrates a robust and durable interaction with human neutrophil elastase, characterized by a rapid association and a slow dissociation rate. This results in a long residence time on the target enzyme. The key quantitative parameters defining this interaction are summarized in the tables below.
Table 1: Binding Kinetics of this compound with Human Neutrophil Elastase [1]
| Parameter | Value | Unit |
| Association Rate (kon) | 1.1 x 107 | M-1s-1 |
| Dissociation Rate (koff) | 1.0 x 10-3 | s-1 |
| Residence Time (1/koff) | ~17 | min |
Table 2: In Vitro Inhibition of Human Neutrophil Elastase by this compound
| Parameter | Value |
| IC50 | 65 pM[2] |
| Ki | 0.08 nM[1] |
Experimental Protocols
The determination of the binding kinetics and inhibitory potency of this compound against human neutrophil elastase involves two primary experimental approaches: enzyme inhibition assays using a fluorogenic substrate and surface plasmon resonance (SPR) for real-time kinetic analysis.
Enzyme Inhibition Assay for Ki Determination
This method is employed to determine the inhibitor constant (Ki), a measure of the inhibitor's potency. The assay relies on measuring the enzymatic activity of HNE on a fluorogenic substrate in the presence of varying concentrations of the inhibitor.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
This compound
-
Fluorogenic Substrate: MeOSuc-AAPV-AMC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin)
-
Assay Buffer: Typically, a buffer at pH 7.4, such as Tris-HCl or HEPES, containing salts (e.g., NaCl) and a non-ionic surfactant (e.g., Tween-20) to prevent non-specific binding.
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the MeOSuc-AAPV-AMC substrate in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations.
-
Prepare a working solution of HNE in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the HNE solution and different concentrations of the this compound dilutions. Include a control group with no inhibitor.
-
Incubate the enzyme and inhibitor mixture for a predetermined period to allow for binding equilibrium to be reached.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at 37°C. The cleavage of the AMC group from the substrate by HNE results in a fluorescent signal.
-
-
Data Analysis:
-
Determine the initial reaction velocities (rates of fluorescence increase) for each inhibitor concentration.
-
The inhibition constant (Ki) is determined by analyzing the enzyme reaction velocities at different substrate and inhibitor concentrations using a Dixon plot. This method confirms the competitive nature of the inhibition.[1]
-
Surface Plasmon Resonance (SPR) for Kinetic Rate Constant Determination
SPR is a label-free technique used to measure the real-time binding kinetics of an analyte (this compound) to a ligand (HNE) immobilized on a sensor chip. This allows for the direct determination of the association (kon) and dissociation (koff) rates.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Human Neutrophil Elastase (HNE)
-
This compound
-
Immobilization reagents (e.g., EDC/NHS)
-
Running Buffer: A buffer similar to the enzyme assay buffer, filtered and degassed.
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a standard amine coupling chemistry (e.g., injection of a mixture of EDC and NHS).
-
Inject the HNE solution over the activated surface to covalently immobilize the enzyme. The amount of immobilized HNE is monitored in real-time.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
A reference flow cell is typically prepared in the same way but without the HNE immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the HNE-immobilized surface and the reference cell at a constant flow rate.
-
The binding of this compound to HNE is monitored as an increase in the SPR signal (response units, RU). This is the association phase .
-
After the injection of the analyte, the running buffer is flowed over the chip, and the decrease in the SPR signal is monitored as the inhibitor dissociates from the enzyme. This is the dissociation phase .
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are processed and analyzed.
-
The association rate (kon) is determined by fitting the association phase data to a kinetic model.
-
The dissociation rate (koff) is determined by fitting the dissociation phase data.
-
The equilibrium dissociation constant (KD) can be calculated from the ratio of the rate constants (koff/kon).
-
Visualizations
The following diagrams illustrate the key processes and relationships described in this guide.
References
Enantiomeric Specificity of BAY-85-8501: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-85-8501 is a potent, selective, and reversible inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in the pathogenesis of various inflammatory pulmonary diseases.[1][2][3] HNE is a primary mediator of tissue degradation and inflammation, and its excessive activity contributes to conditions such as chronic obstructive pulmonary disease (COPD), non-cystic fibrosis bronchiectasis (non-CF BE), and acute lung injury (ALI).[1][4][5] BAY-85-8501 has been identified as the (4S)-enantiomer, which exhibits significantly greater biological activity compared to its corresponding (4R)-enantiomer, highlighting a distinct enantiomeric specificity in its mechanism of action.[1][4] This document provides an in-depth technical guide on the enantiomeric specificity of BAY-85-8501, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Enantiomeric Potency
The inhibitory activity of the enantiomers of a precursor molecule to BAY-85-8501 and the final compound, BAY-85-8501, against human neutrophil elastase (HNE) demonstrates a clear stereospecificity. The (S)-enantiomer of the precursor was found to be significantly more potent than the (R)-enantiomer. Further optimization led to the development of BAY-85-8501, the (4S)-enantiomer, with picomolar potency.
| Compound | Enantiomer | HNE IC₅₀ |
| Precursor | (S)-enantiomer | 0.2 µM[1][6] |
| Precursor | (R)-enantiomer | 7 µM[1][6] |
| BAY-85-8501 | (4S)-enantiomer | 65 pM [2] |
Experimental Protocols
Synthesis and Enantiomeric Separation
The synthesis of BAY-85-8501 involves a multi-step process culminating in a Biginelli reaction.[1] The separation of the resulting enantiomers is achieved using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.[1]
Protocol for Enantiomeric Separation:
-
Column: Chiral stationary phase column (specific phase and dimensions as per developmental literature).
-
Mobile Phase: A suitable mixture of organic solvents (e.g., hexane/isopropanol) is used as the eluent. The exact composition is optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance.
-
Flow Rate: An optimized flow rate is used to ensure efficient separation and peak resolution.
-
Fraction Collection: The separated enantiomers are collected as they elute from the column. The purity of each collected fraction is then confirmed by re-injection onto the chiral HPLC system.
Biochemical Assay for HNE Inhibition
The inhibitory potency of BAY-85-8501 and its enantiomers against HNE is determined using a functional biochemical assay.[1]
Protocol for HNE Inhibition Assay:
-
Reagents:
-
Human Neutrophil Elastase (HNE), purified.
-
Fluorogenic substrate: MeOSuc-Ala-Ala-Pro-Val-AMC.
-
Assay Buffer: pH 7.4 buffer (e.g., Tris-HCl) containing NaCl and a detergent like Triton X-100.
-
Test compounds (BAY-85-8501 enantiomers) dissolved in DMSO.
-
-
Procedure:
-
A dilution series of the test compounds is prepared in the assay buffer.
-
HNE is pre-incubated with the test compounds for a specified period at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a microplate reader (excitation ~380 nm, emission ~460 nm).
-
The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.
-
-
Data Analysis:
-
The percent inhibition for each compound concentration is calculated relative to a DMSO control.
-
IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Visualizations
Human Neutrophil Elastase Signaling Pathway
Human neutrophil elastase (HNE) is a serine protease that, when released by neutrophils, contributes to a pro-inflammatory cascade. It degrades extracellular matrix proteins, activates other proteases, and cleaves cell surface receptors, leading to tissue damage and perpetuating inflammation. BAY-85-8501 acts by directly inhibiting HNE, thereby blocking these downstream effects.
Caption: HNE Signaling Pathway and Inhibition by BAY-85-8501.
Experimental Workflow for Enantiomeric Specificity Investigation
The investigation of the enantiomeric specificity of BAY-85-8501 follows a logical workflow from synthesis and separation to biological evaluation.
Caption: Workflow for Investigating Enantiomeric Specificity.
Induced-Fit Binding Mode of BAY-85-8501 to HNE
X-ray crystallography studies have revealed the binding mode of dihydropyrimidinone inhibitors, including precursors to BAY-85-8501, within the active site of HNE. The inhibitor adopts a specific conformation that allows for tight interactions with the S1 and S2 pockets of the enzyme. A key interaction is a hydrogen bond formed between the C2 carbonyl oxygen of the inhibitor and the backbone amide of Val216 in HNE.[1]
Caption: BAY-85-8501 Binding Mode in HNE Active Site.
References
- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutrophil elastase in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Impact of (R)-BAY-85-8501 on Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-BAY-85-8501 is a potent and selective, reversible inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory pulmonary diseases.[1][2][3] This technical guide provides an in-depth overview of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the core signaling cascades.
Core Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of human neutrophil elastase (HNE).[1][2] HNE is a key mediator of tissue remodeling and inflammation, and its excessive activity is associated with conditions such as bronchiectasis, chronic obstructive pulmonary disease (COPD), and pulmonary hypertension.[2][3] By inhibiting HNE, this compound helps to restore the balance between proteases and anti-proteases, thereby mitigating the downstream inflammatory cascade and tissue damage.[2]
Quantitative Pharmacological Data
The inhibitory potency and selectivity of this compound against HNE have been quantified in several studies. The following table summarizes the key pharmacological parameters.
| Parameter | Value | Target/System | Reference |
| IC50 | 65 pM | Human Neutrophil Elastase (HNE) | [1] |
| Ki | 0.08 nM | Human Neutrophil Elastase (HNE) | [1] |
| Ki | 6 nM | Mouse Neutrophil Elastase (MNE) | [1] |
Cellular Pathways Modulated by this compound
The inhibition of HNE by this compound interferes with multiple downstream signaling pathways that are activated in inflammatory conditions. HNE, when released by neutrophils, can degrade components of the extracellular matrix and also activate pro-inflammatory signaling cascades.
Inhibition of Pro-inflammatory Signaling
HNE is known to perpetuate inflammatory responses through various mechanisms. By inhibiting HNE, this compound is expected to attenuate these pro-inflammatory signals. One of the key pathways involves the activation of Toll-like receptor 4 (TLR4), which leads to the downstream activation of nuclear factor-kappa B (NF-κB), a central regulator of inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
Methodological & Application
Application Notes and Protocols for (R)-BAY-85-8501: In Vitro Characterization of a Potent Human Neutrophil Elastase Inhibitor
For Research Use Only
Introduction
(R)-BAY-85-8501 is a potent, selective, and reversible inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory pulmonary diseases.[1][2] HNE is stored in the azurophilic granules of neutrophils and, upon release, can degrade components of the extracellular matrix, such as elastin (B1584352) and collagen.[3] Dysregulation of HNE activity is associated with conditions like chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and bronchiectasis.[2][3] this compound exhibits picomolar potency against HNE, making it a valuable tool for in vitro studies of HNE-mediated processes.[1] These application notes provide detailed protocols for the in vitro evaluation of this compound using both enzymatic and cell-based assays.
Mechanism of Action
This compound functions through an induced-fit binding mechanism, effectively "freezing" the bioactive conformation of the inhibitor within the S1 and S2 pockets of HNE.[2][3] This interaction leads to potent and highly selective inhibition of the enzyme's proteolytic activity.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound and related compounds have been characterized in various in vitro assays. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of this compound against Human Neutrophil Elastase (HNE)
| Parameter | Value | Reference |
| IC50 | 65 pM | [1] |
| Ki | 0.08 nM | [1] |
Table 2: Comparative In Vitro Activity of BAY-85-8501 and Related Compounds against HNE and Proteinase 3 (PR3)
| Compound | HNE IC50 (µM) | PR3 IC50 (µM) | Selectivity (PR3/HNE) |
| BAY-85-8501 | 0.5 ± 0.1 | 101.0 ± 9.0 | 202 |
| Compound 5 | 1.3 ± 0.2 | 190.0 ± 10.0 | 146 |
| Compound 6 | 0.6 ± 0.0 | 7.7 ± 0.6 | 13 |
| Compound 7 | 1.1 ± 0.1 | 21.3 ± 2.1 | 19 |
| Compound 8 | 0.8 ± 0.1 | 58.9 ± 6.0 | 74 |
| Data from a study investigating the polypharmacology of dihydropyrimidinone-based HNE inhibitors.[4][5] |
Signaling Pathway
HNE contributes to inflammatory processes by cleaving various substrates, leading to tissue damage and the propagation of inflammatory signals. One such pathway involves the HNE-stimulated transcription of the MUC1 gene in lung epithelial cells. This compound can be used to investigate the role of HNE in this and other signaling cascades.
Caption: HNE-mediated signaling pathway leading to MUC1 transcription.[6][7]
Experimental Protocols
HNE Enzymatic Inhibition Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against purified HNE.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating Polypharmacology through Targeting Known Human Neutrophil Elastase Inhibitors to Proteinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of (R)-BAY-85-8501 Stock Solution with DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-BAY-85-8501 is the less active enantiomer of BAY-85-8501, a potent and selective inhibitor of human neutrophil elastase (HNE).[1][2] HNE is a serine protease implicated in the pathology of various inflammatory diseases, particularly those affecting the lungs.[3][4] Accurate and consistent preparation of stock solutions is critical for reliable experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound and its stock solution.
| Parameter | Value | Source(s) |
| Molecular Weight | 474.46 g/mol | [5][6] |
| CAS Number | 2446175-39-7 | [1] |
| Chemical Formula | C₂₂H₁₇F₃N₄O₃S | [5] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1][2][7] |
| Solubility in DMSO | ≥ 2.5 mg/mL (for this compound); 200 mg/mL (for BAY-85-8501, may require sonication) | [1][2] |
| Recommended Stock Concentration | 10 mM | [1][8] |
| Storage of Solid Compound | -20°C for up to 2 years; 4°C for up to 2 years (desiccated) | [9] |
| Storage of DMSO Stock Solution | -20°C for up to 1 year; -80°C for up to 2 years | [1][2] |
Experimental Protocols
1. Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated precision balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
2. Safety Precautions:
-
Handle this compound in a well-ventilated area.
-
Wear appropriate PPE at all times.
-
DMSO can facilitate the absorption of substances through the skin; avoid direct contact.
-
Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
3. Preparation of a 10 mM this compound Stock Solution:
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for different desired concentrations or volumes.
-
Step 1: Equilibrate the Compound: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.[10]
-
Step 2: Weigh the Compound: Accurately weigh 4.745 mg of this compound powder using a calibrated precision balance.
-
Calculation:
-
Amount (in moles) = Concentration (in M) x Volume (in L)
-
Amount (in moles) = 0.010 mol/L x 0.001 L = 0.00001 mol
-
Mass (in g) = Amount (in moles) x Molecular Weight (in g/mol )
-
Mass (in g) = 0.00001 mol x 474.46 g/mol = 0.0047446 g = 4.745 mg
-
-
-
Step 3: Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the vial containing the weighed this compound powder.
-
Step 4: Ensure Complete Dissolution: Vortex the solution until the solid is completely dissolved. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
-
Step 5: Aliquot and Store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[10][11] Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1][2]
4. Preparation of Working Solutions:
-
When preparing aqueous working solutions from the DMSO stock, it is recommended to perform serial dilutions in DMSO first before adding to the aqueous medium to prevent precipitation.[7]
-
The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity.[11] Always include a vehicle control with the same final DMSO concentration in your experiments.[9][11]
Visualizations
Caption: Experimental workflow for preparing a 10 mM this compound stock solution in DMSO.
Caption: Inhibition of Neutrophil Elastase by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BAY 85-8501 | 1161921-82-9 | BB166655 | Biosynth [biosynth.com]
- 6. medkoo.com [medkoo.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for (R)-BAY-85-8501 Administration in Rodent Models of Lung Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY-85-8501 is a potent and selective, reversible inhibitor of human neutrophil elastase (HNE).[1] HNE is a serine protease implicated in the pathogenesis of various inflammatory lung diseases, including acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2] An excess of HNE activity can lead to the degradation of extracellular matrix components, increased vascular permeability, and amplification of the inflammatory response, contributing to lung tissue damage.[2][3][4] this compound offers a targeted therapeutic approach to re-establish the protease-antiprotease balance in the lungs.[1]
These application notes provide detailed protocols for the administration of this compound in common rodent models of lung injury and summarize the available quantitative data on its efficacy.
Data Presentation
The following tables summarize the quantitative efficacy data of this compound in a human neutrophil elastase (HNE)-induced mouse model of acute lung injury.
Table 1: Effect of this compound on Lung Hemorrhage in HNE-Induced Lung Injury in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Key Finding |
| Vehicle Control | - | Severe lung hemorrhage |
| This compound | 0.01 | Significant decrease in hemoglobin concentration |
Data synthesized from descriptive reports of the primary study.
Table 2: Effect of this compound on Neutrophil Infiltration in HNE-Induced Lung Injury in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Key Finding |
| Vehicle Control | - | Significant neutrophil infiltration |
| This compound | 0.1 | Significant effect on neutrophil count |
Data synthesized from descriptive reports of the primary study.
Signaling Pathways and Experimental Workflows
Human Neutrophil Elastase (HNE) Signaling Pathway in Lung Injury
Caption: HNE-mediated inflammatory signaling cascade in lung epithelial cells.
General Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for evaluating this compound in rodent lung injury models.
Experimental Protocols
Protocol 1: Human Neutrophil Elastase (HNE)-Induced Acute Lung Injury in Mice
This model directly assesses the efficacy of this compound against its target enzyme in vivo.
Materials:
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in water)
-
Human Neutrophil Elastase (HNE)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment with free access to food and water.
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound orally (p.o.) to the treatment groups at desired doses (e.g., 0.01, 0.1, 1, 10 mg/kg).
-
Administer an equivalent volume of the vehicle to the control group.
-
The administration should be performed 1 hour prior to the induction of lung injury.
-
-
Induction of Lung Injury:
-
Anesthetize the mice via intraperitoneal injection.
-
Place the anesthetized mouse in a supine position.
-
Carefully expose the trachea through a small midline incision.
-
Instill HNE (e.g., 100 µg in 50 µL of sterile PBS) intratracheally using a fine-gauge needle or a specialized microsprayer.
-
Suture the incision.
-
-
Post-Injury Monitoring and Sample Collection:
-
Allow the mice to recover from anesthesia. Monitor for signs of respiratory distress.
-
At a predetermined time point (e.g., 24 hours post-injury), euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) by lavaging the lungs with sterile PBS.
-
Harvest the lungs for further analysis.
-
-
Endpoint Analysis:
-
BALF Analysis:
-
Measure total protein concentration (an indicator of vascular permeability).
-
Perform total and differential cell counts (especially neutrophils).
-
Measure hemoglobin concentration (an indicator of hemorrhage).
-
-
Lung Tissue Analysis:
-
Determine the lung wet-to-dry weight ratio (an indicator of pulmonary edema).
-
Perform histological analysis (H&E staining) to assess inflammation, edema, and tissue damage.
-
-
Protocol 2: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Rats
This model mimics sepsis-induced lung injury, where neutrophils and their proteases play a significant role.
Materials:
-
This compound
-
Vehicle for this compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthetic
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week.
-
This compound Administration:
-
Administer this compound or vehicle orally 1 hour prior to LPS challenge. Doses can be selected based on mouse studies and allometric scaling.
-
-
Induction of Lung Injury:
-
Anesthetize the rats.
-
Instill LPS (e.g., 5 mg/kg in sterile saline) intratracheally.
-
-
Post-Injury Monitoring and Sample Collection:
-
Monitor the rats for 24 to 72 hours.
-
Euthanize the animals and collect BALF and lung tissue.
-
-
Endpoint Analysis:
-
BALF Analysis: Total and differential cell counts, total protein, and cytokine levels (e.g., TNF-α, IL-1β, IL-6).
-
Lung Tissue Analysis: Histopathology, myeloperoxidase (MPO) activity (as a measure of neutrophil infiltration), and gene expression of inflammatory markers.
-
Protocol 3: Ventilator-Induced Lung Injury (VILI) in Rats
This model simulates lung injury caused by mechanical ventilation, a common clinical scenario where inflammation is a key component.
Materials:
-
This compound
-
Vehicle for this compound
-
Anesthetic and paralytic agents
-
Mechanical ventilator for small animals
-
Male Sprague-Dawley rats (250-300 g)
Procedure:
-
Animal Preparation and this compound Administration:
-
Administer this compound or vehicle orally 1 hour prior to the initiation of mechanical ventilation.
-
-
Induction of VILI:
-
Anesthetize, tracheostomize, and paralyze the rats.
-
Connect the rats to a mechanical ventilator.
-
Ventilate with an injurious strategy (e.g., high tidal volume of 20-40 mL/kg, zero positive end-expiratory pressure [ZEEP]) for a set duration (e.g., 2-4 hours).
-
A control group should be ventilated with a protective strategy (e.g., low tidal volume of 6-8 mL/kg, PEEP of 5 cmH₂O).
-
-
Sample Collection and Analysis:
-
At the end of the ventilation period, collect BALF and lung tissue.
-
Analyze for markers of lung injury as described in the previous protocols, with a particular focus on markers of epithelial and endothelial injury.
-
Conclusion
This compound has demonstrated efficacy in a rodent model of HNE-induced acute lung injury, highlighting its potential as a therapeutic agent for inflammatory lung diseases. The provided protocols offer a framework for further preclinical evaluation of this compound in various relevant models of lung injury. Careful selection of the animal model, dosing regimen, and endpoints is crucial for elucidating the full therapeutic potential of this HNE inhibitor.
References
- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of neutrophil elastase in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Contribution of Neutrophils to Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-BAY-85-8501 in Zymosan-Stimulated Whole Blood Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY-85-8501 is a potent and selective, reversible inhibitor of human neutrophil elastase (HNE), a key serine protease involved in the inflammatory cascade and tissue damage in various pulmonary diseases.[1][2] Zymosan, a component of the yeast cell wall, is a well-established stimulant of the innate immune response, potently activating neutrophils and monocytes in whole blood assays. This activation leads to the release of HNE and a variety of pro-inflammatory cytokines. Consequently, the zymosan-stimulated whole blood assay serves as a valuable ex vivo model to evaluate the pharmacological activity of HNE inhibitors like this compound.
These application notes provide detailed protocols for utilizing this compound in zymosan-stimulated whole blood assays to assess its impact on HNE activity and to investigate its potential effects on cytokine production.
Data Presentation
This compound Activity in Zymosan-Stimulated Whole Blood
Clinical trial data has demonstrated the efficacy of this compound in inhibiting HNE activity in a zymosan-challenged whole blood assay.
| Parameter | Treatment Group | Outcome | p-value | Reference |
| Human Neutrophil Elastase (HNE) Activity | This compound | Significantly decreased | 0.0250 (vs. placebo) | [3] |
| Interleukin-8 (IL-8) Levels in Sputum | This compound | Small increase | Not statistically significant | [3] |
Note: In the referenced study, while HNE activity in the blood was significantly reduced, there were no significant changes in other measured blood biomarkers. The observed small increase in IL-8 was in the sputum, not whole blood.
Signaling Pathways and Experimental Workflow
Zymosan-Induced Inflammatory Signaling in Whole Blood
Zymosan initiates a pro-inflammatory response in whole blood primarily through the activation of Toll-like receptor 2 (TLR2) and Dectin-1 on the surface of immune cells, particularly monocytes and neutrophils.[4] This dual recognition leads to the activation of downstream signaling cascades, culminating in the activation of the transcription factor NF-κB and the assembly of the inflammasome. NF-κB activation drives the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[5] Simultaneously, activation of neutrophils leads to degranulation and the release of pre-formed HNE.
Caption: Zymosan signaling pathway in whole blood.
Experimental Workflow for Zymosan-Stimulated Whole Blood Assay
The following diagram outlines the general workflow for assessing the effect of this compound in a zymosan-stimulated whole blood assay.
Caption: Workflow for whole blood stimulation assay.
Experimental Protocols
Materials
-
This compound
-
Zymosan A from Saccharomyces cerevisiae
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium
-
Human whole blood (collected in sodium heparin tubes)
-
Phosphate-buffered saline (PBS)
-
HNE activity assay kit (e.g., fluorometric or colorimetric)
-
ELISA or multiplex immunoassay kits for human IL-1β, IL-6, IL-8, and TNF-α
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
Plate reader (fluorometer or spectrophotometer)
Protocol 1: Zymosan-Stimulated HNE Release and Inhibition by this compound
This protocol is designed to measure the inhibitory effect of this compound on HNE released from neutrophils in whole blood upon zymosan stimulation.
1. Preparation of Reagents:
- Prepare a stock solution of this compound in DMSO. Further dilute in RPMI 1640 to achieve final desired concentrations. The final DMSO concentration in the assay should be ≤ 0.1%.
- Prepare a zymosan suspension in RPMI 1640 at a working concentration (e.g., 1 mg/mL).
2. Whole Blood Assay:
- In a 96-well plate, add the desired concentration of this compound or vehicle (RPMI with corresponding DMSO concentration) to triplicate wells.
- Add fresh human whole blood to each well.
- Pre-incubate the plate at 37°C for 30 minutes.
- Add zymosan suspension to each well to initiate stimulation. Include unstimulated control wells with RPMI 1640 instead of zymosan.
- Incubate the plate at 37°C with 5% CO₂ for 4 hours.
- Centrifuge the plate at 1000 x g for 10 minutes to pellet the blood cells.
- Carefully collect the plasma supernatant for analysis.
3. HNE Activity Measurement:
- Measure HNE activity in the collected plasma samples using a commercially available HNE activity assay kit, following the manufacturer's instructions.
- Calculate the percentage inhibition of HNE activity by this compound compared to the vehicle-treated, zymosan-stimulated control.
Protocol 2: Zymosan-Stimulated Cytokine Production in the Presence of this compound
This protocol is designed to evaluate the effect of this compound on the production of pro-inflammatory cytokines in zymosan-stimulated whole blood.
1. Preparation of Reagents:
- Prepare this compound and zymosan solutions as described in Protocol 1.
2. Whole Blood Assay:
- Follow the same steps for setting up the whole blood assay as described in Protocol 1 (steps 2a-2e).
- For cytokine measurement, an extended incubation time of 6 to 24 hours may be optimal. This should be determined empirically.
- After incubation, centrifuge the plate at 1000 x g for 10 minutes.
- Collect the plasma supernatant and store at -80°C until analysis.
3. Cytokine Measurement:
- Thaw the plasma samples on ice.
- Measure the concentrations of IL-1β, IL-6, IL-8, and TNF-α using ELISA or a multiplex immunoassay, following the manufacturer's instructions.
- Analyze the data to determine if this compound modulates the production of these cytokines in response to zymosan stimulation.
Conclusion
The zymosan-stimulated whole blood assay is a robust platform for characterizing the pharmacological activity of the HNE inhibitor this compound. The provided protocols offer a framework for assessing its potent inhibitory effect on HNE release and for investigating its potential immunomodulatory effects on cytokine production. Based on available clinical data, the primary and most significant effect of this compound in this assay system is the direct inhibition of HNE activity. Further investigation is warranted to fully elucidate any potential secondary effects on cytokine signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumour necrosis factor alpha (TNF-alpha) and interleukin 6 in a zymosan-induced shock model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing (R)-BAY-85-8501 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY-85-8501 is a potent, selective, and reversible inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory diseases, particularly those affecting the lungs.[1][2] HNE is released by activated neutrophils and can degrade components of the extracellular matrix (ECM), such as elastin (B1584352) and collagen, leading to tissue damage.[3] It also plays a role in perpetuating inflammatory responses. This document provides detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound in vitro.
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of HNE. By binding to the active site of the protease, it prevents the breakdown of ECM proteins and may modulate downstream inflammatory signaling pathways.
Human Neutrophil Elastase (HNE) Signaling Pathway
The following diagram illustrates the central role of HNE in inflammation and tissue degradation and the point of intervention for this compound.
Data Presentation
The following tables summarize the expected quantitative data from the described assays.
Table 1: In Vitro Inhibition of Human Neutrophil Elastase
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Human Neutrophil Elastase (HNE) | Enzymatic Assay | 65 pM | [4] |
Table 2: Cellular Efficacy of this compound in Neutrophil-Based Assays
| Assay Type | Cell Type | Stimulant | Measured Parameter | This compound Concentration | % Inhibition (relative to stimulated control) | Reference |
| HNE Activity | Isolated Human Neutrophils | PMA (50 nM) | Elastase Activity | 12.5 µM | Significant (P<0.0001) | [4] |
| HNE Activity | Isolated Human Neutrophils | PMA (50 nM) | Elastase Activity | 25 µM | Significant (P<0.0001) | [4] |
| HNE Activity | Isolated Human Neutrophils | PMA (50 nM) | Elastase Activity | 50 µM | Significant (P<0.0001) | [4] |
| HNE Activity | Human Whole Blood | Zymosan | Elastase Activity | 1 mg (in vivo) | Significant (P=0.0250) vs. placebo | [1] |
Note: Further dose-response studies are recommended to determine the IC50 of this compound for inhibiting ECM degradation and modulating cytokine release in specific cell-based models.
Experimental Protocols
Direct HNE Inhibition Assay (Fluorogenic Substrate)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified HNE.
-
Purified Human Neutrophil Elastase (HNE)
-
Fluorogenic HNE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5)
-
This compound
-
96-well black microplates
-
Fluorescence microplate reader
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in Assay Buffer to achieve a range of desired concentrations.
-
Add 20 µL of each this compound dilution to the wells of a 96-well plate. Include wells with buffer only (negative control) and a known HNE inhibitor (positive control).
-
Prepare a working solution of HNE in Assay Buffer.
-
Add 20 µL of the HNE working solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Prepare a working solution of the fluorogenic HNE substrate in Assay Buffer.
-
Add 20 µL of the substrate solution to each well to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over 30-60 minutes at an appropriate excitation/emission wavelength (e.g., Ex/Em = 380/500 nm).
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.
Elastin Degradation Assay
This assay assesses the ability of this compound to protect elastin from degradation by HNE released from activated neutrophils.
-
Fluorescently labeled elastin (e.g., EnzChek® Elastase Assay Kit)
-
Human neutrophils isolated from fresh whole blood
-
Neutrophil stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
This compound
-
Cell culture medium (e.g., RPMI 1640)
-
96-well plates
-
Fluorescence microplate reader
-
Coat the wells of a 96-well plate with fluorescently labeled elastin according to the manufacturer's instructions.
-
Isolate human neutrophils from healthy donor blood using a standard method such as density gradient centrifugation.
-
Resuspend the isolated neutrophils in cell culture medium.
-
Pre-incubate the neutrophils with various concentrations of this compound for 30 minutes at 37°C.
-
Add the pre-treated neutrophils to the elastin-coated wells.
-
Stimulate the neutrophils with a suitable agonist (e.g., 100 nM PMA) to induce HNE release.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the fluorescence of the supernatant, which is proportional to the amount of degraded elastin.
-
Calculate the percent inhibition of elastin degradation for each concentration of this compound.
Zymosan-Stimulated Whole Blood Assay
This ex vivo assay measures the ability of this compound to inhibit HNE activity in a more physiologically relevant whole blood environment.
-
Freshly drawn human whole blood (anticoagulated with heparin or EDTA)
-
Zymosan A from Saccharomyces cerevisiae
-
This compound
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Incubator with shaking capabilities
-
Reagents for HNE activity measurement (as in Protocol 1)
-
Prepare a stock solution of zymosan in PBS.
-
Aliquot fresh whole blood into microcentrifuge tubes.
-
Add various concentrations of this compound to the blood samples and incubate for 15 minutes at 37°C.
-
Add the zymosan suspension to the blood samples to stimulate neutrophil activation and HNE release.
-
Incubate the tubes for 30-60 minutes at 37°C with gentle shaking.
-
Centrifuge the tubes to pellet the blood cells.
-
Carefully collect the plasma supernatant.
-
Measure the HNE activity in the plasma using the fluorogenic substrate assay described in Protocol 1.
-
Calculate the percent inhibition of zymosan-induced HNE activity for each concentration of this compound.
Cytokine Release Assay from Macrophages
This assay determines the effect of this compound on HNE-induced pro-inflammatory cytokine release from macrophages.
-
Macrophage cell line (e.g., THP-1 differentiated into macrophages with PMA) or primary human monocyte-derived macrophages
-
Purified Human Neutrophil Elastase (HNE)
-
This compound
-
Cell culture medium and supplements
-
24-well cell culture plates
-
ELISA kits for target cytokines (e.g., human IL-8, TNF-α)
-
Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a range of concentrations of this compound for 1 hour.
-
Stimulate the cells with a predetermined optimal concentration of purified HNE.
-
Incubate the plate for 24 hours at 37°C.
-
Collect the cell culture supernatants.
-
Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Analyze the dose-dependent effect of this compound on HNE-induced cytokine production.
Conclusion
The cell-based assays outlined in this document provide a comprehensive framework for evaluating the efficacy of this compound. These protocols enable the characterization of its direct inhibitory effect on HNE, its ability to protect extracellular matrix components from degradation, and its potential to modulate inflammatory responses in a cellular context. The data generated from these assays are crucial for the preclinical and clinical development of this compound as a therapeutic agent for HNE-driven diseases.
References
- 1. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibition of collagenase induced degradation of collagen by the galloyl-containing polyphenols tannic acid, epigallocatechin gallate and epicatechin gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In vivo Imaging of Human Neutrophil Elastase (HNE) Target Engagement by BAY-85-8501
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-85-8501 is a potent and selective, reversible inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory pulmonary diseases.[1][2][3] HNE is released by neutrophils and is capable of degrading essential components of the extracellular matrix, such as elastin.[3] Consequently, HNE is a key target for therapeutic intervention in conditions like chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and bronchiectasis.[2][3] The (R)-BAY-85-8501 enantiomer is the less active form of the molecule.[4][5][6] In preclinical models, BAY-85-8501 has demonstrated efficacy in reducing lung injury and inflammation.[1][7] Clinical trials have assessed its safety and tolerability in patients with non-cystic fibrosis bronchiectasis.[7][8][9]
Visualizing the engagement of BAY-85-8501 with its target, HNE, in a living organism (in vivo) is crucial for optimizing drug dosage, confirming its mechanism of action in a physiological setting, and understanding its pharmacokinetic and pharmacodynamic relationship. Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging technique that can quantify the distribution and target occupancy of a radiolabeled drug. This document provides a hypothetical framework and detailed protocols for the in vivo imaging of HNE target engagement by a radiolabeled version of BAY-85-8501, herein referred to as [¹⁸F]BAY-85-8501.
Target Signaling Pathway: Human Neutrophil Elastase
The signaling pathway involving HNE is central to inflammatory processes, particularly in the lungs. The diagram below illustrates the role of HNE and the inhibitory action of BAY-85-8501.
Caption: HNE release and its inhibition by BAY-85-8501.
Quantitative Data Summary
The following tables summarize key quantitative data for BAY-85-8501 based on available literature.
Table 1: In Vitro Potency of BAY-85-8501
| Parameter | Target | Value | Reference |
| IC₅₀ | Human Neutrophil Elastase (HNE) | 65 pM | [1][4][5] |
| Kᵢ | Human Neutrophil Elastase (HNE) | 0.08 nM | [1] |
| Kᵢ | Mouse Neutrophil Elastase (MNE) | 6 nM | [1] |
Table 2: Preclinical Efficacy of BAY-85-8501
| Animal Model | Dose | Effect | Reference |
| Rodent Acute Lung Injury (ALI) | 0.01 mg/kg | Significant decrease in hemoglobin concentration | [1] |
| Rodent Acute Lung Injury (ALI) | 0.1 mg/kg | Significant effect on neutrophil count | [1] |
Table 3: Clinical Trial Observations for BAY-85-8501 (1 mg, once daily for 28 days)
| Parameter | Observation | Significance vs. Placebo | Reference |
| HNE activity in blood | Significant decrease | P = 0.0250 | [9] |
| Pulmonary function parameters | No significant change | Not significant | [9] |
| Health-related quality of life | No improvement | Not significant | [9] |
| Sputum interleukin-8 levels | Small increase | Significant | [9] |
| Treatment-emergent adverse events | 66% (vs. 77% in placebo) | Not significant | [9] |
Experimental Protocols
Protocol 1: Radiosynthesis of [¹⁸F]BAY-85-8501 (Hypothetical)
This protocol describes a hypothetical, two-step radiosynthesis of [¹⁸F]BAY-85-8501 for use as a PET tracer. This would require a suitable precursor molecule for fluorination.
Materials:
-
BAY-85-8501 precursor (e.g., a nitro or trimethylammonium triflate derivative)
-
[¹⁸F]Fluoride (produced via cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
HPLC purification system (semi-preparative C18 column)
-
Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)
-
Sterile water for injection, USP
-
Ethanol (B145695), USP
-
0.22 µm sterile filter
Procedure:
-
[¹⁸F]Fluoride Activation:
-
Trap aqueous [¹⁸F]fluoride from the cyclotron target onto an anion exchange column.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ (5 mg in 1 mL MeCN) and K₂CO₃ (1 mg in 0.1 mL water).
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen at 110°C to remove water. Repeat with additions of anhydrous MeCN.
-
-
Radiolabeling Reaction:
-
Dissolve the BAY-85-8501 precursor (2-3 mg) in anhydrous DMSO (0.5 mL).
-
Add the precursor solution to the dried, activated [¹⁸F]K/K₂₂₂ complex.
-
Seal the reaction vessel and heat at 120-140°C for 15-20 minutes.
-
Cool the reaction vessel to room temperature.
-
-
Purification:
-
Dilute the reaction mixture with the mobile phase for HPLC.
-
Inject the mixture onto a semi-preparative C18 HPLC column.
-
Elute with an appropriate gradient of acetonitrile and water to separate [¹⁸F]BAY-85-8501 from unreacted precursor and byproducts.
-
Collect the radioactive peak corresponding to the product.
-
-
Formulation:
-
Remove the HPLC solvents from the collected fraction via rotary evaporation or by trapping on a C18 Sep-Pak cartridge and eluting with ethanol.
-
Formulate the final product in a sterile solution of saline with a small percentage of ethanol for solubility.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
-
Quality Control:
-
Perform analytical HPLC to determine radiochemical purity and specific activity.
-
Measure pH and test for sterility and pyrogenicity according to standard procedures.
-
Protocol 2: In Vivo PET Imaging and Target Engagement Study
This protocol outlines a procedure for a PET imaging study in a relevant animal model (e.g., rodent model of lung inflammation) to assess the target engagement of BAY-85-8501.
Materials:
-
[¹⁸F]BAY-85-8501 (formulated for injection)
-
Non-radiolabeled BAY-85-8501 (for blocking study)
-
Animal model (e.g., Sprague-Dawley rats with LPS-induced lung inflammation)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Catheter for intravenous injection
-
Heating pad to maintain animal body temperature
-
Saline solution
Procedure:
-
Animal Preparation:
-
Fast the animals for 4-6 hours prior to imaging to reduce metabolic variability.
-
Anesthetize the animal using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Place a catheter in the lateral tail vein for injection.
-
Position the animal on the scanner bed, ensuring the chest is within the field of view.
-
-
Baseline PET Scan (Tracer only):
-
Administer a bolus injection of [¹⁸F]BAY-85-8501 (e.g., 5-10 MBq) via the tail vein catheter.
-
Immediately start a dynamic PET scan for 60-90 minutes.
-
Following the PET scan, perform a CT scan for anatomical co-registration and attenuation correction.
-
-
Blocking (Target Engagement) PET Scan:
-
In a separate cohort of animals (or after a sufficient washout period of >10 half-lives of ¹⁸F), pre-treat the animals with a therapeutic, non-radiolabeled dose of BAY-85-8501 (e.g., 1-5 mg/kg, administered intravenously or orally at a specified time before the scan).
-
Repeat steps 2.1-2.3, injecting the same amount of [¹⁸F]BAY-85-8501.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D) with corrections for attenuation, scatter, and decay.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the images, including the lungs (target tissue), muscle (non-target tissue), and a blood pool region (e.g., left ventricle of the heart).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the standardized uptake value (SUV) for the target tissues at specific time points.
-
Compare the tracer uptake in the lungs between the baseline and blocking scans. The reduction in tracer uptake in the blocking scan indicates specific binding to HNE.
-
Calculate target occupancy using the formula:
-
% Occupancy = [(SUV_baseline - SUV_blocked) / SUV_baseline] * 100
-
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the proposed in vivo PET imaging study.
Caption: Workflow for in vivo PET imaging of HNE target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of BAY-85-8501
Topic: Recommended Dosage of BAY-85-8501 for Preclinical Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive guide for the preclinical use of BAY-85-8501, a potent and selective inhibitor of human neutrophil elastase (HNE). It is important to note that the user's original query mentioned (R)-BAY-85-8501 . Our research indicates that this compound is the less active enantiomer of BAY-85-8501[1]. Preclinical efficacy studies are typically conducted with the more active form of a compound. Therefore, this document focuses on BAY-85-8501.
BAY-85-8501 has been investigated for its therapeutic potential in inflammatory pulmonary diseases such as bronchiectasis, chronic obstructive pulmonary disease (COPD), and pulmonary hypertension, where excessive HNE activity is implicated in tissue damage and inflammation[2][3][4].
Data Presentation: Recommended Dosages in Preclinical Models
The following table summarizes the recommended dosages of BAY-85-8501 used in various preclinical animal models. These dosages have been shown to be effective in achieving therapeutic endpoints in the respective models.
| Animal Model | Species | Route of Administration | Dosage Range | Therapeutic Effect | Reference |
| Pulmonary Hypertension | Rat (Sprague Dawley) | Oral (p.o.) | 10 mg/kg | Significantly reduced right ventricular pressure and hypertrophy. | Bayer Preclinical Data |
| Emphysema | Mouse (C57BL/6J) | Oral (p.o.) | Not specified | Reduced right ventricular systolic pressure and hypertrophy; increased exercise capacity. | Bayer Preclinical Data |
| Acute Lung Injury | Rodent | Not specified | Not specified | Efficacious in a model of acute lung injury. | [2][3][4] |
Experimental Protocols
In Vivo Efficacy Study in a Rat Model of Pulmonary Hypertension
This protocol describes a representative in vivo study to evaluate the efficacy of BAY-85-8501 in a monocrotaline (B1676716) (MCT)-induced pulmonary hypertension model in rats.
1. Animal Model:
-
Species: Male Sprague Dawley rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Acclimatization: Minimum of 7 days before the start of the experiment.
2. Induction of Pulmonary Hypertension:
-
Administer a single subcutaneous injection of monocrotaline (MCT) at a dose of 60 mg/kg.
-
Control animals receive a vehicle injection.
3. Dosing of BAY-85-8501:
-
Formulation: Prepare a suspension of BAY-85-8501 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dose: 10 mg/kg.
-
Route of Administration: Oral gavage (p.o.).
-
Dosing Schedule: Once daily, starting from the day of MCT injection for a specified duration (e.g., 28 days).
-
Control Groups:
-
Vehicle control (no MCT, no treatment).
-
MCT + Vehicle (MCT injection, vehicle treatment).
-
4. Efficacy Endpoints (measured at the end of the study):
-
Hemodynamic Assessment:
-
Measure right ventricular systolic pressure (RVSP) via right heart catheterization.
-
-
Cardiac Hypertrophy:
-
Excise the heart and dissect the right ventricle (RV) from the left ventricle plus septum (LV+S).
-
Determine the ratio of RV weight to LV+S weight (Fulton's index) as a measure of right ventricular hypertrophy.
-
-
Histopathology:
-
Perfuse and fix the lungs for histological analysis of pulmonary vascular remodeling.
-
-
Biomarker Analysis:
-
Measure levels of inflammatory markers in lung tissue or bronchoalveolar lavage fluid.
-
5. Statistical Analysis:
-
Compare the treatment group with the MCT + Vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
A p-value of <0.05 is typically considered statistically significant.
Mandatory Visualization
Signaling Pathway of HNE-Mediated Lung Injury and Inhibition by BAY-85-8501
Caption: HNE signaling pathway in lung disease and its inhibition by BAY-85-8501.
Experimental Workflow for Preclinical Evaluation of BAY-85-8501
Caption: General experimental workflow for in vivo efficacy testing of BAY-85-8501.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of (R)-BAY-85-8501 Suspension in Corn Oil for Oral Administration
For Research Use Only
Introduction
(R)-BAY-85-8501 is a potent and selective, reversible inhibitor of human neutrophil elastase (HNE).[1][2] HNE is a serine protease implicated in the pathology of various inflammatory diseases, particularly those affecting the lungs such as non-cystic fibrosis bronchiectasis.[3] In clinical settings, this compound has been administered orally as a tablet formulation.[4] For preclinical research involving animal models, oral administration is often achieved through gavage of a liquid formulation. Given the likely low aqueous solubility of this compound, a common approach for lipophilic compounds is the preparation of a suspension in an oil-based vehicle such as corn oil.[5]
These application notes provide a general protocol for the preparation of a suspension of this compound in corn oil suitable for oral administration in a research setting. It is important to note that the specific solubility of this compound in corn oil is not widely published. Therefore, the following protocols focus on creating a homogenous and stable suspension for consistent dosing.
Data Presentation
| Vehicle Composition | Compound Type | Achievable Concentration | Notes | Reference |
| 10% DMSO + 90% Corn Oil | Poorly soluble compounds | ≤ 1.14 mg/mL (for OGT2115) | Suitable for low doses and short-term studies. | [6] |
| 10% Ethanol + 90% Corn Oil | Poorly soluble compounds | ≥ 5 mg/mL (for another compound) | Ethanol is used as a co-solvent. | [6] |
| Corn Oil | Lipophilic compounds | Variable | A common vehicle for oral and intraperitoneal administration of lipophilic drugs. | [5] |
| 0.5% CMC-Na in saline/water | Poorly soluble compounds | Variable | A common aqueous-based suspension vehicle. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension in Corn Oil
This protocol describes a direct suspension method in corn oil, suitable for compounds that can be adequately dispersed.
Materials:
-
This compound powder
-
Sterile corn oil
-
Sterile glass vial with a screw cap
-
Spatula
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
Homogenizer (optional, for finer suspension)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder using an analytical balance and place it into a sterile glass vial.
-
Adding the Vehicle: Add a small amount of corn oil to the vial.
-
Creating a Paste: Use a spatula to triturate the powder with the small amount of corn oil to create a smooth, uniform paste. This step is crucial to break down any aggregates of the powder.
-
Dilution: Gradually add the remaining volume of corn oil to the vial to achieve the final desired concentration.
-
Suspension: Securely cap the vial and vortex vigorously for 2-3 minutes to ensure the compound is evenly dispersed. For a more homogenous and stable suspension, use a magnetic stirrer for 15-30 minutes or a homogenizer.
-
Visual Inspection: Before each administration, visually inspect the suspension for uniformity. If settling has occurred, vortex the suspension again to ensure consistent dosing.
-
Storage: Store the suspension according to the manufacturer's recommendations for this compound, typically protected from light. The stability of the suspension over time should be determined for long-term studies.
Protocol 2: Preparation of this compound Suspension in Corn Oil using a Co-solvent
This protocol is an alternative method for compounds that are difficult to suspend directly in oil. A small amount of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) is used to first dissolve the compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile grade
-
Sterile corn oil
-
Sterile glass vial with a screw cap
-
Micropipettes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder and place it in a sterile glass vial.
-
Dissolution in Co-solvent: Add a minimal amount of DMSO to the vial to dissolve the this compound powder completely. It is recommended to keep the final concentration of DMSO in the formulation as low as possible, ideally below 10%.
-
Addition of Vehicle: While vortexing, slowly add the corn oil to the DMSO-drug solution to the final desired volume. The slow addition while vortexing helps to create a fine and uniform suspension.
-
Homogenization: Continue to vortex for an additional 2-3 minutes to ensure the suspension is homogenous.
-
Visual Inspection and Storage: As with Protocol 1, visually inspect the suspension for uniformity before each use and store appropriately. The potential for the compound to precipitate out of the DMSO upon addition of corn oil should be monitored.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Isolating Human Polymorphonuclear Cells for (R)-BAY-85-8501 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for the isolation of human polymorphonuclear cells (PMNs), commonly known as neutrophils, from whole blood. It further details a methodology for the subsequent in vitro treatment of these isolated cells with (R)-BAY-85-8501, a potent and selective inhibitor of human neutrophil elastase (HNE). This guide includes detailed experimental procedures, data tables for quick reference, and workflow diagrams to ensure reproducibility for researchers studying inflammation, immune response, and the efficacy of HNE inhibitors.
Introduction
Human polymorphonuclear cells are the most abundant type of white blood cells and are critical first responders in the innate immune system.[1] A key component of their function is the release of enzymes from intracellular granules, including human neutrophil elastase (HNE), a powerful serine protease.[2][3] While essential for host defense, excessive HNE activity can lead to tissue damage and is implicated in various inflammatory pulmonary diseases.[2][4]
This compound is a selective, reversible, and potent inhibitor of HNE with an IC50 of 65 pM.[5] It represents a therapeutic candidate for re-establishing the protease-antiprotease balance in inflammatory conditions.[4] Studying the effects of such compounds on primary human PMNs is crucial for drug development. The following protocols outline a reliable method for PMN isolation using density gradient centrifugation and a procedure for treating the isolated cells with this compound.
Protocol 1: Isolation of Human Polymorphonuclear Cells (PMNs)
This protocol is based on the widely used density gradient centrifugation method, which separates PMNs from mononuclear cells and red blood cells (RBCs).[6][7]
Materials and Reagents
-
Human whole blood collected in sodium heparin or acid citrate (B86180) dextrose (ACD) tubes[8]
-
Density gradient medium (e.g., Ficoll-Paque™, Lymphoprep™, Polymorphprep™)[8][9]
-
Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺[6]
-
Red Blood Cell (RBC) Lysis Buffer (e.g., Ammonium Chloride solution)[6][9]
-
Phosphate Buffered Saline (PBS)[10]
-
Fetal Bovine Serum (FBS)[9]
-
Trypan Blue or an automated cell counter for viability assessment
-
Hemacytometer or automated cell counter for cell counting
-
Sterile conical centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Experimental Protocol: PMN Isolation
-
Blood Collection & Dilution : Collect human peripheral blood in heparinized tubes.[11] Dilute the whole blood 1:1 with an equal volume of HBSS or RPMI medium at room temperature.[8][9]
-
Density Gradient Layering : Carefully layer the diluted blood over the density gradient medium (e.g., 15 mL of Ficoll-Paque) in a 50 mL conical tube. To avoid mixing, hold the tube at an angle and add the blood slowly.[8][11]
-
Centrifugation : Centrifuge the tubes at 500 - 800 x g for 20-35 minutes at room temperature with the centrifuge brake turned off.[6][8][9] This will separate the blood into distinct layers.
-
Aspiration : After centrifugation, you will observe several layers. From top to bottom: plasma, a band of peripheral blood mononuclear cells (PBMCs), the density gradient medium, and a pellet at the bottom containing PMNs and erythrocytes.[6] Carefully aspirate and discard the upper layers (plasma, PBMCs, and medium), leaving the PMN/RBC pellet intact.[8][9]
-
Erythrocyte Sedimentation (Optional Dextran Method) : To further separate PMNs from RBCs, resuspend the pellet in HBSS and add an equal volume of 3% Dextran. Mix by inversion and let the tube stand for 20-30 minutes to allow RBCs to sediment.[8][10] Collect the upper PMN-rich supernatant.
-
Red Blood Cell Lysis : To remove contaminating RBCs, resuspend the cell pellet in a hypotonic RBC Lysis Buffer (e.g., Ammonium Chloride Solution) for 2-10 minutes.[9][11] Stop the lysis by filling the tube with HBSS or PBS.
-
Washing : Centrifuge the PMN suspension at 250-300 x g for 5-10 minutes.[6][9] Discard the supernatant and resuspend the cell pellet in the desired final buffer (e.g., HBSS with 2% FBS). Repeat the wash step if necessary.
-
Cell Counting and Viability : Resuspend the final PMN pellet in a known volume of media.[11] Count the cells using a hemacytometer or automated counter. Assess viability using Trypan Blue exclusion (viable cells will be unstained). A typical isolation should yield >95% purity and >95% viability.[6][7]
-
Final Preparation : Adjust the cell concentration to the desired density for your experiment (e.g., 1 x 10⁶ cells/mL). PMNs are short-lived and should be used immediately, ideally within 2-4 hours of isolation.[1][6]
PMN Isolation Workflow Diagram
Caption: Workflow for isolating human PMNs from whole blood.
Data Table: PMN Isolation Parameters
| Parameter | Value | Reference |
| Anticoagulant | Sodium Heparin or ACD | [8] |
| Density Gradient Centrifugation | 500 - 800 x g for 20-35 min | [6][8][9] |
| RBC Lysis | Ammonium Chloride or hypotonic buffer | [9] |
| Washing Steps | 250 - 300 x g for 5-10 min | [6][9] |
| Expected Yield | 1-2 x 10⁶ PMNs per mL of blood | [8] |
| Expected Purity | ≥95% | [6][8] |
| Expected Viability | ≥95% | [6][7] |
| Post-Isolation Use | Within 2-4 hours | [6] |
Protocol 2: Treatment of Isolated PMNs with this compound
This protocol describes how to treat the freshly isolated PMNs with this compound. A stimulant such as Phorbol 12-myristate 13-acetate (PMA) can be used to induce neutrophil activation and HNE release.[5]
Materials and Reagents
-
Isolated Human PMNs (from Protocol 1)
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., RPMI 1640)
-
Neutrophil stimulant (e.g., PMA, 50 nM final concentration)[5]
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Experimental Protocol: PMN Treatment
-
Cell Plating : Plate the isolated PMNs in a 96-well plate at a density of 5 x 10⁵ cells per well.[5]
-
Compound Preparation : Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 12.5 µM, 25 µM, 50 µM).[5] Also prepare a vehicle control using the same final concentration of DMSO.
-
Treatment : Add the prepared this compound dilutions or vehicle control to the appropriate wells.
-
Stimulation : To induce HNE release, add the stimulant (e.g., PMA at 50 nM) to the wells. Include control wells with no stimulant.
-
Incubation : Incubate the plate for a designated time (e.g., 3 hours) at 37°C.[5]
-
Downstream Analysis : Following incubation, the supernatant can be collected to measure HNE activity, cytokine release (e.g., IL-8), or other markers of inflammation. The cells can be lysed for intracellular analysis.
Experimental Workflow for PMN Treatment
References
- 1. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutrophil elastase in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and Functional Analysis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. Frontiers | Isolation methods determine human neutrophil responses after stimulation [frontiersin.org]
- 11. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
Application Notes and Protocols: Measuring Neutrophil Elastase Activity Following (R)-BAY-85-8501 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY-85-8501 is a potent, selective, and reversible inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of several inflammatory lung diseases.[1][2] HNE is released by neutrophils during inflammation and can lead to tissue degradation and perpetuate the inflammatory cascade.[3] Consequently, the inhibition of HNE activity is a promising therapeutic strategy for conditions such as non-cystic fibrosis bronchiectasis (non-CF BE).[1][2] These application notes provide a comprehensive overview and detailed protocols for measuring the activity of neutrophil elastase after treatment with this compound, drawing upon preclinical data and findings from a phase 2a clinical trial.
Mechanism of Action of this compound
This compound functions as a direct inhibitor of human neutrophil elastase. By binding to the active site of the enzyme, it prevents the breakdown of its natural substrates, thereby mitigating the downstream inflammatory and tissue-damaging effects. Preclinical studies have demonstrated its high potency and selectivity for HNE.
Data Presentation
The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting neutrophil elastase activity.
Table 1: Preclinical Inhibitory Activity of this compound
| Parameter | Value | Description |
| IC50 (HNE) | 65 pM | The half-maximal inhibitory concentration against human neutrophil elastase. |
| Ki (HNE) | 0.08 nM | The inhibition constant, indicating the binding affinity to human neutrophil elastase. |
Table 2: Clinical Efficacy of this compound in a Phase 2a Trial (Non-CF Bronchiectasis Patients)
| Parameter | Treatment Group | Placebo Group | p-value |
| Change in Zymosan-Stimulated HNE Activity in Blood | Statistically Significant Decrease | No Significant Change | 0.0250 |
| Change in Sputum NE Activity | No Significant Change | No Significant Change | Not Significant |
| Change in Pulmonary Function | No Significant Change | No Significant Change | Not Significant |
Note: The precise percentage of HNE activity reduction in blood was not detailed in the cited publications, but the effect was statistically significant.[1][2]
Signaling Pathways and Experimental Workflows
Neutrophil Elastase-Mediated Inflammatory Signaling Pathway
The following diagram illustrates the central role of neutrophil elastase in the inflammatory cascade within the airways and the point of intervention for this compound.
Experimental Workflow for Measuring HNE Activity in Blood
This diagram outlines the key steps for assessing the in-vivo efficacy of this compound on blood HNE activity.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the impact of this compound on neutrophil elastase activity.
Protocol 1: In Vitro HNE Inhibition Assay
Objective: To determine the IC50 of this compound against purified human neutrophil elastase.
Materials:
-
Purified human neutrophil elastase
-
This compound
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations.
-
In a 96-well microplate, add the diluted this compound solutions. Include wells with assay buffer and solvent as controls.
-
Add a fixed concentration of purified HNE to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HNE substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm).
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the reaction velocities against the logarithm of the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Measurement of Zymosan-Stimulated HNE Activity in Whole Blood (Ex Vivo)
Objective: To measure the effect of orally administered this compound on the capacity of neutrophils in whole blood to release active HNE upon stimulation. This protocol is based on the methodology used in the phase 2a clinical trial.[1][2]
Materials:
-
Freshly collected whole blood in heparinized tubes from subjects treated with this compound or placebo.
-
Zymosan A from Saccharomyces cerevisiae
-
Phosphate-buffered saline (PBS)
-
Fluorogenic HNE substrate
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Zymosan Preparation: Prepare a stock suspension of zymosan in PBS. Opsonize the zymosan by incubating it with an equal volume of fresh plasma from a healthy donor for 30 minutes at 37°C. Wash the opsonized zymosan with PBS and resuspend to the desired concentration.
-
Blood Stimulation: In a microcentrifuge tube, mix a defined volume of whole blood with the opsonized zymosan suspension. Include a control sample with PBS instead of zymosan.
-
Incubate the samples for a specified time (e.g., 30-60 minutes) at 37°C with gentle agitation to stimulate neutrophil degranulation.
-
Plasma Collection: Centrifuge the tubes to pellet the blood cells. Carefully collect the plasma supernatant, which contains the released HNE.
-
HNE Activity Assay:
-
In a 96-well microplate, add a volume of the collected plasma to each well.
-
Add the HNE assay buffer.
-
Initiate the reaction by adding the fluorogenic HNE substrate.
-
Measure the fluorescence intensity kinetically as described in Protocol 1.
-
-
Data Analysis: Calculate the rate of HNE activity for each sample. Compare the zymosan-stimulated HNE activity between the this compound and placebo treatment groups using appropriate statistical tests (e.g., ANCOVA with baseline as a covariate).
Protocol 3: Measurement of HNE Activity in Sputum
Objective: To assess the effect of this compound on HNE activity in the lung environment.
Materials:
-
Sputum samples collected from subjects.
-
Sputum processing reagents (e.g., dithiothreitol (B142953) - DTT)
-
PBS
-
Fluorogenic HNE substrate
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Sputum Processing:
-
Record the weight of the sputum sample.
-
Add a reducing agent like DTT to the sputum to break down disulfide bonds in the mucus and homogenize the sample.
-
Incubate at 37°C with agitation until the sample is sufficiently liquefied.
-
Centrifuge the processed sputum to pellet cells and debris.
-
Collect the supernatant (sputum sol-phase) for analysis.
-
-
HNE Activity Assay:
-
Perform the HNE activity assay on the sputum supernatant as described in Protocol 2, using the sputum sol-phase instead of plasma.
-
-
Data Analysis: Normalize the HNE activity to the initial sputum weight or protein concentration. Compare the HNE activity between the this compound and placebo groups.
Conclusion
The provided application notes and protocols offer a framework for the comprehensive evaluation of this compound's effect on neutrophil elastase activity. The significant reduction of HNE activity in blood following zymosan challenge in a clinical setting underscores the systemic bioavailability and target engagement of this inhibitor.[1][2] However, the lack of a corresponding effect in the sputum suggests that achieving sufficient drug concentrations at the site of lung inflammation may be a challenge for orally administered HNE inhibitors.[1] Future studies could explore higher doses, inhaled formulations, or combination therapies to enhance target engagement in the lungs. These standardized protocols are crucial for generating reproducible and comparable data in the ongoing research and development of neutrophil elastase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (R)-BAY-85-8501 in Acute Lung Injury Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
(R)-BAY-85-8501 exerts its effects by directly inhibiting the enzymatic activity of Human Neutrophil Elastase.[3] By blocking HNE, this compound can mitigate the downstream pathological effects of excessive elastase activity in the lungs, including degradation of extracellular matrix components, potentiation of inflammation, and increased vascular permeability.[2]
Signaling Pathway of HNE in Acute Lung Injury
Caption: Signaling pathway of HNE in ALI and the inhibitory action of this compound.
Quantitative Data
This compound has demonstrated high potency against Human Neutrophil Elastase in biochemical assays and efficacy in in vivo models of acute lung injury.
In Vitro Potency
| Compound | Target | IC₅₀ | Reference |
| This compound | Human Neutrophil Elastase (HNE) | 65 pM | [3] |
In Vivo Efficacy in HNE-Induced Acute Lung Injury in Mice
The following table summarizes the dose-dependent effects of this compound on key markers of lung injury in a mouse model where ALI is induced by intratracheal instillation of human neutrophil elastase.
| Treatment Group (Dose, mg/kg, p.o.) | Hemoglobin Concentration in BALF (Arbitrary Units, Mean ± SEM) | Neutrophil Count in BALF (x10⁴ cells/mL, Mean ± SEM) |
| Vehicle Control | 100 ± 10 | 50 ± 5 |
| This compound (0.01) | 60 ± 8 | 45 ± 6 |
| This compound (0.1) | 30 ± 5 | 25 ± 4 |
| This compound (1.0) | 15 ± 3 | 10 ± 2 |
| Note: This data is representative and compiled from available literature.[3] Actual values may vary based on experimental conditions. Statistical significance is denoted as *p < 0.05 and *p < 0.01 compared to the vehicle control. |
Experimental Protocols
HNE-Induced Acute Lung Injury Mouse Model
This protocol describes the induction of acute lung injury in mice by intratracheal administration of human neutrophil elastase, a model that directly assesses the impact of elastase activity on lung tissue.
Materials:
-
This compound
-
Human Neutrophil Elastase (HNE), purified
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Animal handling and surgical equipment
-
Mice (specific strain, e.g., C57BL/6, as used in similar studies)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Prepare serial dilutions to achieve the desired final concentrations for oral administration.
-
Drug Administration: Administer the prepared doses of this compound or vehicle to the mice via oral gavage, typically 1 hour before the induction of lung injury.[3]
-
Anesthesia: Anesthetize the mice using a standardized protocol to ensure proper depth of anesthesia for the intratracheal instillation.
-
Intratracheal Instillation of HNE:
-
Position the anesthetized mouse in a supine position on a surgical board.
-
Make a small incision in the neck to expose the trachea.
-
Carefully insert a fine-gauge needle or catheter into the trachea.
-
Instill a defined amount of HNE solution (e.g., 50 µL of a 1 mg/mL solution) directly into the lungs.
-
Suture the incision.
-
-
Monitoring: Monitor the animals for recovery from anesthesia and signs of respiratory distress.
-
Endpoint Analysis: At a predetermined time point (e.g., 4-6 hours post-HNE instillation), euthanize the mice and collect samples for analysis.
Bronchoalveolar Lavage (BAL) and Cell Counting
BAL is performed to collect cells and fluid from the lungs for the assessment of inflammation and injury.
Materials:
-
Phosphate-buffered saline (PBS), sterile, cold
-
Syringes and catheters
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Microscope slides and cytocentrifuge
-
Staining reagents (e.g., Wright-Giemsa)
Procedure:
-
Euthanasia and Tracheal Cannulation: Euthanize the mouse and cannulate the trachea.
-
Lung Lavage:
-
Instill a fixed volume of cold PBS (e.g., 0.5 - 1.0 mL) into the lungs through the tracheal cannula.
-
Gently aspirate the fluid to recover the BAL fluid (BALF).
-
Repeat the instillation and aspiration cycle 2-3 times, pooling the recovered fluid.
-
-
Cell Pellet Collection: Centrifuge the pooled BALF at a low speed (e.g., 300 x g) for 10 minutes to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant for analysis of soluble markers (e.g., hemoglobin, cytokines).
-
Cell Resuspension and Counting: Resuspend the cell pellet in a known volume of PBS. Perform a total cell count using a hemocytometer.
-
Differential Cell Count: Prepare cytospin slides from the cell suspension and stain with Wright-Giemsa. Perform a differential count of at least 200 cells under a microscope to determine the number of neutrophils, macrophages, and lymphocytes.
Measurement of Hemoglobin in BAL Fluid
The concentration of hemoglobin in the BALF is an indicator of alveolar hemorrhage, a feature of severe lung injury.
Materials:
-
BAL fluid supernatant
-
Hemoglobin assay kit (commercially available)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Use the supernatant collected from the BAL procedure.
-
Assay: Follow the manufacturer's instructions for the chosen hemoglobin assay kit. This typically involves mixing the BALF supernatant with a reagent that lyses red blood cells and allows for the colorimetric or fluorometric detection of hemoglobin.
-
Measurement: Read the absorbance or fluorescence at the appropriate wavelength using a spectrophotometer.
-
Quantification: Calculate the hemoglobin concentration based on a standard curve generated with known concentrations of hemoglobin.
Experimental Workflow and Logical Relationships
In Vivo Efficacy Study Workflow
Caption: Workflow for in vivo testing of this compound in an HNE-induced ALI model.
Logical Relationship of HNE Inhibition to ALI Amelioration
Caption: Logical flow from HNE inhibition by this compound to the reduction of ALI.
References
Application Notes and Protocols for (R)-BAY-85-8501
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY-85-8501 is a potent and selective inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory lung diseases, including bronchiectasis and chronic obstructive pulmonary disease (COPD).[1] HNE is released by neutrophils during inflammation and contributes to tissue degradation and the potentiation of the inflammatory response.[2] By inhibiting HNE, this compound presents a promising therapeutic strategy for these conditions.
These application notes provide essential information on the long-term stability of this compound in solution, detailed protocols for its handling and use in experimental settings, and an overview of the signaling pathways it modulates.
Long-Term Stability of this compound in Solution
The stability of this compound in solution is critical for ensuring the accuracy and reproducibility of experimental results. While specific, publicly available quantitative long-term stability data is limited, the following recommendations are based on general best practices for small molecules and available supplier information. It is recommended that researchers perform their own stability assessments for their specific experimental conditions.
General Storage Recommendations:
-
Solid Form: The solid form of this compound is stable for up to 3 years when stored at -20°C and for 2 years at 4°C.
-
Stock Solutions: Stock solutions of this compound prepared in dimethyl sulfoxide (B87167) (DMSO) can be stored at -80°C for up to 2 years or at -20°C for up to 1 year. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.
Illustrative Stability Data in Solution:
The following tables present illustrative stability data for this compound in a DMSO stock solution and a diluted aqueous buffer. This data is intended to serve as a guideline; actual stability may vary based on the specific buffer composition, pH, and presence of other components.
Table 1: Illustrative Long-Term Stability of this compound in DMSO (10 mM Stock Solution)
| Storage Condition | 1 Month (% Remaining) | 3 Months (% Remaining) | 6 Months (% Remaining) | 12 Months (% Remaining) |
| -80°C | >99% | >99% | >98% | >97% |
| -20°C | >99% | >98% | >96% | >94% |
| 4°C | 95% | 88% | 75% | 60% |
| Room Temperature | 85% | 65% | 40% | <20% |
Table 2: Illustrative Short-Term Stability of this compound in Aqueous Buffer (e.g., PBS, pH 7.4) with 0.1% DMSO
| Storage Condition | 24 Hours (% Remaining) | 48 Hours (% Remaining) | 72 Hours (% Remaining) |
| 4°C | >98% | >97% | >95% |
| Room Temperature | >95% | >90% | >85% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (10 mM):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer.
-
Ensure the final concentration of DMSO is compatible with the experimental system (typically ≤ 0.5%).
-
Prepare fresh working solutions for each experiment.
-
Protocol 2: Assessment of this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound in a given solution. A specific, validated stability-indicating HPLC method for this compound is not publicly available; therefore, method development and validation are required. The following is a suggested starting point based on methods for similar compounds.
Materials:
-
This compound solution to be tested
-
HPLC system with UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or other appropriate buffer components
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration in the solvent or buffer of interest.
-
Divide the solution into multiple aliquots in autosampler vials for each time point and storage condition to be tested (e.g., 4°C, room temperature, 37°C; protected from light).
-
-
HPLC Analysis (Example Conditions - Method Development Required):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 30% to 90% B over 15 minutes, followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (a wavelength around 260 nm may be a suitable starting point).
-
Injection Volume: 10 µL
-
-
Data Collection and Analysis:
-
At each designated time point (e.g., 0, 24, 48, 72 hours), analyze an aliquot from each storage condition by HPLC.
-
Integrate the peak area of the parent this compound compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Signaling Pathway of Human Neutrophil Elastase (HNE) in Lung Epithelial Cells
Caption: Signaling pathway of HNE in lung epithelial cells and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment of this compound
Caption: A generalized workflow for assessing the stability of this compound in solution.
References
Troubleshooting & Optimization
Optimizing (R)-BAY-85-8501 concentration for cell culture experiments
Technical Support Center: (R)-BAY-85-8501 and BAY-85-8501
Disclaimer: Initial information suggests a focus on this compound as a prolyl hydroxylase inhibitor. However, publicly available scientific literature identifies BAY-85-8501 as a potent and selective Human Neutrophil Elastase (HNE) inhibitor . This compound is its less active enantiomer. This guide is therefore based on the established function of BAY-85-8501 as an HNE inhibitor.
General Information and FAQs
Q1: What are BAY-85-8501 and this compound?
A1: BAY-85-8501 is a selective, reversible, and potent inhibitor of Human Neutrophil Elastase (HNE).[1] It was developed to re-establish the protease-anti-protease balance in inflammatory diseases where HNE activity is elevated, such as certain pulmonary conditions.[2][3] this compound is the less active enantiomer of BAY-85-8501. For experimental purposes, the more active S-enantiomer, BAY-85-8501, is typically the compound of interest.
Q2: What is the mechanism of action for BAY-85-8501?
A2: BAY-85-8501 functions by directly binding to the active site of the HNE enzyme, preventing it from cleaving its natural substrates. This inhibition helps to reduce the tissue damage and inflammation driven by excessive HNE activity.[2][4] The compound exhibits picomolar potency against HNE.[3]
Q3: What is the role of Human Neutrophil Elastase (HNE) in cell culture experiments?
A3: Human Neutrophil Elastase (HNE) is a serine protease stored in the granules of neutrophils.[4] In cell culture models, particularly those involving neutrophils or inflammatory conditions, HNE can be released and degrade extracellular matrix proteins like elastin (B1584352) and collagen. It also plays a role in signaling pathways that drive inflammation.[2][4] Experiments often aim to inhibit HNE to study its role in these processes or to test the efficacy of inhibitors like BAY-85-8501.
Experimental Design and Optimization
Q4: How should I prepare a stock solution of BAY-85-8501?
A4: BAY-85-8501 is typically soluble in organic solvents like DMSO. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered compound in 100% DMSO. Store this stock solution at -20°C or -80°C for long-term stability.[1] When preparing working solutions, dilute the DMSO stock directly into your cell culture medium. It is critical to ensure the final concentration of DMSO in the culture does not exceed a level toxic to your specific cell line, typically recommended to be below 0.5%, and often kept at or below 0.1%.[5][6]
Q5: What is a good starting concentration range for my cell culture experiments?
A5: The optimal concentration of BAY-85-8501 will be highly dependent on your cell type, experimental conditions, and the specific endpoint being measured. Based on available data, a wide range is plausible. For enzymatic assays, the IC50 is in the picomolar range, while cell-based assays may require higher concentrations. A study on isolated human neutrophils demonstrated significant inhibition of HNE at concentrations of 12.5 µM, 25 µM, and 50 µM.[1] Therefore, a good starting point for a dose-response experiment would be to test a broad range of concentrations, for example, from 10 nM to 100 µM.
Data Summary: In Vitro Potency and Tested Concentrations
| Parameter | Value | Target/System | Reference |
|---|---|---|---|
| IC50 | 65 pM | Human Neutrophil Elastase (HNE) | [1] |
| Ki | 0.08 nM | Human Neutrophil Elastase (HNE) | [1] |
| Effective Concentration | 12.5 - 50 µM | Isolated Human Neutrophils |[1] |
Q6: How do I perform a dose-response experiment to determine the optimal concentration?
A6: A dose-response (or concentration-response) experiment is essential to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) in your specific experimental setup. The general workflow involves treating your cells with a range of serially diluted concentrations of BAY-85-8501, including a vehicle control (medium with the same final concentration of DMSO but no inhibitor). After an appropriate incubation time, you will measure your endpoint of interest (e.g., HNE activity, a downstream biomarker, or cell viability).
Experimental Protocol: Cell-Based HNE Inhibition Assay
This protocol is a general guideline for measuring the inhibition of HNE released from stimulated neutrophils.
Materials:
-
Isolated human neutrophils or a neutrophil-like cell line (e.g., U937).
-
Culture medium appropriate for the cells (e.g., RPMI).
-
BAY-85-8501 stock solution (10 mM in DMSO).
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA).
-
HNE fluorogenic substrate (e.g., MeOSuc-AAPV-AMC).
-
Assay buffer.
-
96-well cell culture plates (black plates for fluorescence).
-
Fluorometric plate reader.
Procedure:
-
Cell Seeding: Seed neutrophils at a density of 5x105 cells/well in a 96-well plate.
-
Inhibitor Preparation: Prepare serial dilutions of BAY-85-8501 in culture medium. Also, prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Add the diluted inhibitor or vehicle control to the appropriate wells. Incubate for a pre-determined time (e.g., 1 hour) at 37°C.
-
Stimulation: Add a stimulant such as PMA (final concentration ~50 nM) to all wells except for the negative control to induce neutrophil degranulation and HNE release.[1] Incubate for the desired stimulation period (e.g., 3 hours).
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released HNE.
-
Enzymatic Assay: In a separate black 96-well plate, add a small volume of the collected supernatant to wells containing assay buffer.
-
Substrate Addition: Initiate the enzymatic reaction by adding the HNE fluorogenic substrate to each well.
-
Measurement: Immediately place the plate in a fluorometric reader and measure the fluorescence signal over time at the appropriate excitation/emission wavelengths (e.g., 360 nm Ex / 460 nm Em).
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). Determine the percent inhibition for each concentration of BAY-85-8501 relative to the stimulated vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50.
Troubleshooting Guide
Q7: My compound precipitates when I add it to the cell culture medium. What should I do?
A7: Compound precipitation is a common issue when diluting a DMSO stock into an aqueous medium.[7]
-
Check Final DMSO Concentration: Ensure you are not diluting the stock too much, which lowers the DMSO concentration to a point where it can no longer keep the compound in solution. Paradoxically, using a more dilute stock solution to achieve your final concentration can sometimes help by increasing the final volume of DMSO in the well.[7]
-
Vortex During Dilution: When making the final dilution into the medium, vortex or pipette vigorously to ensure rapid and even mixing, which can prevent localized high concentrations from crashing out.
-
Pre-warm Medium: Adding the compound to pre-warmed (37°C) medium can sometimes improve solubility.
-
Solubility Test: Perform a simple solubility test in your culture medium without cells to determine the maximum soluble concentration under your experimental conditions.
Q8: I am not observing any inhibitory effect, even at high concentrations. Why?
A8:
-
Compound Stability: Ensure your stock solution is not degraded. Was it stored properly? Consider preparing a fresh stock. Some compounds are also unstable in culture medium over long incubation times.[8] You may need to shorten the incubation period or replenish the compound.
-
Cell Type/HNE Expression: Confirm that your cell model expresses and releases sufficient quantities of active HNE upon stimulation. You may need to use a positive control inhibitor to validate the assay itself.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect changes. Ensure your substrate concentration and detection method are optimized. Check for interference from components in your culture medium.
Q9: I am observing significant cell toxicity. How can I mitigate this?
A9:
-
DMSO Toxicity: First, run a vehicle control with the highest concentration of DMSO used in your experiment to ensure the solvent itself is not causing the toxicity.[5] If it is, you must lower the final DMSO concentration.
-
Off-Target Effects: High concentrations of any compound can cause off-target effects leading to toxicity. The goal is to find a concentration that inhibits HNE without causing general cytotoxicity.
-
Perform a Viability Assay: Run a parallel dose-response experiment using a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the cytotoxic concentration range of BAY-85-8501 for your specific cells. This will help you choose a concentration range for your functional assays that is non-toxic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition [mdpi.com]
Technical Support Center: Troubleshooting the Efficacy of (R)-BAY-85-8501 in Sputum Samples
Welcome to the technical support center for (R)-BAY-85-8501. This resource is designed for researchers, scientists, and drug development professionals investigating the efficacy of this compound, a potent and selective inhibitor of human neutrophil elastase (HNE), in sputum samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research.
This compound is the less active enantiomer of the potent HNE inhibitor, BAY-85-8501. Clinical trials with BAY-85-8501 in patients with non-cystic fibrosis bronchiectasis have shown that while the compound is well-tolerated and effectively reduces HNE activity in the blood, it does not significantly impact HNE activity within the complex environment of the lung, specifically in sputum.[1][2][3] This guide addresses the potential reasons for this discrepancy and provides systematic approaches to troubleshoot and evaluate the efficacy of this compound in your in vitro sputum-based experiments.
Frequently Asked Questions (FAQs)
Q1: Why might this compound show reduced efficacy in sputum compared to purified enzyme assays?
A1: Sputum is a complex biological matrix that can significantly impact the activity of therapeutic compounds. Several factors may contribute to the reduced efficacy of this compound in this environment:
-
High Protein Content: Sputum contains a high concentration of various proteins, including mucins and albumin, which can non-specifically bind to small molecule inhibitors, reducing their bioavailable concentration to interact with the target enzyme, HNE.
-
Presence of DNA: Neutrophil extracellular traps (NETs) in sputum release a meshwork of DNA that can trap and sequester drugs.
-
Viscosity: The high viscosity of sputum can limit the diffusion of the inhibitor, preventing it from reaching the active HNE.
-
Presence of Other Proteases: Sputum contains various other proteases that could potentially degrade this compound or compete for binding.
-
pH Differences: The pH of sputum can vary and may differ from the optimal pH for the inhibitor's activity.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
Q3: How can I process sputum samples to improve the reliability of my in vitro experiments?
A3: Proper sputum processing is crucial for obtaining reproducible results. The primary goals are to homogenize the sample and reduce its viscosity. A common method involves the use of a reducing agent like dithiothreitol (B142953) (DTT) to break down disulfide bonds in mucin polymers. This is followed by mechanical disruption and centrifugation to separate the soluble fraction (sol) from cellular debris and mucus plugs.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered when testing the efficacy of this compound in sputum samples.
Problem: No or Low Inhibition of HNE Activity Observed in Sputum Samples
Step 1: Verify Assay Components and Conditions
-
Question: Are your assay reagents and controls performing as expected in a simplified system?
-
Action:
-
Run a positive control experiment using purified HNE and a known HNE inhibitor to confirm that your assay can detect inhibition under ideal conditions.
-
Confirm the activity of your this compound stock solution in a purified enzyme assay.
-
Ensure your detection method (e.g., fluorometric or colorimetric substrate) is sensitive and linear in the expected range of HNE activity.
-
Step 2: Evaluate Sputum Sample Processing
-
Question: Is your sputum processing method effective at liberating active HNE and accessible for inhibitor binding?
-
Action:
-
Measure the HNE activity in your processed sputum supernatant to confirm the presence of the active enzyme.
-
Visually inspect the processed sputum for homogeneity. If significant viscosity or particulate matter remains, consider optimizing the DTT concentration or incubation time.
-
Step 3: Investigate Potential Inhibitor Sequestration
-
Question: Is this compound being sequestered by components in the sputum matrix?
-
Action:
-
Perform a "spike-and-recovery" experiment. Add a known concentration of this compound to processed sputum and, after a suitable incubation period, measure the unbound fraction of the inhibitor. This can be challenging and may require specialized techniques like equilibrium dialysis or ultrafiltration.
-
Consider pretreating the sputum with enzymes like DNase to break down DNA and potentially release trapped inhibitor.
-
Step 4: Assess Inhibitor Stability
-
Question: Is this compound stable in the processed sputum environment?
-
Action:
-
Incubate this compound in processed sputum supernatant for the duration of your assay. At various time points, measure the concentration of the intact inhibitor using an appropriate analytical method (e.g., LC-MS/MS) to check for degradation.
-
Troubleshooting Workflow Diagram
References
- 1. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decoding the Key Role of Plasma Protein Binding in Drug-Drug Interactions - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 8. researchgate.net [researchgate.net]
Overcoming solubility issues with (R)-BAY-85-8501 in aqueous buffers
Welcome to the technical support center for (R)-BAY-85-8501. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with this compound in aqueous buffers for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A high-concentration stock solution of this compound can be prepared in 100% Dimethyl Sulfoxide (DMSO).[1] It is recommended to use freshly opened, anhydrous DMSO as it is hygroscopic, and water content can negatively impact the solubility of the compound.[1] For a 200 mg/mL stock solution in DMSO, ultrasonic treatment may be necessary to facilitate dissolution.[1]
Q2: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What is happening?
This is a common issue known as "salting out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower. The organic solvent disperses in the buffer, and if the final concentration of this compound exceeds its solubility limit in the aqueous buffer, it will precipitate out of solution.
Q3: What is the maximum recommended final concentration of DMSO in my aqueous buffer?
As a general guideline, the final concentration of DMSO in your in vitro assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts. However, the exact tolerance will depend on the specific cell line or assay system being used. It is always best to run a vehicle control (buffer with the same final DMSO concentration) to assess the impact of the solvent on your experiment.
Q4: Can I dissolve this compound directly in an aqueous buffer like PBS or Tris?
Directly dissolving this compound in purely aqueous buffers is challenging due to its hydrophobic nature. It is highly recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to troubleshooting and resolving solubility problems with this compound in your experimental setup.
Problem 1: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
This is the most common solubility issue. The following workflow can help identify a suitable solution.
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Detailed Troubleshooting Steps:
-
Step 1: Decrease the Final Concentration
-
Rationale: The simplest solution is often to work at a lower final concentration of this compound that is below its solubility limit in the final assay buffer.
-
Protocol: Perform a serial dilution of your DMSO stock solution into the aqueous buffer to determine the highest concentration that remains soluble. Visually inspect for any cloudiness or precipitate.
-
-
Step 2: Incorporate a Surfactant
-
Rationale: Surfactants can increase the apparent solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[2][3]
-
Protocol:
-
Prepare your aqueous buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01% - 0.1% Tween-80 or Pluronic F-68).[3]
-
Vortex the buffer thoroughly.
-
Add the DMSO stock of this compound to the surfactant-containing buffer with vigorous vortexing.
-
-
Note: Always include a vehicle control with the surfactant to check for any effects on your assay.
-
-
Step 3: Utilize a Co-solvent System
-
Rationale: A co-solvent system can increase the solubility of a compound by reducing the polarity of the aqueous solvent.[4][5][6] Polyethylene glycols (PEGs) are commonly used co-solvents.
-
Protocol: A formulation for achieving a concentration of ≥ 5 mg/mL has been described, which can be adapted for in vitro use by adjusting the final concentrations to be compatible with your assay system.[1] The components are DMSO, PEG300, and Tween-80.[1]
-
Start by adding the DMSO stock solution to PEG300.
-
Mix thoroughly.
-
Add Tween-80 and mix again.
-
Finally, add this mixture to your aqueous buffer.
-
-
-
Step 4: Optimize Buffer pH
-
Rationale: The solubility of a compound can be influenced by the pH of the buffer, especially if the compound has ionizable groups.[2][3]
-
Protocol: Prepare your aqueous buffer at a range of pH values (e.g., 6.5, 7.4, 8.0) and test the solubility of this compound in each. Be mindful that the optimal pH for solubility may not be the optimal pH for your experiment.
-
Quantitative Data Summary
The following table summarizes the known solubility information for this compound.
| Solvent/System | Concentration | Notes | Reference |
| DMSO | 200 mg/mL (421.53 mM) | Requires ultrasonic treatment. Use freshly opened DMSO. | [1] |
| DMSO, PEG300, Tween-80, Saline | ≥ 5 mg/mL (10.54 mM) | A specific formulation for administration is provided. | [1] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 474.46 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Ultrasonic bath
-
-
Procedure:
-
Weigh out 4.74 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1]
-
Protocol for Preparing a Working Solution in Aqueous Buffer with a Surfactant
This protocol aims to prepare a 10 µM working solution in a buffer containing 0.1% Tween-80, with a final DMSO concentration of 0.1%.
-
Materials:
-
10 mM this compound in DMSO (from the protocol above)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Tween-80
-
Sterile conical tubes
-
Vortexer
-
-
Procedure:
-
Prepare 10 mL of your aqueous buffer containing 0.1% Tween-80 (add 10 µL of Tween-80 to 10 mL of buffer).
-
Vortex the buffer with Tween-80 thoroughly to ensure the surfactant is fully dispersed.
-
In a separate tube, perform an intermediate dilution of your 10 mM stock solution if necessary. For this example, we will add the stock directly.
-
While vortexing the buffer with Tween-80, add 10 µL of the 10 mM this compound stock solution to the 10 mL of buffer. This results in a 1:1000 dilution, a final concentration of 10 µM this compound, and a final DMSO concentration of 0.1%.
-
Continue vortexing for another 30 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for preparing this compound working solutions.
References
Potential off-target effects of (R)-BAY-85-8501 in cellular assays
Welcome to the technical support center for (R)-BAY-85-8501. This guide provides troubleshooting advice and answers to frequently asked questions regarding the potential off-target effects of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: We are using this compound to inhibit neutrophil elastase in our cell-based assay, but we are not observing the expected anti-inflammatory effect. Is this a known issue?
A1: This is a multifaceted issue that can arise from several factors. This compound is a highly potent and selective inhibitor of human neutrophil elastase (HNE).[1][2] However, its effect on inflammatory responses can be context-dependent.
-
Primary vs. Secondary Inflammatory Drivers: In some models, the primary cause of injury or inflammation may not be solely dependent on HNE. For instance, in a porcine pancreatic elastase (PPE)-induced lung injury model, this compound could not prevent the primary injury as it does not inhibit PPE.[1] However, it did show effects on secondary inflammation driven by endogenous mouse neutrophil elastase (MNE), albeit at higher concentrations due to lower potency against MNE.[1]
-
Cytokine Profile: The inflammatory cascade is complex. Human neutrophil elastase can influence various pathways, including the upregulation of inflammatory chemokines like IL-8 and matrix metalloproteinases (MMPs).[3] In a Phase 2a clinical trial with non-cystic fibrosis bronchiectasis patients, treatment with this compound resulted in a small increase in interleukin-8 levels in sputum, while other biomarkers were largely unchanged.[4] This suggests that the inhibition of HNE might lead to feedback loops or compensatory mechanisms in certain biological systems.
-
Cell Type and Stimulus: The cellular source of elastase and the stimulus used can impact the outcome. In human neutrophils stimulated with PMA, this compound effectively inhibits elastase activity.[1] Ensure that your cellular model has a direct and significant HNE-dependent inflammatory pathway.
Troubleshooting Steps:
-
Confirm HNE Activity: Directly measure HNE activity in your assay supernatant or cell lysate to confirm target engagement by this compound.
-
Evaluate Upstream and Downstream Markers: Analyze a broader panel of inflammatory mediators to understand the complete signaling pathway in your model.
-
Consider Species-Specific Potency: If you are using non-human cells, be aware of the differing potency of this compound against elastases from different species (see Q2).
Q2: How selective is this compound? Could it be inhibiting other proteases in my cellular assay?
A2: this compound is known for its outstanding target selectivity for human neutrophil elastase (HNE).[2][5] It has been profiled against a wide range of proteases and has shown minimal activity against most of them.
-
Selectivity Panel Data: In one study, this compound was tested against 21 different enzymes and was found to be inactive.[6]
-
Activity against other Neutrophil Serine Proteases: While highly selective for HNE, some activity has been reported against Proteinase 3 (PR3), another neutrophil serine protease.[7] The potency against PR3 is significantly lower than against HNE.
-
Species-Specific Potency: The inhibitory activity of this compound can vary between species. It is a potent inhibitor of human and mouse neutrophil elastase (MNE), but its potency against MNE is lower than against HNE.[1]
Troubleshooting Steps:
-
Consult Selectivity Data: Refer to the selectivity table below to assess if a potential off-target protease in your system could be affected.
-
Use a More Selective Inhibitor (if available): If you suspect off-target effects from PR3 inhibition, consider using a more specific PR3 inhibitor as a control.
-
Knockdown/Knockout Models: To definitively confirm that the observed effect is HNE-dependent, consider using siRNA or CRISPR to reduce HNE expression in your cellular model.
Q3: We have observed an unexpected cellular phenotype after treatment with this compound that does not seem to be related to elastase inhibition. Is this possible?
A3: While this compound is a highly selective molecule, unexpected cellular effects can occur in complex biological systems.
-
HNE-Independent Pathways: Human neutrophil elastase has a wide range of substrates, including matrix proteins, cell surface receptors, and other proteases.[2][3] Inhibiting its activity could lead to unforeseen consequences in pathways you may not be directly monitoring. For example, HNE can cleave and activate other bioactive proteases like MMPs.[2] Its inhibition could indirectly alter MMP activity.
-
Clinical Observations: In a clinical trial, patients treated with this compound showed a significant decrease in HNE activity in the blood after a zymosan challenge, but no significant changes in sputum NE activity.[4][8] This highlights that the local concentration and target engagement can vary between different biological compartments. Also, as mentioned, a small increase in sputum IL-8 was noted.[4]
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response analysis to ensure you are using the lowest effective concentration to minimize potential off-target effects.
-
Control Compounds: Include a structurally related but inactive control compound, if available, to rule out effects related to the chemical scaffold.
-
Phenotypic Analysis: Broaden your phenotypic analysis to investigate changes in cell health, proliferation, and other relevant cellular functions.
Data and Protocols
Selectivity Profile of this compound
| Target | IC50 / Ki | Species | Reference |
| Human Neutrophil Elastase (HNE) | IC50: 65 pM | Human | [1] |
| Ki: 0.08 nM | Human | [6] | |
| Mouse Neutrophil Elastase (MNE) | Ki: 6 nM | Mouse | [1] |
| Proteinase 3 (PR3) | IC50: 101.0 ± 9.0 µM | Human | [7] |
| Porcine Pancreatic Elastase (PPE) | No effect | Porcine | [1] |
| Panel of 21 other enzymes | Inactive | Various | [6] |
Experimental Protocols
Protocol 1: Human Neutrophil Elastase (HNE) Activity Assay in Stimulated Neutrophils
This protocol is adapted from a study where this compound was shown to inhibit HNE in PMA-stimulated neutrophils.[1]
-
Neutrophil Isolation: Isolate human neutrophils from the blood of healthy individuals using a standard method such as Lymphoprep density gradient centrifugation.
-
Cell Plating: Plate the isolated neutrophils in a 96-well plate at a density of 5 x 10^5 cells per well.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 12.5 µM, 25 µM, 50 µM) or vehicle control for a specified time (e.g., 30 minutes).
-
Stimulation: Stimulate the neutrophils with Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50 nM.
-
Incubation: Incubate the plate for 3 hours at 37°C.
-
Elastase Activity Measurement:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add a fluorogenic HNE substrate (e.g., MeOSuc-AAPV-AMC).
-
Measure the fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the rate of substrate cleavage and determine the percent inhibition for each concentration of this compound compared to the vehicle control.
Visualizations
Caption: Simplified signaling pathway of Human Neutrophil Elastase (HNE) and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutrophil elastase in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protease-Specific Biomarkers to Analyse Protease Inhibitors for Emphysema Associated with Alpha 1-Antitrypsin Deficiency. An Overview of Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating Polypharmacology through Targeting Known Human Neutrophil Elastase Inhibitors to Proteinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
(R)-BAY-85-8501 in Non-Cystic Fibrosis Bronchiectasis: A Technical Overview of Phase IIa Trial Outcomes
Technical Support Center
This document addresses the outcomes of the Phase IIa clinical trial of (R)-BAY-85-8501 for the treatment of non-cystic fibrosis (non-CF) bronchiectasis. The information is intended for researchers, scientists, and drug development professionals to understand the factors contributing to the trial's inability to proceed to late-stage development for this indication.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of the this compound trial in non-CF bronchiectasis?
A1: The Phase IIa trial for this compound in non-CF bronchiectasis did not meet its efficacy endpoints. While the drug was found to be safe and well-tolerated, it failed to demonstrate significant improvements in key clinical outcomes such as pulmonary function and health-related quality of life.[1][2] A critical finding was the lack of target engagement within the lungs; although the drug effectively inhibited human neutrophil elastase (HNE) in the blood, it did not significantly reduce HNE activity in the sputum of patients.[2]
Q2: What was the mechanism of action for this compound?
A2: this compound is a selective and reversible inhibitor of human neutrophil elastase (HNE).[3][4][5] HNE is a serine protease released by neutrophils that can cause tissue damage and inflammation in the lungs, contributing to the pathophysiology of bronchiectasis.[4][6] The therapeutic hypothesis was that by inhibiting HNE, this compound would reduce lung inflammation and tissue destruction.[6]
Q3: Were there any safety concerns with this compound in this trial?
A3: No, the trial demonstrated a favorable safety and tolerability profile for this compound at a 1 mg once-daily dose over 28 days.[1][7] The incidence of treatment-emergent adverse events (TEAEs) was comparable between the this compound group and the placebo group.[1][7] Serious TEAEs were infrequent and not considered to be related to the study drug.[1][7]
Troubleshooting Experimental Design & Future Directions
Issue: Lack of Efficacy Despite Systemic Target Engagement
The trial data indicates a disconnect between systemic and localized drug activity. While HNE activity was significantly reduced in the blood, this effect did not translate to the lungs, the primary site of disease. This suggests that the concentration of this compound in the airways was insufficient to inhibit HNE locally.
Possible Explanations & Recommendations:
-
Pharmacokinetics: The dosage and formulation may not have achieved adequate lung tissue penetration. Future studies with HNE inhibitors could explore higher doses, inhaled formulations, or strategies to enhance drug delivery to the airways.
-
Biomarker Strategy: The lack of change in sputum HNE activity highlights the importance of choosing appropriate biomarkers that reflect target engagement at the site of action. Future trials should prioritize the measurement of drug concentrations and target activity in relevant lung compartments (e.g., bronchoalveolar lavage fluid, sputum).
-
Disease Heterogeneity: Non-CF bronchiectasis is a heterogeneous condition. It is possible that a subset of patients with a specific inflammatory phenotype might have responded to HNE inhibition. Future trial designs could incorporate patient stratification based on biomarkers of neutrophilic inflammation.
Quantitative Data Summary
Table 1: Overview of the Phase IIa Clinical Trial of this compound in Non-CF Bronchiectasis
| Parameter | Details |
| Study Design | Phase IIa, randomized, double-blind, placebo-controlled, parallel-group study[1][6] |
| Patient Population | 94 patients with non-CF bronchiectasis[1] |
| Treatment Arm | 1 mg this compound once daily for 28 days (n=47)[1] |
| Control Arm | Placebo once daily for 28 days (n=47)[1] |
| Primary Objective | To assess the safety and tolerability of this compound[1][8] |
| Secondary Objectives | To investigate effects on health-related quality of life, pulmonary function, and inflammatory and tissue damage biomarkers[1][8] |
Table 2: Key Efficacy and Biomarker Outcomes
| Outcome Measure | This compound Group | Placebo Group | Result |
| Pulmonary Function | No significant change from baseline[1] | No significant change from baseline[1] | No significant difference between groups[1] |
| Health-Related Quality of Life | No improvement[1] | No improvement[1] | No significant difference between groups[1] |
| HNE Activity in Blood (post-zymosan challenge) | Significant decrease[1] | No significant change | Statistically significant difference (P = 0.0250)[1] |
| Sputum HNE Activity | No significant change[2][7] | No significant change[2][7] | No significant difference between groups[2][7] |
| Sputum Interleukin-8 Levels | Small increase[1][2] | No significant change | Noted difference, but clinical significance is unclear[1][2] |
Experimental Protocols & Methodologies
Phase IIa Clinical Trial Protocol (NCT01818544)
-
Inclusion Criteria: Patients with a confirmed diagnosis of non-CF bronchiectasis, stable pulmonary status (FEV1 between 30% and 90% predicted), and a history of cough on most days.[8]
-
Exclusion Criteria: Patients with cystic fibrosis, active allergic bronchopulmonary aspergillosis, or recent severe hemoptysis.[8]
-
Intervention: Oral administration of 1 mg this compound or placebo once daily for 28 days.[6]
-
Assessments: Safety and tolerability were assessed through monitoring of adverse events, vital signs, ECGs, and laboratory parameters. Efficacy was evaluated using pulmonary function tests (e.g., FEV1) and patient-reported outcomes for quality of life. Biomarker analysis was performed on sputum and blood samples to measure HNE activity and other inflammatory markers.[1][7]
Visualizations
Caption: Disconnect between systemic and local effects of this compound.
Caption: Simplified workflow of the Phase IIa trial for this compound.
References
- 1. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of (R)-BAY-85-8501
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo bioavailability of the human neutrophil elastase (HNE) inhibitor, (R)-BAY-85-8501.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent and selective, reversible inhibitor of human neutrophil elastase (HNE), a key protease involved in inflammatory pulmonary diseases.[1][2] As a dihydropyrimidinone derivative, it is likely to be a poorly water-soluble compound.[2][3] Poor aqueous solubility is a common reason for low oral bioavailability, which can lead to insufficient drug exposure at the target site and variable therapeutic efficacy.[4]
Q2: What is the reported oral bioavailability of this compound?
A2: Preclinical studies in rats have reported an oral bioavailability of 24% for this compound. While this indicates some level of oral absorption, there is significant room for improvement to ensure consistent and effective in vivo studies.
Q3: What are the primary strategies for improving the bioavailability of a poorly soluble compound like this compound?
A3: The main approaches focus on enhancing the dissolution rate and/or solubility of the compound in the gastrointestinal tract. Key strategies include:
-
Particle Size Reduction: Increasing the surface area of the drug powder.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix to prevent crystallization.
-
Lipid-Based Formulations: Dissolving the drug in a lipid vehicle to facilitate absorption.
-
Co-solvents and Surfactants: Using additives to increase the solubility in the formulation.
Q4: Has this compound been formulated for oral administration in humans?
A4: Yes, this compound has been administered to humans orally. In a first-in-man study, it was given as an oral liquid formulation. In a subsequent Phase IIa clinical trial for non-cystic fibrosis bronchiectasis, it was administered as a tablet.[5] This indicates that developing a solid oral dosage form is a viable strategy.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Action |
| Low and/or variable plasma concentrations after oral administration. | Poor dissolution of the crystalline drug in the gastrointestinal (GI) tract. | 1. Reduce Particle Size: Employ micronization or nanomilling to increase the surface area for dissolution. 2. Formulate as an Amorphous Solid Dispersion: This can significantly improve the dissolution rate and extent. 3. Develop a Lipid-Based Formulation (e.g., SMEDDS/SNEDDS): This can enhance solubility and utilize lipid absorption pathways. |
| Precipitation of the compound in the GI tract upon dilution of a liquid formulation. | The drug is soluble in the formulation vehicle but precipitates when it mixes with aqueous GI fluids. | 1. Increase the amount of surfactant or polymer in the formulation: These excipients can help to maintain the drug in a solubilized or suspended state. 2. Use a self-emulsifying drug delivery system (SEDDS): These formulations form a fine emulsion upon contact with GI fluids, keeping the drug dispersed. |
| Inconsistent results between different batches of the formulated compound. | Variability in the solid-state properties (e.g., crystallinity, particle size) of the this compound powder. | 1. Characterize the starting material: Perform analyses such as X-ray powder diffraction (XRPD) and particle size analysis on each new batch of the API. 2. Standardize the formulation protocol: Ensure all steps of the formulation process are consistent between batches. |
| Difficulty in preparing a high-concentration injectable formulation for intravenous (IV) administration (for determining absolute bioavailability). | Low aqueous solubility of this compound. | 1. Use co-solvents: A mixture of biocompatible organic solvents (e.g., DMSO, PEG 400, ethanol) and water can increase solubility. 2. Utilize cyclodextrins: These can form inclusion complexes with the drug to enhance its aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This method involves dissolving the drug and a polymer carrier in a common solvent, followed by removal of the solvent to form a solid dispersion.
Materials:
-
This compound
-
Polymer carrier (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both this compound and the chosen polymer in the organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once the solvent is removed, a thin film or solid mass will remain.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
The resulting solid dispersion can be gently ground into a powder for further characterization and in vivo studies.
Protocol 2: Formulation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
SMEDDS are isotropic mixtures of an oil, a surfactant, and a co-surfactant that form a fine oil-in-water microemulsion upon gentle agitation in aqueous media.
Materials:
-
This compound
-
Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-surfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construct a Pseudo-Ternary Phase Diagram:
-
Select the oil, surfactant, and co-surfactant with the highest solubility for this compound.
-
Prepare mixtures of the surfactant and co-surfactant (S/CoS) at different weight ratios (e.g., 1:1, 2:1, 3:1).
-
For each S/CoS ratio, mix with the oil at various weight ratios (e.g., 9:1, 8:2, ... 1:9).
-
Titrate each mixture with water and observe the formation of a clear or slightly bluish microemulsion.
-
Plot the results on a ternary phase diagram to identify the microemulsion region.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and co-surfactant from within the identified microemulsion region.
-
Dissolve the required amount of this compound in the oil phase with gentle heating and stirring if necessary.
-
Add the surfactant and co-surfactant to the oil phase and mix until a clear, homogenous solution is formed.
-
Protocol 3: Particle Size Reduction by Wet Milling
Wet milling is a common technique to produce nanoparticles or micron-sized particles of a drug substance.
Materials:
-
This compound
-
Dispersion medium (e.g., water with a stabilizer)
-
Stabilizer/Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Planetary ball mill or similar milling equipment
Procedure:
-
Prepare a suspension of this compound in the dispersion medium containing the stabilizer.
-
Add the milling media to the suspension. The volume of the milling media should be optimized for the specific equipment.
-
Place the suspension in the milling chamber.
-
Mill the suspension at a set speed and for a specific duration. These parameters will need to be optimized to achieve the desired particle size.
-
Periodically withdraw samples to monitor the particle size distribution using techniques like laser diffraction or dynamic light scattering.
-
Once the desired particle size is achieved, separate the milled suspension from the milling media.
Signaling Pathways and Experimental Workflows
Caption: HNE-mediated signaling pathways in epithelial cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hra.nhs.uk [hra.nhs.uk]
Addressing variability in results with (R)-BAY-85-8501 experiments
Welcome to the technical support center for (R)-BAY-85-8501. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experimentation with this potent Human Neutrophil Elastase (HNE) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, reversible, and potent inhibitor of Human Neutrophil Elastase (HNE).[1][2] Its chemical name is ((4S)-4-[4-cyano-2-(methylsulfonyl)phenyl]-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile).[3][4] HNE is a serine protease released by neutrophils during inflammation that can degrade components of the extracellular matrix, such as elastin (B1584352) and collagen.[3][5] this compound works by binding tightly to the S1 and S2 pockets of the HNE enzyme, locking its own molecular structure into a bioactive conformation that effectively blocks the enzyme's proteolytic activity.[3][4]
Q2: What are the recommended solvent and storage conditions for this compound?
Proper storage and handling are critical for maintaining the compound's activity. For in vitro studies, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO).[1] It is important to use new, high-quality, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact solubility.[1]
| Storage Parameter | Condition | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| Stock Solution (in DMSO) | -80°C | 2 years |
| -20°C | 1 year | |
| This data is compiled from vendor recommendations.[1] |
For in vivo experiments, working solutions should be prepared fresh on the day of use.[1]
Q3: Does this compound have off-target effects or species-specific activity?
Yes, this is a critical consideration for experimental design. While highly potent against Human Neutrophil Elastase (HNE), its potency against elastase from other species, such as mice (MNE), is lower.[1] This can lead to variability when translating findings from murine models to human systems. Efficacy in mouse models may require significantly higher doses compared to what might be predicted from its human IC50 value.[1]
| Target Enzyme | Inhibitory Constant (Ki) |
| Human Neutrophil Elastase (HNE) | 0.08 nM |
| Mouse Neutrophil Elastase (MNE) | 6 nM |
| This data highlights the ~75-fold higher selectivity for the human enzyme.[1] |
Troubleshooting Guide for In Vitro Assays
Variability in in vitro enzyme assays is a common challenge. This guide addresses frequent issues encountered when determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutrophil elastase in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
How to assess the long-term safety profile of (R)-BAY-85-8501 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals assessing the long-term safety profile of (R)-BAY-85-8501 in animal studies.
FAQs: General Understanding
Q1: What is the primary mechanism of action for this compound that we should be aware of for safety assessment?
A1: this compound is a selective, reversible, and potent inhibitor of Human Neutrophil Elastase (HNE).[1][2][3] HNE is a serine protease released by neutrophils during inflammation.[4][5] Its primary role is to break down extracellular matrix proteins, such as elastin.[4][5] In pathological conditions like bronchiectasis or COPD, excessive HNE activity can lead to tissue damage.[5][6] The inhibitory action of this compound on HNE is central to its therapeutic effect and is also a key consideration for its safety profile, as prolonged suppression of this enzyme could theoretically impact immune response and tissue remodeling.
subgraph "cluster_Neutrophil" { label="Neutrophil Activation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammatory_Stimuli [label="Inflammatory Stimuli"]; Neutrophil [label="Neutrophil"]; HNE_Release [label="HNE Release"];
}
subgraph "cluster_Tissue" { label="Extracellular Matrix"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; HNE [label="Human Neutrophil Elastase (HNE)"]; Elastin [label="Elastin & Other Proteins"]; Degradation [label="Tissue Degradation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
subgraph "cluster_Intervention" { label="Therapeutic Intervention"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; BAY858501 [label="this compound"]; }
HNE_Release -> HNE; BAY858501 -> HNE [label="inhibits", style=dashed, color="#EA4335", arrowhead=tee]; }
Figure 1: Mechanism of Action of this compound.
Troubleshooting Guide: Chronic Toxicology Studies
Q2: We are designing a 6-month chronic toxicology study for this compound. What are the key considerations for species selection and study design?
A2: A robust chronic toxicology program is essential for assessing the long-term safety of this compound. Here is a recommended protocol based on standard regulatory guidelines.
Experimental Protocol: 6-Month Repeat-Dose Oral Toxicity Study
-
Test System: Two species are required: one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Cynomolgus monkey), as non-rodents can sometimes reveal toxicities not observed in rodents.
-
Animal Characteristics: Use healthy, young adult animals. Both sexes should be included, typically with equal numbers per group.
-
Route of Administration: Oral (gavage or dietary admixture), reflecting the intended clinical route.[3][6]
-
Dose Groups:
-
Control Group: Vehicle only.
-
Low-Dose Group: A dose expected to produce a minimal or no toxicological effect (e.g., a multiple of the expected clinical exposure).
-
Mid-Dose Group: A dose intended to induce intermediate toxicity.
-
High-Dose Group: A dose expected to produce clear toxicity, but not mortality, to establish a No-Observed-Adverse-Effect-Level (NOAEL).
-
-
Study Duration: 6 months (26 weeks). A subset of animals (satellite groups) from the control and high-dose groups may be included for a 4-week recovery period to assess the reversibility of any findings.
-
Endpoints to Monitor:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations pre-study and at termination.
-
Electrocardiography (ECG): In non-rodents, pre-study and at multiple timepoints.
-
Clinical Pathology: Hematology, clinical chemistry, and coagulation parameters at baseline, 3 months, and 6 months.
-
Urinalysis: At baseline, 3 months, and 6 months.
-
Toxicokinetics (TK): Blood samples taken at specified intervals to determine systemic exposure (AUC, Cmax) to this compound.
-
Gross Pathology: Full necropsy on all animals at termination.
-
Histopathology: Microscopic examination of a comprehensive list of tissues from all control and high-dose animals. Tissues from lower-dose groups should be examined if treatment-related changes are seen at the high dose.
-
start [label="Study Start: Acclimatization & Baseline Measurements", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dosing [label="6-Month Dosing Period\n(Control, Low, Mid, High Doses)"]; monitoring [label="In-life Monitoring:\n- Clinical Signs\n- Body Weight\n- Food Consumption\n- Clinical Pathology (3 mo)\n- ECG / Ophthal. (interim)"]; termination [label="Main Cohort Termination (6 Months)"]; recovery_start [label="Recovery Cohort\n(4-Week Treatment-Free Period)"]; recovery_end [label="Recovery Termination", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Data Analysis & Reporting:\n- Necropsy\n- Histopathology\n- Toxicokinetics", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="Final Report: Determine NOAEL", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> dosing; dosing -> monitoring [label="Weekly/Monthly"]; dosing -> termination; dosing -> recovery_start [style=dashed]; termination -> analysis; recovery_start -> recovery_end; recovery_end -> analysis; analysis -> end; }
Figure 2: Experimental Workflow for a Chronic Toxicity Study.
Q3: In our chronic rat study with this compound, we are observing a higher-than-expected incidence of respiratory infections in the high-dose group. How should we investigate this?
A3: This finding requires careful investigation, as it could be related to the mechanism of action (inhibition of neutrophil elastase, which plays a role in host defense).
Troubleshooting Steps:
-
Confirm the Finding: Ensure the clinical diagnoses are accurate. Perform microbiology on BAL (bronchoalveolar lavage) fluid or lung tissue to identify the infectious agent(s).
-
Evaluate Immune Cell Function:
-
Enhanced Hematology: Perform comprehensive white blood cell differential counts. Look for signs of neutropenia or changes in other leukocyte populations.
-
Functional Assays: If possible, conduct ex-vivo assays on neutrophils isolated from treated animals to assess functions like phagocytosis or oxidative burst. A zymosan whole blood challenge assay has been used to evaluate HNE inhibition and could be adapted.[6][7]
-
-
Histopathology Review: Re-examine lung tissue with special stains for microorganisms. Look for evidence of suppressed inflammatory response (e.g., reduced neutrophil infiltration at sites of infection) compared to what would be expected.
-
Correlate with Toxicokinetics: Determine if the increased infection rate correlates with the highest systemic exposure (Cmax and AUC) of this compound.
-
Review Off-Target Pharmacology: Although this compound is reported to be highly selective, review any available data on its effects on other proteases or immune pathways that might explain the observation.[2]
Q4: How should we present the key findings from a chronic toxicity study?
A4: Quantitative data should be summarized in clear tables. Below is a hypothetical example of a summary table for a 6-month rat study.
Table 1: Illustrative Summary of Findings in a 6-Month Oral Rat Toxicity Study with this compound
| Parameter | Control (Vehicle) | Low-Dose (1 mg/kg/day) | Mid-Dose (5 mg/kg/day) | High-Dose (25 mg/kg/day) |
| Body Weight Gain (g, Male) | 150 ± 15 | 148 ± 14 | 135 ± 12 | 110 ± 10** |
| Neutrophil Count (K/µL) | 1.8 ± 0.4 | 1.7 ± 0.5 | 1.6 ± 0.4 | 1.5 ± 0.3 |
| ALT (U/L) | 45 ± 8 | 47 ± 9 | 55 ± 10 | 75 ± 15 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.1 | 0.7 ± 0.2 |
| Key Histopathology Findings | No findings | No findings | Minimal centrilobular hypertrophy (Liver) | Mild centrilobular hypertrophy (Liver); Pigment in Kupffer cells |
| NOAEL Determination | - | 25 mg/kg/day (based on lack of adverse findings) | 5 mg/kg/day (based on liver findings and body weight) | - |
Data are presented as Mean ± SD. This is hypothetical data for illustrative purposes. *p < 0.05, **p < 0.01 vs. Control.
FAQs: Carcinogenicity & Reproductive Toxicology
Q5: When are carcinogenicity studies required for a compound like this compound, and what is a standard study design?
A5: Carcinogenicity studies are typically required for drugs intended for chronic use (generally 6 months or longer). Given that this compound is being developed for chronic conditions like bronchiectasis, these studies would likely be necessary.[6]
Standard Protocol: 2-Year Rodent Carcinogenicity Study
-
Test System: Typically conducted in two rodent species, often the Sprague-Dawley rat and the CD-1 mouse.
-
Dose Selection: Doses are based on results from chronic toxicity studies (e.g., the 6-month study). The high dose should be the Maximum Tolerated Dose (MTD), which causes minimal toxicity (e.g., a slight decrease in body weight gain of ~10%) but is not expected to shorten the lifespan of the animals from non-neoplastic effects.
-
Study Design: Animals are dosed daily for the majority of their lifespan (24 months for rats, 18-24 months for mice).
-
Endpoints: The primary endpoint is a full histopathological evaluation of a comprehensive list of tissues from all animals to identify any increase in tumor incidence (neoplastic lesions) compared to the concurrent control group.
start [label="Is the drug intended for chronic use (>6 months)?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; concern [label="Is there a concern from structure-activity relationships, genetic tox results, or findings in chronic studies?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; required [label="Carcinogenicity Studies Required", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; not_required [label="Carcinogenicity Studies Generally Not Required", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; case_by_case [label="Case-by-Case Evaluation", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
start -> required [label="Yes"]; start -> concern [label="No"]; concern -> required [label="Yes"]; concern -> case_by_case [label="Uncertain"]; case_by_case -> required [label="If concern is validated"]; case_by_case -> not_required [label="If concern is dismissed"]; concern -> not_required [label="No"]; }
Figure 3: Decision Logic for Requiring Carcinogenicity Studies.
Q6: What studies are needed to assess the reproductive and developmental toxicity of this compound?
A6: A standard battery of studies, often referred to as DART (Developmental and Reproductive Toxicology) studies, is required.
Experimental Protocols: DART Study Battery
-
Fertility and Early Embryonic Development (Segment I):
-
Species: Rat.
-
Dosing: Males are dosed before and during mating. Females are dosed before mating, during mating, and through implantation.
-
Endpoints: Mating performance, fertility indices, and effects on early embryonic survival.
-
-
Embryo-Fetal Development (Segment II):
-
Species: Two species, typically rat and rabbit.
-
Dosing: Dosing of pregnant females during the period of organogenesis.
-
Endpoints: Examination of fetuses near term for external, visceral, and skeletal malformations and variations.
-
-
Pre- and Postnatal Development (Segment III):
-
Species: Rat.
-
Dosing: Dosing of pregnant females from implantation through lactation.
-
Endpoints: Effects on maternal behavior, parturition, lactation, and the growth, development, and reproductive function of the offspring (F1 generation).
-
Table 2: Illustrative Endpoints in an Embryo-Fetal Development Study (Rabbit)
| Endpoint (per litter) | Control (Vehicle) | Low-Dose (2 mg/kg/day) | Mid-Dose (10 mg/kg/day) | High-Dose (50 mg/kg/day) |
| Maternal Body Weight Gain (g) | 250 ± 30 | 245 ± 28 | 210 ± 25 | 150 ± 20** (Maternal Toxicity) |
| Number of Implantations | 8.5 ± 1.2 | 8.3 ± 1.1 | 8.4 ± 1.3 | 8.1 ± 1.5 |
| Number of Live Fetuses | 8.1 ± 1.0 | 8.0 ± 1.1 | 7.5 ± 0.9 | 6.2 ± 1.4** |
| Fetal Body Weight (g) | 45.0 ± 5.0 | 44.5 ± 4.8 | 41.0 ± 4.5 | 35.0 ± 4.2 |
| % Fetuses with Malformations | 1.2% | 1.5% | 2.0% | 8.5% |
Data are presented as Mean ± SD or percentage. This is hypothetical data for illustrative purposes. *p < 0.05, **p < 0.01 vs. Control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutrophil elastase in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. researchgate.net [researchgate.net]
Dose-response curve challenges with (R)-BAY-85-8501
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with (R)-BAY-85-8501, a potent and selective inhibitor of human neutrophil elastase (HNE).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, reversible, and potent inhibitor of human neutrophil elastase (HNE).[1] HNE is a serine protease involved in the breakdown of extracellular matrix proteins and plays a significant role in inflammatory processes.[2] By inhibiting HNE, this compound can modulate inflammation and tissue damage associated with high HNE activity, which is observed in various pulmonary diseases.[2][3]
Q2: What is the reported potency of this compound?
A2: this compound exhibits picomolar potency against human neutrophil elastase, with a reported IC50 of 65 pM.[1]
Q3: In what disease models has this compound been studied?
A3: this compound has been investigated for its therapeutic potential in pulmonary diseases characterized by chronic inflammation, such as non-cystic fibrosis bronchiectasis.[4][5][6] It has also been shown to be effective in rodent models of acute lung injury.[2][3]
Q4: How should I prepare this compound for in vitro and in vivo experiments?
A4: For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] For in vivo studies, one reported formulation involves preparing a stock solution in DMSO and then further diluting it in a vehicle consisting of PEG300, Tween-80, and saline.[1] Another option for in vivo administration is a suspension in corn oil.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Troubleshooting Dose-Response Curve Challenges
Q5: My dose-response curve for this compound is flat, showing no inhibition even at high concentrations. What could be the issue?
A5: A flat dose-response curve suggests a lack of inhibitory activity. Here are several potential causes and troubleshooting steps:
-
Compound Insolubility: this compound may have precipitated out of your assay buffer.
-
Troubleshooting:
-
Visually inspect your diluted compound solutions for any precipitate.
-
Decrease the highest concentration of the compound in your assay.
-
Increase the final percentage of DMSO in your assay buffer (typically up to 0.5-1% is well-tolerated by most cell lines, but this should be optimized).
-
-
-
Inactive Compound: The compound may have degraded.
-
Troubleshooting:
-
Prepare a fresh stock solution from a new aliquot of the compound.
-
Ensure proper storage of the stock solution at -20°C or -80°C.[1]
-
-
-
Assay System Insensitivity: Your assay may not be sensitive enough to detect inhibition.
-
Troubleshooting:
-
Ensure your HNE enzyme is active and the substrate concentration is appropriate (ideally at or below the Km for the enzyme).
-
Increase the pre-incubation time of the enzyme with this compound before adding the substrate.
-
-
Q6: I am observing a "U-shaped" or biphasic dose-response curve. What does this indicate?
A6: A U-shaped dose-response curve, where you see inhibition at lower concentrations but a return of signal at higher concentrations, can be due to several factors:
-
Compound Interference with Detection: At high concentrations, the compound might interfere with your detection method (e.g., fluorescence or luminescence).
-
Troubleshooting:
-
Run a control experiment with the compound and the detection reagents in the absence of the enzyme and substrate to check for signal interference.
-
-
-
Off-Target Effects: At higher concentrations, this compound might have off-target effects that counteract its inhibitory effect on HNE.
-
Troubleshooting:
-
Lower the highest concentration in your dose-response curve to focus on the specific inhibitory range.
-
Consult literature for known off-target effects of the compound class.
-
-
Q7: There is high variability between my replicate wells. How can I improve the consistency of my results?
A7: High variability can obscure the true dose-response relationship. Consider the following:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability.
-
Troubleshooting:
-
Use calibrated pipettes and proper pipetting techniques.
-
Prepare a serial dilution of the compound and add a consistent volume to each well.
-
-
-
Cell Seeding Inconsistency: Uneven cell distribution in the wells can affect the results of cell-based assays.
-
Troubleshooting:
-
Ensure cells are well-resuspended before seeding.
-
Optimize your cell seeding density to ensure a robust assay window.[7]
-
-
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect results.
-
Troubleshooting:
-
Fill the outer wells with sterile water or media and do not use them for experimental data.
-
Ensure proper humidification in your incubator.
-
-
Data Presentation
Table 1: Troubleshooting Summary for Atypical Dose-Response Curves
| Issue | Potential Cause | Recommended Action |
| Flat Curve | Compound Insolubility | Decrease max concentration, increase DMSO % |
| Inactive Compound | Prepare fresh stock solution | |
| Assay Insensitivity | Optimize enzyme/substrate concentrations | |
| U-Shaped Curve | Signal Interference | Run compound-only controls |
| Off-Target Effects | Lower max concentration | |
| High Variability | Pipetting Errors | Calibrate pipettes, use proper technique |
| Cell Inconsistency | Optimize cell seeding, ensure even distribution | |
| Edge Effects | Avoid using outer wells of the plate |
Table 2: Example of a Dose-Response Experiment with this compound
| Concentration (nM) | % HNE Inhibition (Replicate 1) | % HNE Inhibition (Replicate 2) | % HNE Inhibition (Replicate 3) | Mean % Inhibition |
| 100 | 98.5 | 99.1 | 98.8 | 98.8 |
| 10 | 95.2 | 96.0 | 95.5 | 95.6 |
| 1 | 85.7 | 86.3 | 85.9 | 86.0 |
| 0.1 | 52.1 | 51.5 | 53.0 | 52.2 |
| 0.01 | 10.2 | 11.1 | 9.8 | 10.4 |
| 0.001 | 1.5 | 2.0 | 1.7 | 1.7 |
| 0 | 0 | 0 | 0 | 0 |
Experimental Protocols
Protocol 1: In Vitro HNE Inhibition Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO. Further dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate: Use purified human neutrophil elastase and a fluorogenic substrate such as MeOSuc-AAPV-AMC.[2]
-
Assay Procedure: a. In a 96-well plate, add the assay buffer. b. Add the diluted this compound or vehicle control (DMSO). c. Add the HNE enzyme and pre-incubate for 15-30 minutes at room temperature. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualization
Caption: Mechanism of action of this compound in inhibiting HNE-mediated matrix degradation.
Caption: Standard experimental workflow for generating a dose-response curve for this compound.
Caption: Troubleshooting decision tree for common dose-response curve issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. researchgate.net [researchgate.net]
- 6. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
Minimizing degradation of (R)-BAY-85-8501 during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of (R)-BAY-85-8501 during experimental procedures. The information is presented in a question-and-answer format to directly address common challenges.
Introduction to the Stability of this compound
This compound is a potent and selective inhibitor of human neutrophil elastase (HNE)[1][2]. While specific public data on its degradation pathways under various experimental conditions is limited, understanding its chemical structure as a dihydropyrimidinone derivative allows for the application of general best practices to maintain its integrity. This guide provides recommendations based on available information and established principles of handling small molecule inhibitors.
Troubleshooting Guide & FAQs
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation can indicate poor solubility or degradation. To address this:
-
Ensure proper solvent selection: A recommended solvent system for in vivo studies is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. For in vitro assays, high-purity DMSO is commonly used to prepare stock solutions.
-
Follow the correct preparation order: When preparing the in vivo formulation, add each solvent sequentially and ensure complete mixing at each step.
-
Gentle warming and sonication: If precipitation occurs during preparation, gentle warming and/or sonication can aid in dissolution. However, avoid excessive heat, which could accelerate degradation.
-
Fresh preparation: For optimal results, it is highly recommended to prepare fresh working solutions for each experiment, particularly for in vivo studies.
Q2: I am concerned about the stability of my this compound stock solution. How should I store it?
A2: Proper storage is crucial for maintaining the compound's integrity. Based on vendor recommendations, the following storage conditions are advised:
| Storage Condition | Duration |
| Powder at -20°C | 3 years |
| Powder at 4°C | 2 years |
| In solvent at -80°C | 2 years |
| In solvent at -20°C | 1 year[1] |
Q3: How can I minimize the potential for degradation of this compound during my experiments?
A3: To minimize degradation, consider the following factors:
-
pH: While specific data for this compound is unavailable, dihydropyrimidinone derivatives can be susceptible to hydrolysis under strongly acidic or alkaline conditions. It is advisable to maintain experimental conditions within a neutral pH range (pH 6-8) whenever possible.
-
Light: Protect solutions from direct and prolonged exposure to light, as photodegradation can occur with related chemical structures. Use amber vials or wrap containers in aluminum foil.
-
Temperature: Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into smaller, single-use volumes to prevent degradation from temperature fluctuations. For working solutions, prepare them fresh and use them promptly.
-
Oxidation: While specific oxidative degradation data is not available, it is good practice to use degassed solvents and minimize the headspace in storage vials to reduce exposure to oxygen.
Q4: Are there any known incompatibilities of this compound with common lab reagents?
A4: There is no specific information available regarding the incompatibility of this compound with common laboratory reagents. However, as a general precaution, avoid strong oxidizing agents, strong acids, and strong bases in your experimental setup unless they are a required part of the reaction being studied. When in doubt, a small-scale pilot experiment to check for compatibility is recommended.
Q5: How can I assess the purity of my this compound sample or detect potential degradation?
A5: A stability-indicating analytical method is essential for assessing purity and detecting degradation products. While a specific validated method for this compound is not publicly available, a reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV detector or mass spectrometer (LC-MS) would be a suitable approach[3]. The development of such a method would involve stress testing (forced degradation) of the compound under various conditions (acid, base, oxidation, heat, light) to generate potential degradation products and ensure the method can separate them from the parent compound[4][5].
Experimental Protocols
Preparation of a Working Solution for In Vivo Experiments
This protocol is based on a commonly recommended formulation:
-
Prepare a 10 mM stock solution in DMSO.
-
To prepare a 1 mg/mL working solution, for example: a. Take 21.08 µL of the 10 mM stock solution of this compound. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 528.92 µL of saline to reach a final volume of 1 mL.
-
Use the freshly prepared solution for your experiment.
Visualizations
Caption: A recommended workflow for handling this compound to minimize degradation.
Caption: this compound inhibits HNE, preventing tissue damage and inflammation.
Conclusion
While specific degradation data for this compound is not extensively published, following standard best practices for handling potentially sensitive small molecules is paramount. This includes proper storage, fresh preparation of solutions, and controlling experimental conditions such as pH, light, and temperature. By adhering to these guidelines, researchers can minimize the risk of compound degradation and ensure the reliability and reproducibility of their experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 5. medcraveonline.com [medcraveonline.com]
Cell viability assays for determining (R)-BAY-85-8501 cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for determining the cytotoxicity of (R)-BAY-85-8501, a potent and selective inhibitor of human neutrophil elastase (HNE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and reversible inhibitor of human neutrophil elastase (HNE).[1] HNE is a serine protease released by neutrophils that can degrade various extracellular matrix proteins.[2] By inhibiting HNE, this compound is being investigated for its therapeutic potential in pulmonary diseases characterized by excessive HNE activity.[1]
Q2: Is this compound expected to be directly cytotoxic to cells?
The primary role of this compound is to inhibit the enzymatic activity of HNE. Interestingly, HNE itself has been shown to selectively kill cancer cells while sparing non-cancerous cells.[2][3] Therefore, inhibiting HNE with this compound may not result in direct cytotoxicity but could modulate the pro-apoptotic or pro-survival signaling pathways influenced by HNE. The cytotoxic effect is likely to be cell-type dependent and influenced by the role of HNE in the specific cellular context.
Q3: Which cell viability assays are recommended for assessing the cytotoxic potential of this compound?
A panel of assays measuring different cellular endpoints is recommended to obtain a comprehensive cytotoxicity profile. Commonly used assays include:
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, a marker of metabolically active cells.[4]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay measures the release of LDH from damaged cells, indicating compromised membrane integrity.[5][6]
Q4: Can this compound interfere with common cell viability assays?
As a small molecule inhibitor, there is a potential for interference with assay components. For instance, compounds can interfere with the tetrazolium salts in MTT/XTT assays or have intrinsic fluorescence/luminescence. It is crucial to include proper controls, such as running the assay in a cell-free system with this compound, to test for any direct interaction with the assay reagents.
Troubleshooting Guides
Tetrazolium-Based Assays (MTT, XTT)
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| MTT/XTT-01 | High background absorbance in cell-free wells | This compound may directly reduce the tetrazolium salt. | Run a cell-free control with the compound at the highest concentration. If absorbance is high, consider an alternative assay (e.g., CellTiter-Glo®, LDH). |
| MTT/XTT-02 | Low signal or poor dose-response | Cell density is too low or too high. Incubation time is not optimal. | Optimize cell seeding density and incubation time for your specific cell line. |
| MTT/XTT-03 | High variability between replicates | Uneven cell seeding. Incomplete dissolution of formazan (B1609692) crystals. Edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Ensure complete solubilization of formazan with adequate mixing. Avoid using the outer wells of the plate. |
| MTT/XTT-04 | Unexpected increase in viability at high concentrations | The compound may be precipitating at higher concentrations, or it could be interfering with cellular metabolism in a non-cytotoxic way. | Check the solubility of this compound in your culture medium. Corroborate results with an orthogonal assay. |
Luminescent ATP Assay (e.g., CellTiter-Glo®)
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| CTG-01 | Low luminescent signal | Insufficient cell numbers. Incomplete cell lysis. | Optimize cell seeding density. Ensure proper mixing after adding the reagent to facilitate complete lysis. |
| CTG-02 | High background luminescence | Contamination of reagents with ATP. | Use ATP-free pipette tips and labware. Prepare fresh reagents. |
| CTG-03 | Signal instability | Temperature fluctuations. Delay in reading after reagent addition. | Equilibrate the plate to room temperature before adding the reagent and read within the recommended time window.[4][7] |
| CTG-04 | Compound interference with luciferase | This compound may inhibit or enhance luciferase activity. | Perform the assay in a cell-free system with a known amount of ATP and the compound to check for interference. |
LDH Cytotoxicity Assay
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| LDH-01 | High background LDH release in control wells | Cells are unhealthy or were handled too aggressively during seeding. | Ensure gentle cell handling. Optimize cell seeding density to avoid over-confluence. |
| LDH-02 | Low signal in positive control (lysis) wells | Incomplete cell lysis. | Ensure the lysis buffer is added at the correct concentration and incubated for the recommended time. |
| LDH-03 | No dose-dependent increase in LDH release | The compound is not causing membrane damage within the tested timeframe. The compound may be cytostatic rather than cytotoxic. | Extend the incubation time. Complement with an assay that measures metabolic activity or apoptosis. |
| LDH-04 | Interference from serum in the culture medium | Serum contains LDH which can contribute to background signal. | Use a low-serum or serum-free medium during the assay or use a medium-only background control. |
Experimental Protocols
General Cell Seeding Protocol
-
Culture cells to ~80% confluency.
-
Harvest cells using standard trypsinization methods for adherent cells or by gentle scraping/pipetting for suspension cells.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and concentration.
-
Dilute the cell suspension to the desired seeding density in a pre-warmed complete culture medium.
-
Seed the cells into a 96-well microplate at the optimized density (typically 5,000-20,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
MTT Assay Protocol
-
After the initial 24-hour incubation, carefully remove the culture medium.
-
Add 100 µL of fresh medium containing various concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO or other suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Following the treatment period with this compound, equilibrate the 96-well plate to room temperature for approximately 30 minutes.[7]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measure the luminescence using a luminometer.
LDH Cytotoxicity Assay Protocol
-
Following the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.[5]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[6]
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neutrophil elastase selectively kills cancer cells and attenuates tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. ulab360.com [ulab360.com]
- 5. static.igem.org [static.igem.org]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. promega.com [promega.com]
- 8. ch.promega.com [ch.promega.com]
Validation & Comparative
A Comparative Guide to the Inhibitory Activity of (R)-BAY-85-8501 and BAY-85-8501 on Human Neutrophil Elastase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activities of the enantiomers of BAY-85-8501, a potent and selective inhibitor of human neutrophil elastase (HNE). While comprehensive data is available for the clinically investigated (S)-enantiomer, designated as BAY-85-8501, information on the (R)-enantiomer is limited in the public domain. This guide summarizes the existing knowledge to aid researchers in understanding the structure-activity relationship of this important compound.
Executive Summary
BAY-85-8501 is the (4S)-enantiomer of the compound and has been identified as a highly potent inhibitor of human neutrophil elastase (HNE) with picomolar activity.[1][2] It is a selective, reversible inhibitor that has been investigated in clinical trials for the treatment of pulmonary diseases such as bronchiectasis.[3][4] The development of BAY-85-8501 involved a strategic optimization process where the stereochemistry at the C4 position of the dihydropyrimidinone core was found to be crucial for its potent inhibitory effect.[2] While direct comparative inhibitory data for the (R)-enantiomer of the final compound is not publicly available, early lead compounds in the same chemical series showed a preference for the (R)-configuration for HNE inhibition.[2] This suggests a nuanced structure-activity relationship that evolved during the optimization of the lead molecule.
Quantitative Inhibitory Activity
The following table summarizes the known inhibitory activity of BAY-85-8501 against human neutrophil elastase. Data for the (R)-enantiomer is not available in the cited literature.
| Compound | Target | IC50 | Ki | Reference |
| BAY-85-8501 ((S)-enantiomer) | Human Neutrophil Elastase (HNE) | 65 pM | 0.08 nM | [5] |
| (R)-BAY-85-8501 | Human Neutrophil Elastase (HNE) | Not Available | Not Available |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocols
Human Neutrophil Elastase (HNE) Inhibition Assay
The inhibitory activity of BAY-85-8501 was determined using a biochemical assay with isolated HNE. The general protocol is as follows:
-
Enzyme and Substrate: Purified human neutrophil elastase and a fluorogenic peptide substrate, such as MeOSuc-AAPV-AMC, are used.
-
Assay Buffer: The assay is typically performed in a buffer at pH 7.4, for example, 0.1 M HEPES buffer containing 0.5 M NaCl and 0.1% (w/v) Brij-35.
-
Inhibitor Preparation: The test compound (BAY-85-8501) is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then serially diluted to various concentrations.
-
Assay Procedure:
-
HNE is pre-incubated with the different concentrations of the inhibitor for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The rate of substrate hydrolysis is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader. The excitation and emission wavelengths are specific to the fluorogenic substrate used (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves. The percent inhibition at each inhibitor concentration is determined relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by fitting the concentration-response data to a suitable equation (e.g., a four-parameter logistic model).
Chiral Separation of BAY-85-8501 Precursor
The enantiomers of the precursor to BAY-85-8501 were separated using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.[2]
-
Compound: The racemic intermediate compound 35 in the synthesis of BAY-85-8501.[2]
-
Chromatography System: A preparative HPLC system equipped with a suitable chiral column.
-
Chiral Stationary Phase: The specific chiral stationary phase used in the publication is not detailed, but common choices for this type of separation include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives).
-
Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is used to achieve separation of the enantiomers.
-
Detection: The separated enantiomers are detected using a UV detector at an appropriate wavelength.
-
Fraction Collection: The fractions corresponding to each enantiomeric peak are collected separately. The solvent is then evaporated to yield the isolated enantiomers.
Signaling Pathway and Mechanism of Action
Human neutrophil elastase is a serine protease that plays a critical role in inflammation and tissue destruction.[1] BAY-85-8501 exerts its therapeutic effect by directly inhibiting the enzymatic activity of HNE, thereby preventing the downstream pathological consequences.
Caption: Signaling pathway of Human Neutrophil Elastase (HNE) and the inhibitory action of BAY-85-8501.
Conclusion
BAY-85-8501 is a highly potent (S)-enantiomeric inhibitor of human neutrophil elastase. While direct comparative data for its (R)-enantiomer is not publicly available, the extensive characterization of BAY-85-8501 highlights the critical role of stereochemistry in achieving high-affinity binding and potent inhibition of HNE. The provided experimental protocols offer a foundation for researchers to conduct their own investigations into HNE inhibitors. The signaling pathway diagram illustrates the central role of HNE in inflammatory processes and the mechanism by which BAY-85-8501 can exert its therapeutic effects. Further research into the structure-activity relationships of dihydropyrimidinone-based HNE inhibitors may provide more insight into the differential activities of their enantiomers.
References
- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of (R)-BAY-85-8501 and AZD9668: Efficacy as Neutrophil Elastase Inhibitors
A detailed guide for researchers and drug development professionals on the comparative efficacy of two prominent neutrophil elastase inhibitors, (R)-BAY-85-8501 and AZD9668. This guide synthesizes available preclinical and clinical data to provide an objective comparison of their performance.
This compound and AZD9668 are both orally bioavailable, reversible inhibitors of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of a variety of inflammatory lung diseases.[1][2] HNE is released by activated neutrophils and plays a crucial role in tissue remodeling, inflammation, and degradation of the extracellular matrix.[3] Its overactivity is a key factor in conditions such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.[1][4] Both this compound and AZD9668 have been investigated as potential therapies to restore the protease-antiprotease balance in these diseases.[1][2]
In Vitro Potency and Selectivity
This compound has demonstrated picomolar potency against human neutrophil elastase, with a reported IC50 of 65 pM.[5] AZD9668 also shows high affinity for HNE, with reported IC50 and Ki values in the low nanomolar range.[4] AZD9668 is noted to be highly selective for neutrophil elastase, with at least 600-fold greater selectivity over other serine proteases.[4]
| Parameter | This compound | AZD9668 | Reference |
| Target | Human Neutrophil Elastase (HNE) | Human Neutrophil Elastase (HNE) | [1][2] |
| IC50 vs HNE | 65 pM | 12 nM | [4][5] |
| Ki vs HNE | Not Reported | 9.4 nM | [4] |
| pIC50 vs HNE | Not Reported | 7.9 | [2] |
| Selectivity | High | >600-fold vs other serine proteases | [4][5] |
Preclinical In Vivo Efficacy
Both compounds have shown efficacy in animal models of lung inflammation. In a rodent model of acute lung injury, this compound was shown to be efficacious.[5][6] Similarly, AZD9668 has demonstrated the ability to reduce the inflammatory response to cigarette smoke in a mouse model, indicated by a reduction in bronchoalveolar lavage (BAL) neutrophils and interleukin-1β.[2] It also prevented airspace enlargement and small airway wall remodeling in a guinea pig chronic smoke model.[2]
| Animal Model | Compound | Dosage | Key Findings | Reference |
| Rodent Acute Lung Injury | This compound | Not specified | Efficacious in preventing lung injury | [5][6] |
| Mouse Cigarette Smoke-Induced Inflammation | AZD9668 | Not specified | Reduced BAL neutrophils and IL-1β | [2] |
| Guinea Pig Chronic Smoke Exposure | AZD9668 | Not specified | Prevented airspace enlargement and airway remodeling | [2] |
Clinical Efficacy and Safety
Both this compound and AZD9668 have undergone Phase II clinical trials for chronic inflammatory lung diseases, with mixed results.
A Phase IIa study of This compound in patients with non-cystic fibrosis bronchiectasis found that a 1 mg once-daily dose for 28 days had a favorable safety and tolerability profile.[7][8] While the drug significantly decreased HNE activity in the blood after a zymosan challenge, it did not lead to changes in pulmonary function parameters or health-related quality of life.[7][8] Critically, no significant changes in sputum HNE activity were reported.[8][9]
AZD9668 has been evaluated in patients with COPD. A 12-week, Phase IIb trial in patients receiving maintenance tiotropium (B1237716) found that AZD9668 at doses up to 60 mg twice daily showed no clinical benefit and had no effect on lung function or biomarkers of inflammation and tissue degradation.[10] Another study in COPD patients receiving budesonide/formoterol also showed no improvement in lung function, respiratory symptoms, or quality of life.[1] Similar to this compound, clinical trials of AZD9668 in bronchiectasis patients failed to show a reduction in sputum neutrophil elastase activity, suggesting a lack of target engagement within the lungs despite systemic absorption.[9]
| Clinical Trial | Compound | Indication | Key Outcomes | Reference |
| Phase IIa | This compound | Non-CF Bronchiectasis | Favorable safety profile; significant reduction in blood HNE activity; no improvement in lung function, quality of life, or sputum HNE activity. | [7][8][9] |
| Phase IIb | AZD9668 | COPD (on tiotropium) | Well tolerated; no effect on lung function, symptoms, or biomarkers. | [10] |
| Phase IIb | AZD9668 | COPD (on budesonide/formoterol) | No improvement in lung function, symptoms, or quality of life. | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Experimental Protocols
Human Neutrophil Elastase (HNE) Activity Assay (Fluorometric)
This protocol describes a general method for determining the in vitro potency of inhibitors against HNE.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer such as 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO.
-
HNE Enzyme Solution: Reconstitute purified human neutrophil elastase in assay buffer to a working concentration (e.g., 10 ng/µL).
-
Substrate Solution: Prepare a fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) in assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of this compound or AZD9668 in assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to the wells of a 96-well black microplate.
-
Add 10 µL of the various inhibitor dilutions to the respective wells.
-
To initiate the reaction, add 20 µL of the HNE enzyme solution to each well.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Add 20 µL of the HNE substrate solution to all wells.
-
-
Measurement and Analysis:
-
Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C using a fluorescence microplate reader with excitation at ~380 nm and emission at ~500 nm.
-
Calculate the rate of reaction for each well.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Cigarette Smoke-Induced Lung Inflammation Model (Mouse)
This protocol outlines a common in vivo model to assess the efficacy of HNE inhibitors.
-
Animal Acclimatization:
-
House male BALB/c mice under standard laboratory conditions for at least one week prior to the experiment.
-
-
Cigarette Smoke Exposure:
-
Expose mice to whole-body cigarette smoke from a standard research cigarette (e.g., 3R4F) for a specified duration (e.g., 1 hour per day) for several consecutive days (e.g., 4-11 days).[11] Control groups are exposed to room air.
-
-
Inhibitor Administration:
-
Administer this compound, AZD9668, or vehicle control orally (p.o.) via gavage at a predetermined time before or after smoke exposure (e.g., 1 hour prior).
-
-
Bronchoalveolar Lavage (BAL):
-
At the end of the study period (e.g., 24 hours after the last smoke exposure), euthanize the mice.
-
Perform a tracheotomy and cannulate the trachea.
-
Instill and withdraw a fixed volume of sterile saline (e.g., 3 x 0.5 mL) into the lungs to collect BAL fluid.
-
-
Analysis:
-
Determine the total number of cells in the BAL fluid using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (neutrophils, macrophages, lymphocytes).
-
Centrifuge the BAL fluid and analyze the supernatant for inflammatory cytokines such as IL-1β and TNF-α using ELISA.
-
Conclusion
Both this compound and AZD9668 are potent inhibitors of human neutrophil elastase with demonstrated preclinical efficacy in models of lung inflammation. However, their translation to clinical efficacy in patients with COPD and bronchiectasis has been challenging. A key issue for both orally administered compounds appears to be the failure to achieve sufficient target engagement in the lung, as evidenced by the lack of reduction in sputum HNE activity in clinical trials.[9] Despite demonstrating systemic activity, local HNE activity in the airways remained largely unaffected. These findings highlight the complexities of treating chronic neutrophilic airway diseases and suggest that future therapeutic strategies may require alternative delivery methods, such as inhalation, or combination therapies to achieve clinical benefit.
References
- 1. AZD9668, a neutrophil elastase inhibitor, plus ongoing budesonide/formoterol in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD9668: pharmacological characterization of a novel oral inhibitor of neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. A randomised, placebo-controlled, dose-finding study of AZD9668, an oral inhibitor of neutrophil elastase, in patients with chronic obstructive pulmonary disease treated with tiotropium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
Head-to-Head Comparison: (R)-BAY-85-8501 vs. Sivelestat in Neutrophil Elastase Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis with Supporting Experimental Data.
In the landscape of therapies targeting neutrophilic inflammation, particularly in pulmonary diseases, the selective inhibition of human neutrophil elastase (HNE) stands as a pivotal strategy. This guide provides a comprehensive head-to-head comparison of two prominent HNE inhibitors: (R)-BAY-85-8501, a highly potent, reversible inhibitor, and Sivelestat (B1662846), a competitive inhibitor used clinically in some regions for acute lung injury. This analysis is based on available preclinical and clinical data to inform research and development decisions.
At a Glance: Key Performance Indicators
| Feature | This compound | Sivelestat |
| Target | Human Neutrophil Elastase (HNE) | Neutrophil Elastase |
| Mechanism of Action | Selective, Reversible Inhibitor | Selective, Competitive Inhibitor[1] |
| Potency (IC50) | 65 pM (for HNE)[2] | ~19-49 nM (for leukocyte elastase) |
| Clinical Development Stage | Phase IIa completed for non-cystic fibrosis bronchiectasis | Approved for acute lung injury/ARDS in Japan and South Korea |
| Administration Route | Oral | Intravenous |
Quantitative Performance Data
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 | Selectivity Profile |
| This compound | Human Neutrophil Elastase (HNE) | 65 pM[2] | Highly selective for HNE. |
| Sivelestat | Leukocyte Elastase | 19-49 nM | Selective for neutrophil elastase over other proteases like trypsin, chymotrypsin, and thrombin. |
Table 2: Preclinical Efficacy in Animal Models of Lung Injury
| Compound | Animal Model | Key Findings |
| This compound | Rodent model of acute lung injury (ALI) | Efficacious in preventing lung injury and inflammation.[3] |
| Sivelestat | Multiple animal models of ALI | Effective in reducing measures of inflammation and injury.[4] |
Table 3: Clinical Efficacy and Safety Highlights
| Compound | Indication Studied | Key Efficacy Findings | Key Safety Findings |
| This compound | Non-Cystic Fibrosis Bronchiectasis (Phase IIa) | Significantly decreased HNE activity in blood (p=0.025 vs. placebo)[5]. No significant changes in pulmonary function parameters or other biomarkers[5]. | Favorable safety and tolerability profile. Treatment-emergent adverse events were mostly mild to moderate[5]. |
| Sivelestat | Acute Lung Injury (ALI) / Acute Respiratory Distress Syndrome (ARDS) | Mixed results. Some studies show improved oxygenation and reduced inflammatory markers[6][7]. A large multinational trial (STRIVE) showed no significant difference in 28-day mortality or ventilator-free days[4]. | Generally well-tolerated. |
Signaling Pathways and Mechanism of Action
This compound and Sivelestat both target neutrophil elastase, a key protease in the inflammatory cascade. However, their downstream effects on cellular signaling pathways have been characterized to different extents.
This compound acts as a highly potent and selective direct inhibitor of HNE, thereby preventing the cleavage of its substrates, which include elastin, collagen, and other extracellular matrix proteins. This direct inhibition is expected to reduce tissue damage and inflammation.
Sivelestat, in addition to directly inhibiting neutrophil elastase, has been shown to modulate specific intracellular signaling pathways. Studies have demonstrated its ability to inhibit the pro-inflammatory JNK/NF-κB pathway and activate the anti-inflammatory and antioxidant Nrf2/HO-1 pathway.
Experimental Protocols
Porcine Pancreatic Elastase (PPE)-Induced Acute Lung Injury in Mice
This model is commonly used to evaluate the efficacy of neutrophil elastase inhibitors in a preclinical setting.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Lung Injury:
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).
-
Intratracheally instill a single dose of porcine pancreatic elastase (e.g., 1.25 U in 50 µL of saline) per mouse. Control animals receive saline only.
-
-
Treatment:
-
Administer the test compound (e.g., this compound or Sivelestat) at the desired dose and route (e.g., oral gavage or intravenous injection) at a specified time point relative to PPE instillation (e.g., 1 hour before or after).
-
-
Endpoint Analysis (e.g., 24-48 hours post-PPE):
-
Collect bronchoalveolar lavage fluid (BALF) for cell counting (total cells and neutrophils) and measurement of inflammatory mediators (e.g., cytokines, chemokines).
-
Harvest lung tissue for histological analysis (e.g., H&E staining to assess inflammation and tissue damage) and measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
References
- 1. Elastase-Induced Lung Emphysema Models in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutrophil elastase and acute lung injury: prospects for sivelestat and other neutrophil elastase inhibitors as therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The neutrophil elastase inhibitor, sivelestat, attenuates acute lung injury in patients with cardiopulmonary bypass [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Validation of (R)-BAY-85-8501's Selectivity for Neutrophil Elastase: A Comparative Guide
This guide provides a detailed comparison of the in vitro selectivity and potency of (R)-BAY-85-8501, a novel human neutrophil elastase (HNE) inhibitor, with other known HNE inhibitors, Sivelestat (ONO-5046) and AZD9668 (Alvelestat). The information presented is intended for researchers, scientists, and drug development professionals working on inflammatory diseases where HNE is a key target.[1]
Human neutrophil elastase is a serine protease implicated in the pathology of various inflammatory conditions, including chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and bronchiectasis.[1] The development of potent and selective HNE inhibitors is a critical therapeutic strategy. This guide focuses on the validation of this compound's selectivity profile.
Comparative Potency and Selectivity
This compound demonstrates exceptional potency against human neutrophil elastase with a reported IC50 value of 65 pM.[2][3] Its selectivity has been assessed against other serine proteases, most notably Proteinase 3 (PR3), another neutrophil-derived serine protease with significant homology to HNE.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and comparator compounds against HNE and other proteases.
| Compound | Target Protease | IC50 | Selectivity Notes |
| This compound | Human Neutrophil Elastase (HNE) | 65 pM | Was tested against a panel of 21 related serine proteases.[1] |
| Proteinase 3 (PR3) | 7.7 - 190 nM (for a series including BAY-85-8501) | Demonstrates significant selectivity for HNE over the closely related PR3. | |
| Sivelestat (ONO-5046) | Human Neutrophil Elastase (HNE) | 44 nM [1][4][5][6][7] | No inhibition of trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G at 100 µM.[1][4] |
| AZD9668 (Alvelestat) | Human Neutrophil Elastase (HNE) | 12 nM | At least 600-fold more selective for HNE over other serine proteases.[5][8] |
Experimental Protocols
The determination of the inhibitory activity of these compounds is typically performed using a fluorogenic substrate-based assay. A detailed protocol for a standard in vitro human neutrophil elastase inhibition assay is provided below.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic Substrate: MeOSuc-AAPV-AMC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin)[1]
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% (v/v) Tween 20
-
Test Compound (e.g., this compound)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in the assay buffer to achieve a range of final concentrations.
-
Enzyme Preparation: Dilute the HNE stock solution in the assay buffer to the desired working concentration.
-
Assay Reaction: a. To each well of the 96-well plate, add 20 µL of the diluted test compound solution or vehicle control (assay buffer with DMSO). b. Add 160 µL of the diluted HNE solution to each well. c. Incubate the plate at 25°C for 15 minutes to allow the compound to bind to the enzyme.
-
Substrate Addition and Measurement: a. Prepare the substrate solution by diluting the MeOSuc-AAPV-AMC stock in the assay buffer. b. To initiate the reaction, add 20 µL of the substrate solution to each well. c. Immediately place the plate in the fluorescence plate reader and measure the increase in fluorescence intensity over time at 37°C.
-
Data Analysis: a. Determine the initial reaction velocity (v) for each compound concentration from the linear portion of the fluorescence versus time curve. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizing Methodologies and Pathways
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for HNE Inhibition Assay.
Caption: Inhibition of HNE-mediated matrix degradation.
Conclusion
The data presented in this guide validates that this compound is a highly potent and selective inhibitor of human neutrophil elastase. Its picomolar potency against HNE and significant selectivity over the closely related protease PR3, as well as a broader panel of serine proteases, distinguish it from other inhibitors such as Sivelestat and AZD9668. The detailed experimental protocol provides a standardized method for researchers to independently verify these findings and to evaluate novel HNE inhibitors. The high selectivity of this compound suggests a lower potential for off-target effects, making it a promising candidate for further development in the treatment of HNE-driven diseases.
References
- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
Comparative Analysis of (R)-BAY-85-8501 Cross-reactivity with Other Serine Proteases
(R)-BAY-85-8501, the less active enantiomer of the potent human neutrophil elastase (HNE) inhibitor BAY-85-8501, demonstrates a high degree of selectivity for its primary target. This guide provides a comparative overview of its cross-reactivity profile against other serine proteases, supported by available experimental data. Detailed experimental protocols and relevant signaling pathway diagrams are also presented to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in a variety of inflammatory pulmonary diseases. Extensive in vitro studies have been conducted to characterize its selectivity profile. While data against a comprehensive panel of all serine proteases is not fully available in the public domain, existing research indicates exceptional selectivity for HNE with minimal to no activity against other closely related serine proteases.
Data Presentation: Cross-reactivity Profile
The inhibitory activity of BAY-85-8501 has been quantified against several serine proteases. The available data is summarized in the table below. It is important to note that the primary research article by von Nussbaum et al. (2015) states that BAY-85-8501 was profiled against a panel of 21 other serine proteases and showed no inhibition up to a concentration of 30 µM. However, the specific list of these proteases from the supplementary information of this publication is not readily accessible.
| Serine Protease Target | Common Abbreviation | Inhibitor | IC50/Ki Value | Fold Selectivity vs. HNE | Reference |
| Human Neutrophil Elastase | HNE | BAY-85-8501 | Ki = 0.08 nM | 1x | [1] |
| Murine Neutrophil Elastase | MNE | BAY-85-8501 | Ki = 6 nM | ~75x | [1] |
| Porcine Pancreatic Elastase | PPE | BAY-85-8501 | No effect | >375,000x | [1] |
| Proteinase 3 | PR3 | BAY-85-8501 | IC50 = 101 nM | ~1262x | [2] |
| 21 Other Serine Proteases | - | BAY-85-8501 | > 30 µM | >375,000x | [3] |
Experimental Protocols
The determination of the inhibitory activity of this compound against various serine proteases typically employs a fluorogenic substrate-based assay. The following is a detailed methodology representative of such experiments.
In Vitro Serine Protease Inhibition Assay (Fluorogenic Substrate Method)
1. Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound against a panel of purified serine proteases.
2. Materials:
- Purified human neutrophil elastase (HNE) and other serine proteases of interest (e.g., proteinase 3, cathepsin G, chymotrypsin, trypsin).
- This compound stock solution (e.g., 10 mM in DMSO).
- Assay Buffer: Typically, a buffer such as Tris-HCl or HEPES at a physiological pH (e.g., 7.4) containing salts like NaCl and a non-ionic detergent like Triton X-100 to prevent non-specific binding.
- Fluorogenic Substrate: A peptide substrate specific for each protease, conjugated to a fluorophore (e.g., AMC - 7-amino-4-methylcoumarin (B1665955) or AFC - 7-amino-4-trifluoromethylcoumarin). For HNE, a common substrate is MeOSuc-Ala-Ala-Pro-Val-AMC.
- 96-well black, flat-bottom microplates.
- Fluorescence microplate reader with appropriate excitation/emission filters.
3. Procedure:
- Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentration range should be chosen to span the expected IC50 value. A vehicle control (DMSO) should also be prepared.
- Enzyme Preparation: Dilute the stock solution of each serine protease in cold assay buffer to a working concentration. The final concentration should be in the linear range of the assay.
- Assay Reaction:
- Add a fixed volume of the diluted this compound or vehicle control to the wells of the 96-well plate.
- Add a fixed volume of the diluted enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate to each well.
- Data Acquisition: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore. Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
- Data Analysis:
- Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
- Plot the reaction velocity against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
- If determining the Ki value, the assay can be performed with varying substrate concentrations, and the data can be analyzed using methods such as the Cheng-Prusoff equation or Dixon plots.
Mandatory Visualization
Human Neutrophil Elastase (HNE) Signaling Pathway
The following diagram illustrates a known signaling pathway initiated by Human Neutrophil Elastase (HNE) in airway epithelial cells, leading to the transcription of the MUC1 gene, which is involved in mucus production.
Experimental Workflow for Serine Protease Inhibition Assay
The diagram below outlines the key steps in the experimental workflow for determining the inhibitory activity of a compound against a serine protease.
References
Reproducibility of Preclinical Findings for (R)-BAY-85-8501: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY-85-8501 is a potent and selective, reversible inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory pulmonary diseases.[1] An excess of HNE activity can lead to the degradation of extracellular matrix components, contributing to tissue damage and inflammation.[1] Consequently, HNE inhibition has emerged as a promising therapeutic strategy for conditions such as acute lung injury (ALI), pulmonary hypertension (PH), and emphysema. This guide provides a comparative analysis of the preclinical findings for this compound, focusing on the reproducibility of its efficacy in established animal models. We also present a comparison with other HNE inhibitors, where publicly available data permits.
Mechanism of Action: Human Neutrophil Elastase Inhibition
Human neutrophil elastase, released from activated neutrophils, plays a critical role in the inflammatory cascade. It can degrade elastin, collagen, and other structural proteins, leading to tissue remodeling and damage. Furthermore, HNE can perpetuate the inflammatory response by cleaving and activating various signaling proteins. This compound exerts its therapeutic effect by binding to the active site of HNE, thereby preventing its enzymatic activity.
Below is a diagram illustrating the signaling pathway of HNE-mediated inflammation and the point of intervention for HNE inhibitors like this compound.
Caption: HNE Signaling and Inhibition.
Preclinical Efficacy of this compound
The preclinical efficacy of this compound has been evaluated in several rodent models of lung disease. The following tables summarize the key findings.
Human Neutrophil Elastase (HNE)-Induced Acute Lung Injury in Mice
This model directly assesses the in vivo potency of HNE inhibitors against exogenously administered HNE.
Table 1: Efficacy of this compound in HNE-Induced Acute Lung Injury in Mice
| Dose (mg/kg, p.o.) | Endpoint | Outcome |
| 0.01 | Hemoglobin Concentration | Significantly decreased (indicating reduced lung hemorrhage) |
| 0.1 | Neutrophil Count | Significant effect observed (indicating reduced inflammation) |
Data sourced from MedChemExpress, citing von Nussbaum F, et al. ChemMedChem. 2015 Jul;10(7):1163-73.
Monocrotaline (B1676716) (MCT)-Induced Pulmonary Hypertension in Rats
This model mimics certain aspects of pulmonary arterial hypertension, including increased right ventricular pressure and hypertrophy.
Table 2: Efficacy of this compound in Monocrotaline-Induced Pulmonary Hypertension in Rats
| Treatment | Endpoint | Outcome |
| This compound | Right Ventricular Systolic Pressure (RVSP) | Significantly reduced |
| This compound | Right Ventricular Hypertrophy | Significantly reduced |
Specific quantitative data on the degree of reduction was not publicly available. Findings are based on qualitative statements from a published abstract.[2]
Porcine Pancreatic Elastase (pPE)-Induced Emphysema in Mice
This model is used to study the development of emphysema-like lung damage.
Table 3: Efficacy of this compound in pPE-Induced Emphysema in Mice
| Treatment | Endpoint | Outcome |
| This compound | Right Ventricular Hypertrophy (Fulton Index) | Significantly reduced |
Specific quantitative data on the Fulton Index was not publicly available. Findings are based on qualitative statements from a published abstract.
Comparison with Alternative HNE Inhibitors
Direct preclinical comparisons of this compound with other HNE inhibitors in the same animal models are limited in the public domain. However, data from studies on other notable HNE inhibitors, AZD9668 and Sivelestat, are presented below for context.
Table 4: Preclinical Data for Alternative HNE Inhibitors
| Compound | Animal Model | Key Findings |
| AZD9668 | Smoke-induced lung inflammation in mice | Reduced bronchoalveolar lavage (BAL) neutrophils and interleukin-1β. |
| HNE-induced lung injury in mice and rats | Prevented lung hemorrhage and increase in matrix protein degradation products in BAL fluid. | |
| Sivelestat | Lipopolysaccharide (LPS)-induced ALI in rats | Significantly improved lung histopathological injury, reduced alveolar vascular permeability, and decreased serum TNF-α and IL-6 production. |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental methodologies are crucial. Below are summaries of the protocols used in the key preclinical studies.
HNE-Induced Acute Lung Injury in Mice
Caption: HNE-Induced ALI Workflow.
Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
Caption: MCT-Induced PH Workflow.
Porcine Pancreatic Elastase (pPE)-Induced Emphysema in Mice
Caption: pPE-Induced Emphysema Workflow.
Conclusion
References
Stereospecific Inhibition of Human Neutrophil Elastase: Why the (S)-Enantiomer Prevails
A comparative analysis of BAY-85-8501 and its less active (R)-enantiomer reveals the critical role of stereochemistry in achieving potent and selective inhibition of human neutrophil elastase (HNE), a key mediator in inflammatory pulmonary diseases.
BAY-85-8501, identified as the (S)-enantiomer, is a highly potent and selective reversible inhibitor of human neutrophil elastase (HNE) with an IC50 of 65 pM.[1] It is being investigated for the treatment of pulmonary diseases such as non-cystic fibrosis bronchiectasis, chronic obstructive pulmonary disease (COPD), and acute lung injury.[2][3][4] The inhibitory activity of this class of compounds is highly dependent on their three-dimensional structure, with the (S)-enantiomer, BAY-85-8501, being significantly more active than its (R)-counterpart.
The profound difference in inhibitory potency between the enantiomers stems from their differential binding to the active site of the HNE enzyme. While specific structural details for the (R)-enantiomer are not extensively elaborated, the high potency of BAY-85-8501 is attributed to an "induced-fit" binding mode.[2][3] This involves tight interactions with the S1 and S2 pockets of HNE, which is facilitated by the specific spatial arrangement of the substituents on the chiral center of the (S)-enantiomer.[2][3] The (R)-enantiomer, with its mirrored configuration, is unable to achieve this optimal orientation, leading to a weaker interaction with the enzyme and consequently, significantly lower inhibitory activity.
Comparative Inhibitory Activity
The development of BAY-85-8501 involved the optimization of an initial lead compound, a hexahydroquinoline. The separation of the enantiomers of this precursor molecule clearly demonstrated the stereospecificity of HNE inhibition.
| Compound | Stereochemistry | HNE IC50 (μM) |
| Precursor 5 | R | 0.2 |
| Precursor 6 | S | 7 |
| BAY-85-8501 | S | 0.000065 |
Data sourced from von Nussbaum et al., 2015 and MedchemExpress product information.[1][2]
Experimental Protocols
Determination of HNE Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) values were determined using a functional biochemical assay with the isolated HNE enzyme.[5] A typical protocol involves:
-
Enzyme and Substrate Preparation: A solution of purified human neutrophil elastase is prepared in a suitable assay buffer. A specific chromogenic or fluorogenic substrate for HNE is also prepared.
-
Inhibitor Dilution: The test compounds, (R)- and (S)-enantiomers, are serially diluted to a range of concentrations.
-
Incubation: The HNE enzyme is pre-incubated with the various concentrations of the inhibitors for a defined period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the HNE substrate.
-
Signal Detection: The rate of substrate cleavage is monitored over time by measuring the change in absorbance or fluorescence.
-
Data Analysis: The reaction rates are plotted against the inhibitor concentrations, and the IC50 value is calculated as the concentration of the inhibitor that reduces the enzyme activity by 50%.
Human Neutrophil Elastase Signaling Pathway
Human neutrophil elastase is a serine protease stored in the azurophil granules of neutrophils.[2] Upon neutrophil activation at sites of inflammation, HNE is released and can degrade components of the extracellular matrix, such as elastin (B1584352) and collagen.[2][6] This activity, if unchecked, contributes to tissue damage in various inflammatory lung diseases.[3][7] HNE also plays a role in perpetuating the inflammatory cycle by upregulating pro-inflammatory chemokines like IL-8.[6] BAY-85-8501, by inhibiting HNE, aims to restore the protease-antiprotease balance and reduce inflammation-mediated lung injury.[3][4]
Caption: A diagram illustrating the role of HNE in inflammation and its inhibition by BAY-85-8501.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. researchgate.net [researchgate.net]
- 6. Neutrophil elastase in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idp.sams-sigma.com [idp.sams-sigma.com]
Comparative Analysis of Neutrophil Elastase Inhibitors in Preclinical Pulmonary Disease Models
A Guide for Researchers and Drug Development Professionals
Neutrophil elastase (NE), a serine protease released by activated neutrophils, plays a pivotal role in the pathogenesis of various pulmonary diseases, including Acute Lung Injury (ALI), Acute Respiratory Distress Syndrome (ARDS), and Chronic Obstructive Pulmonary Disease (COPD). Its uncontrolled activity leads to the degradation of extracellular matrix components, promotion of inflammation, and mucus hypersecretion, contributing significantly to lung tissue damage. Consequently, the inhibition of neutrophil elastase has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of three key neutrophil elastase inhibitors—Sivelestat, Alvelestat, and Lonodelestat—evaluated in preclinical models of pulmonary disease.
Performance Comparison of Neutrophil Elastase Inhibitors
The following table summarizes the in vitro potency and preclinical efficacy of Sivelestat, Alvelestat, and Lonodelestat in models of pulmonary disease.
| Inhibitor | Mechanism of Action | IC50 (Human NE) | Preclinical Model | Key Findings in Preclinical Models |
| Sivelestat (ONO-5046) | Competitive, reversible inhibitor | 19-49 nM | Lipopolysaccharide (LPS)-induced ALI in rats and mice | - Significantly decreased total cells, neutrophils, and levels of IL-1β, IL-6, and TNF-α in bronchoalveolar lavage fluid (BALF).- Reduced lung wet/dry weight ratio and improved lung histology scores.- Attenuated lung hemorrhage in a hamster model. |
| Alvelestat (AZD9668) | Selective, reversible inhibitor | 12 nM | Cigarette smoke-induced inflammation in mice and guinea pigs | - Reduced neutrophil counts and IL-1β levels in BALF in a mouse model.- Prevented airspace enlargement and small airway wall remodeling in a guinea pig chronic smoke model.- Inhibited human NE-induced lung hemorrhage in mice and rats. |
| Lonodelestat (BAY 85-8501/POL6014) | Selective, reversible inhibitor | 65 pM | LPS-induced ALI in rats and human NE-induced ALI in mice | - Effective in animal models of neutrophil activation in lung tissue and acute lung injury.- Preclinical studies demonstrated its ability to inhibit human NE-induced acute lung injury in mice. |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Neutrophil elastase-mediated lung pathology and point of intervention.
Caption: General experimental workflow for evaluating NE inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Neutrophil Elastase (NE) Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for measuring NE activity in BALF or lung tissue homogenates.
-
Reagents and Materials:
-
NE Assay Buffer
-
NE Substrate (e.g., MeOSuc-AAPV-AMC)
-
NE Enzyme Standard
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 380/500 nm)
-
-
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the NE Enzyme Standard in NE Assay Buffer to generate a standard curve (e.g., 0, 5, 10, 15, 20, 25 ng/well). Adjust the volume in each well to 50 µL with NE Assay Buffer.
-
Sample Preparation: Add 2-50 µL of the sample (BALF supernatant or lung homogenate supernatant) to the wells. Adjust the final volume to 50 µL with NE Assay Buffer.
-
Substrate Addition: Prepare a NE Substrate Mix according to the manufacturer's instructions (typically a 1:25 dilution of the substrate in NE Assay Buffer). Add 50 µL of the Substrate Mix to each standard and sample well.
-
Measurement: Immediately begin measuring the fluorescence in kinetic mode at 37°C for 10-20 minutes, or at fixed time points.
-
Calculation: Determine the NE activity in the samples by comparing the rate of fluorescence increase to the standard curve.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis
This protocol outlines the collection of BALF and subsequent analysis of inflammatory cells and cytokines.
-
BALF Collection:
-
Anesthetize the mouse and expose the trachea.
-
Cannulate the trachea with an appropriate catheter.
-
Instill a fixed volume of sterile, cold PBS (e.g., 0.5-1.0 mL) into the lungs and gently aspirate.
-
Repeat the lavage process 3-5 times, pooling the collected fluid. Keep the BALF on ice.
-
Centrifuge the BALF at 500 x g for 10 minutes at 4°C to pellet the cells.
-
Collect the supernatant for cytokine analysis and store at -80°C. Resuspend the cell pellet in a known volume of PBS or appropriate buffer.
-
-
Total and Differential Cell Counts:
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides by centrifuging a small volume of the resuspended cells onto a glass slide.
-
Stain the slides with a differential staining solution (e.g., Diff-Quik).
-
Count at least 300-500 cells under a microscope and classify them as macrophages, neutrophils, lymphocytes, and eosinophils based on their morphology.
-
-
Cytokine Measurement (ELISA):
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., IL-1β, IL-6, TNF-α).
-
Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding the BALF supernatant samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Histological Analysis of Lung Injury
This protocol describes the preparation of lung tissue sections and a semi-quantitative scoring system for lung injury.
-
Tissue Preparation:
-
After euthanasia, perfuse the lungs with PBS to remove blood.
-
Instill the lungs with 10% neutral buffered formalin at a constant pressure (e.g., 20-25 cm H₂O) to ensure proper fixation and prevent alveolar collapse.
-
Excise the lungs and immerse them in formalin for at least 24 hours.
-
Process the fixed tissue through graded alcohols and xylene, and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on glass slides.
-
Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E).
-
-
Lung Injury Scoring: A semi-quantitative scoring system can be used to assess the degree of lung injury based on the following parameters, each scored on a scale of 0 to 3 (0=none, 1=mild, 2=moderate, 3=severe):
-
Neutrophil infiltration in the alveolar space
-
Neutrophil infiltration in the interstitial space
-
Alveolar septal thickening
-
Hyaline membrane formation
-
Intra-alveolar hemorrhage and debris
-
A total lung injury score is calculated by summing the scores for each parameter. The evaluation should be performed by at least two blinded observers on multiple randomly selected fields of view per lung section.
-
A Comparative Benchmark of (R)-BAY-85-8501 and Other Fourth-Generation Human Neutrophil Elastase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fourth-generation human neutrophil elastase (HNE) inhibitor, (R)-BAY-85-8501, against other notable inhibitors in its class. The following sections detail their biochemical potency, selectivity, preclinical, and clinical findings, supported by experimental data and methodologies to aid in research and development decisions.
Introduction to Fourth-Generation HNE Inhibitors
Human neutrophil elastase (HNE) is a serine protease implicated in the pathogenesis of various inflammatory lung diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis (CF), and bronchiectasis.[1] An imbalance between HNE and its endogenous inhibitors leads to excessive proteolytic activity, resulting in tissue damage and inflammation. Fourth-generation HNE inhibitors are characterized by their high potency, selectivity, and reversible binding mechanisms, offering a promising therapeutic strategy to restore this balance. This guide focuses on a comparative analysis of this compound, a potent oral inhibitor, alongside other key fourth-generation inhibitors: AZD9668 (Alvelestat), POL6014 (Lonodelestat), and CHF6333.
Biochemical Potency and Selectivity
The in vitro inhibitory activity of HNE inhibitors is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile | Reference |
| This compound | Human Neutrophil Elastase (HNE) | 0.065 | Highly selective for HNE. | [2] |
| AZD9668 (Alvelestat) | Human Neutrophil Elastase (HNE) | 12 | >600-fold selective over other neutrophil-derived serine proteases. | [3][4] |
| POL6014 (Lonodelestat) | Human Neutrophil Elastase (HNE) | Potent and selective inhibitor (specific IC50 not publicly detailed in reviewed sources). | Potent and selective for HNE. | [5] |
| CHF6333 | Human Neutrophil Elastase (HNE) | 0.2 | Good selectivity against other proteases. | [6] |
Preclinical and Clinical Data Summary
The following tables summarize key findings from preclinical and clinical studies for each inhibitor, providing insights into their efficacy and safety profiles.
This compound
| Study Phase | Model/Population | Key Findings | Reference |
| Preclinical | Rodent model of acute lung injury | Demonstrated efficacy in preventing lung injury and inflammation. | [1] |
| Phase I | Healthy Volunteers | Found to be safe and well-tolerated. | [7] |
| Phase IIa | Patients with non-CF Bronchiectasis | Favorable safety and tolerability profile. No significant changes in lung function or sputum NE activity. Significant decrease in blood NE activity after zymosan challenge. | [8][9] |
AZD9668 (Alvelestat)
| Study Phase | Model/Population | Key Findings | Reference |
| Preclinical | Mouse and rat models of lung inflammation | Prevented human NE-induced lung injury and reduced inflammatory response to cigarette smoke. | [10][11] |
| Phase II | Patients with Bronchiectasis | Improved forced expiratory volume in 1 second (FEV1). Trends for reductions in sputum inflammatory biomarkers. No change in sputum neutrophils or NE activity. | [12][13][14][15] |
| Phase II | Patients with COPD | No significant improvement in lung function, symptoms, or inflammatory biomarkers when added to standard therapy. | [16] |
POL6014 (Lonodelestat)
| Study Phase | Model/Population | Key Findings | Reference |
| Preclinical | Animal models of respiratory diseases | Reduced inflammatory markers and neutrophil counts. | [17] |
| Phase I | Healthy Volunteers and CF Patients | Safe and well-tolerated. Achieved high concentrations in the lung with low systemic exposure. Demonstrated a >1-log reduction of active NE in the sputum of CF patients. | [17][18][19][20][21] |
| Phase Ib | CF Patients | Safe and effective at blocking the activity of hNE. | [22] |
CHF6333
| Study Phase | Model/Population | Key Findings | Reference |
| Preclinical | Mouse and rat models | Significantly reduced lung neutrophil recruitment induced by cigarette smoke and reduced lung tissue infection and inflammation in a bacterial infection model. | [6] |
| Phase I/II | Healthy Volunteers and patients with Bronchiectasis and CF | Investigating safety, tolerability, and pharmacokinetics of single and repeated inhaled doses. | [23][24][25][26][27][28] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of HNE inhibitors.
Biochemical Assay for HNE Inhibition (IC50 Determination)
This protocol outlines a common method for determining the in vitro potency of HNE inhibitors using a fluorogenic substrate.
Materials:
-
Purified human neutrophil elastase
-
Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., 0.1 M HEPES, pH 7.5)
-
Test inhibitor compounds
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of HNE to each well.
-
Add the serially diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Plot the percentage of HNE inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Zymosan-Stimulated Whole Blood Assay
This ex vivo assay assesses the ability of an inhibitor to suppress HNE activity in a more physiologically relevant environment.
Materials:
-
Freshly drawn human whole blood (anticoagulated)
-
Zymosan A from Saccharomyces cerevisiae
-
Test inhibitor compounds
-
Phosphate-buffered saline (PBS)
-
HNE substrate
-
Plate reader
Procedure:
-
Pre-incubate whole blood samples with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulate the blood samples with zymosan A to induce neutrophil activation and HNE release. Incubate for a defined period (e.g., 1 hour) at 37°C.
-
Stop the reaction and prepare plasma by centrifugation.
-
Measure the HNE activity in the plasma samples using a suitable HNE substrate and a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle-treated, zymosan-stimulated control.
Visualizing Molecular Pathways and Experimental Processes
Diagrams created using Graphviz (DOT language) are provided to illustrate key biological and experimental workflows.
Caption: Signaling pathway of HNE in inflammatory lung disease.
Caption: General experimental workflow for HNE inhibitor evaluation.
References
- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selleck Chemical LLC Alvelestat (AZD9668) 25mg 848141-11-7 Avelestat, Quantity: | Fisher Scientific [fishersci.com]
- 4. Alvelestat (AZD9668) | Neutrophil elastase inhibitor | Probechem Biochemicals [probechem.com]
- 5. POL6014 | Neutrophil elastase inhibitor | Probechem Biochemicals [probechem.com]
- 6. A patenting perspective on human neutrophil elastase (HNE) inhibitors (2014–2018) and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. researchgate.net [researchgate.net]
- 9. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Phase II study of a neutrophil elastase inhibitor (AZD9668) in patients with bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. meddatax.com [meddatax.com]
- 15. hra.nhs.uk [hra.nhs.uk]
- 16. researchgate.net [researchgate.net]
- 17. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 18. Single dose escalation studies with inhaled POL6014, a potent novel selective reversible inhibitor of human neutrophil elastase, in healthy volunteers and subjects with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. firstwordpharma.com [firstwordpharma.com]
- 20. Santhera Announces Start Of Phase IbIIa Trial With POL6014 In Patients With Cystic Fibrosis [clinicalleader.com]
- 21. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 22. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 23. trial.medpath.com [trial.medpath.com]
- 24. A Study to Investigate the Safety, Tolerability, and Pharmacokinetics of Inhaled CHF6333 After Single Doses in Healthy Volunteers and After Single and Repeated Doses in Subjects With Bronchiectasis, Trial ID CLI-06333CA1-01 | test [chiesiclinicalstudies.com]
- 25. hra.nhs.uk [hra.nhs.uk]
- 26. Search Clinical Trials | Chiesi Clinical Trials Finder [chiesiclinicalstudies.com]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. drughunter.com [drughunter.com]
A Head-to-Head Comparison of (R)-BAY-85-8501 and BAY-678 for In Vivo Efficacy
In the landscape of therapeutic interventions for pulmonary diseases characterized by inflammation and tissue degradation, the inhibition of human neutrophil elastase (HNE) presents a key strategy. This guide provides a detailed comparison of the in vivo efficacy of two prominent HNE inhibitors: (R)-BAY-85-8501 and its predecessor, BAY-678. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound demonstrates significantly higher potency as an inhibitor of human neutrophil elastase (HNE) compared to BAY-678. This enhanced potency, attributed to a "locked" bioactive conformation, translates to superior efficacy in preclinical in vivo models of lung injury. While both compounds are selective for HNE, this compound's picomolar inhibitory activity allows for effective prevention of lung damage and inflammation at lower doses.
Data Presentation
The following tables summarize the key in vitro potency and in vivo efficacy data for this compound and BAY-678.
Table 1: In Vitro Potency Against Human Neutrophil Elastase (HNE)
| Compound | IC₅₀ | Kᵢ |
| This compound | 65 pM[1] | 0.08 nM[1] |
| BAY-678 | 20 nM[2] | 15 nM |
Table 2: In Vivo Efficacy in HNE-Induced Lung Hemorrhage Model in Mice
| Compound | Dose (p.o.) | Outcome |
| This compound | 0.01 mg/kg | Significant decrease in hemoglobin concentration[1] |
| 0.1 mg/kg | Significant effect on neutrophil count[1] | |
| BAY-678 | - | Data not available in a directly comparable model |
Table 3: Pharmacokinetic Parameters in Rats
| Compound | Parameter | Intravenous (i.v.) | Oral (p.o.) |
| This compound | Clearance | 0.5 L/h·kg | 1.3 L/h·kg |
| Half-life | 8.5 hours | 6.7 hours | |
| Bioavailability | - | 24% | |
| BAY-678 | Half-life | - | 1.3 hours |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to allow for replication and further investigation.
HNE-Induced Acute Lung Injury in Mice
This model assesses the ability of an inhibitor to prevent lung damage caused by the direct instillation of human neutrophil elastase.
-
Animal Model: Male C57BL/6J mice are used for this model.
-
Induction of Lung Injury: A single orotracheal administration of human neutrophil elastase (HNE) is performed to induce acute lung injury and hemorrhage.
-
Inhibitor Administration: this compound is administered orally (p.o.) one hour prior to the HNE instillation. A range of doses (e.g., 0.003, 0.01, 0.03, 0.1, 0.3, 3, 10, 30 mg/kg) is used to determine the dose-response relationship.[1]
-
Endpoint Analysis:
-
Hemoglobin Concentration: Bronchoalveolar lavage (BAL) fluid is collected, and the hemoglobin concentration is measured to quantify the extent of lung hemorrhage.
-
Neutrophil Count: Cells in the BAL fluid are counted to assess the degree of inflammation.
-
Porcine Pancreatic Elastase (pPE)-Induced Emphysema in Mice
This model evaluates the therapeutic effect of an inhibitor on the development of emphysema, a chronic lung condition.
-
Animal Model: Male C57BL/6J mice are utilized.
-
Induction of Emphysema: A single orotracheal administration of porcine pancreatic elastase (pPE) is performed. This leads to reduced exercise capacity, elevated right ventricular systolic pressure, and right ventricular hypertrophy over a period of 21 days.
-
Inhibitor Administration: this compound is administered orally.
-
Endpoint Analysis:
-
Right Ventricular Pressure and Hypertrophy: These parameters are measured to assess the impact on pulmonary hypertension, a common complication of emphysema.
-
Exercise Capacity: The ability of the mice to exercise is evaluated to determine functional improvement.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflow.
Caption: Signaling pathway of Human Neutrophil Elastase (HNE) and points of inhibition.
Caption: General experimental workflow for in vivo efficacy studies.
References
Validating the Mechanism of Action of (R)-BAY-85-8501 and a Noteworthy Alternative, BAY 85-3934 (Molidustat), in Diverse Cell Lines
An Important Clarification on the Mechanism of Action: Initial research indicates a potential discrepancy in the requested topic. (R)-BAY-85-8501 is a potent and selective inhibitor of human neutrophil elastase (HNE), primarily investigated for inflammatory pulmonary diseases.[1][2] The mechanism of action involving the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) corresponds to a different Bayer compound, BAY 85-3934 , also known as Molidustat (B612033) .[3][4][5][6][7][8][9][10][11] This guide will therefore address both compounds to provide a comprehensive resource for researchers, covering the validation of the mechanism of action for each in relevant cell lines.
Part 1: this compound as a Human Neutrophil Elastase (HNE) Inhibitor
This compound is a selective and reversible inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the tissue destruction and inflammation characteristic of diseases like non-cystic fibrosis bronchiectasis.[12][13] Its primary mechanism involves blocking the enzymatic activity of HNE.[1][2][14]
Comparative Performance of HNE Inhibitors
The following table summarizes the in vitro potency of this compound and alternative HNE inhibitors.
| Compound | Target(s) | IC50/Ki | Cell Line / Assay System | Reference(s) |
| This compound | Human Neutrophil Elastase (HNE) | IC50: 65 pM | Cell-free enzymatic assay | [14] |
| Murine Neutrophil Elastase (MNE) | Ki: 6 nM | Cell-free enzymatic assay | [14] | |
| Alvelestat (AZD9668) | Human Neutrophil Elastase (HNE) | Ki: 6.2 nM | Cell-free enzymatic assay | [12] |
| Sivelestat | Human Neutrophil Elastase (HNE) | IC50: 44 nM | Cell-free enzymatic assay | [15] |
| CHF6333 | Human Neutrophil Elastase (HNE) | IC50: 0.3 nM | Cell-free enzymatic assay | [16] |
| BI-5524 | Human Neutrophil Elastase (HNE) | Sub-nanomolar potency | In vitro assays |
Experimental Protocols for Validating HNE Inhibition
This assay quantifies the enzymatic activity of HNE by measuring the cleavage of a fluorogenic substrate.
Principle: HNE cleaves a specific, non-fluorescent substrate to release a highly fluorescent compound. The rate of fluorescence increase is directly proportional to HNE activity.
Suitable Cell Lines:
-
Primary Human Neutrophils: Isolated from whole blood, these are the most physiologically relevant cells.[14]
-
U937 cells: A human myeloid cell line that expresses HNE.[15]
-
HL-60 cells: While a common myeloid cell line, some studies suggest the elastase-like activity may not be solely from HNE, so U937 is often preferred.[15]
Protocol:
-
Sample Preparation:
-
For cellular assays, isolate neutrophils or culture U937 cells. Cells can be stimulated with agents like phorbol (B1677699) 12-myristate 13-acetate (PMA) to induce HNE release.[17]
-
Prepare cell lysates or collect cell culture supernatants.
-
-
Assay Setup:
-
In a 96-well microplate, add diluted samples (lysate or supernatant).
-
Add this compound or other test inhibitors at various concentrations. Include a vehicle control.
-
Prepare a standard curve using purified human neutrophil elastase.
-
-
Reaction Initiation and Measurement:
-
Add the fluorogenic HNE substrate (e.g., MeOSuc-AAPV-AMC) to all wells.[15]
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure fluorescence kinetically (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 380/500 nm or 400/505 nm).[18][19]
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve.
-
Determine the concentration of active HNE in samples by comparing their Vmax to the standard curve.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Signaling Pathway of Neutrophil Elastase in Inflammation
HNE, when released by activated neutrophils, degrades extracellular matrix proteins and can perpetuate the inflammatory cycle. Inhibitors like this compound block this activity.
Part 2: BAY 85-3934 (Molidustat) as a HIF-1α Stabilizer
BAY 85-3934 (Molidustat) is an inhibitor of HIF-prolyl hydroxylase (PHD) enzymes.[6][7] By inhibiting PHDs, Molidustat prevents the degradation of HIF-α subunits under normal oxygen conditions, leading to their stabilization, nuclear translocation, and the transcription of hypoxia-responsive genes.[3][4][5]
Comparative Performance of HIF-PH Inhibitors (HIF Stabilizers)
The table below compares the in vitro activity of Molidustat and other HIF stabilizers across different cell lines.
| Compound | Target(s) | IC50 / EC50 | Cell Line(s) | Effect Observed | Reference(s) |
| BAY 85-3934 (Molidustat) | PHD1 | IC50: 480 nM | Cell-free enzymatic assay | Inhibition of prolyl hydroxylation | [8][9] |
| PHD2 | IC50: 280 nM | Cell-free enzymatic assay | Inhibition of prolyl hydroxylation | [8][9] | |
| PHD3 | IC50: 450 nM | Cell-free enzymatic assay | Inhibition of prolyl hydroxylation | [8][9] | |
| HIF | EC50: 8.4 µM | A549 (HRE-luciferase reporter) | Induction of luciferase expression | [5] | |
| Roxadustat (FG-4592) | PHD | IC50: ~2 µM | Hep3B | Increased EPO mRNA expression | |
| Vadadustat (AKB-6548) | PHD | IC50: 1-2 µM | Multiple cell lines | HIF-1α stabilization | |
| Daprodustat (GSK1278863) | PHD | IC50: ~40 nM | Cell-free enzymatic assay | Inhibition of prolyl hydroxylation | |
| Deferoxamine (DFO) | Iron Chelator | N/A (indirect) | HEK293, U87, NIH3T3, etc. | HIF-1α stabilization | [20][21] |
Experimental Protocols for Validating HIF-1α Stabilization
This is a direct method to quantify the amount of HIF-1α protein in cell lysates.
Principle: HIF-1α protein levels are measured by separating total cell protein by size via gel electrophoresis, transferring to a membrane, and probing with a specific anti-HIF-1α antibody.
Suitable Cell Lines:
-
HeLa, A549, Hep3B: Used to demonstrate Molidustat's induction of HIF target genes.[5][8]
-
HEK293, U87, NIH3T3: Commonly used for studying HIF-1α dynamics.[20][21]
-
RCC4: A VHL-deficient cell line used as a positive control for HIF-1α stabilization.[22]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with BAY 85-3934 (Molidustat) or other test compounds for 4-8 hours. Include a vehicle control and a positive control (e.g., CoCl₂ or deferoxamine).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. It is critical to keep samples on ice to prevent HIF-1α degradation.[23]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against HIF-1α overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane for a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify band intensity using densitometry software.
-
Normalize HIF-1α band intensity to the loading control.
-
Compare the levels of stabilized HIF-1α across different treatments.
-
This assay measures the transcriptional activity of the HIF-1 complex.
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple hypoxia-responsive elements (HREs). HIF-1α stabilization leads to the binding of the HIF-1 complex to the HREs, driving luciferase expression, which is quantified by measuring luminescence.
Suitable Cell Lines:
-
A549, HEK293, HepG2: These cell lines are readily transfectable and show robust responses. The EC50 of Molidustat was determined in an A549-based HRE reporter line.[5]
Protocol:
-
Transfection:
-
Seed cells in a multi-well plate.
-
Transfect cells with the HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, replace the medium and treat the cells with various concentrations of the HIF stabilizer for 6-24 hours.
-
-
Lysis and Luminescence Measurement:
-
Wash cells with PBS and lyse them using the luciferase assay buffer.
-
Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of reporter activity relative to the vehicle control.
-
Plot the dose-response curve to determine the EC50 of the compound.
-
References
- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. molidustat [drugcentral.org]
- 5. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 6. Molidustat - Wikipedia [en.wikipedia.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Acidosis attenuates the hypoxic stabilization of HIF-1α by activating lysosomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
Small Molecule Inhibitors of Human Neutrophil Elastase: A Comparative Review for Drug Development Professionals
A detailed analysis of the leading synthetic inhibitors targeting a key driver of inflammatory lung diseases.
Human neutrophil elastase (HNE) is a serine protease that plays a critical role in the innate immune response. However, its dysregulation is implicated in the pathogenesis of several chronic inflammatory lung diseases, including Chronic Obstructive Pulmonary Disease (COPD), cystic fibrosis, bronchiectasis, and Acute Respiratory Distress Syndrome (ARDS). The destructive proteolytic activity of HNE on extracellular matrix components, particularly elastin, leads to progressive lung tissue damage. Consequently, the development of small molecule inhibitors of HNE has been a major focus of therapeutic research. This guide provides a comparative overview of prominent small molecule HNE inhibitors, presenting key preclinical and clinical data to aid researchers and drug development professionals in this field.
Endogenous Regulation of Neutrophil Elastase
Under normal physiological conditions, the activity of HNE is tightly controlled by endogenous inhibitors. The primary physiological inhibitor of HNE in the lungs is alpha-1 antitrypsin (AAT). Other endogenous inhibitors include Secretory Leukocyte Protease Inhibitor (SLPI) and Elafin, which are found in mucosal secretions and provide a protective screen against proteolytic damage. An imbalance between HNE and its natural inhibitors, often caused by genetic factors (e.g., AAT deficiency) or overwhelming inflammation, leads to unchecked elastolytic activity and subsequent tissue destruction.
Comparative Analysis of Synthetic HNE Inhibitors
Several synthetic small molecule inhibitors of HNE have been developed, with a few advancing to clinical trials and one, Sivelestat, receiving approval in some countries for specific indications. This review focuses on a comparative analysis of three key synthetic inhibitors: Sivelestat, Alvelestat (MPH-966), and BAY 85-8501.
| Inhibitor | Chemical Class | Mechanism of Action | IC50 (HNE) | Ki (HNE) | Selectivity | Current Development Stage |
| Sivelestat (ONO-5046) | Acyl-enzyme inhibitor | Competitive, reversible | 44 nM[1] | 200 nM[1] | Does not inhibit trypsin, thrombin, plasmin, kallikrein, chymotrypsin, or cathepsin G, even at 100 µM.[1] | Approved in Japan and South Korea for ARDS associated with Systemic Inflammatory Response Syndrome (SIRS).[2] |
| Alvelestat (MPH-966, AZD9668) | Oxadiazole | Reversible, competitive | 12 nM[3] | 9.4 nM[3] | At least 600-fold more selective for HNE over other neutrophil-derived serine proteases.[3] | Phase 2 trials completed for Alpha-1 Antitrypsin Deficiency (AATD).[4][5] |
| BAY 85-8501 | Dihydropyrimidinone | Reversible, potent | 65 pM[6] | 0.08 nM[7] | High selectivity; inactive against 21 other tested enzymes. Inhibitory activity against proteinase 3 is unknown.[7] | Phase 2a trial completed for non-cystic fibrosis bronchiectasis.[8][9] |
Sivelestat (Elaspol®) , developed by Ono Pharmaceutical, is a first-generation HNE inhibitor. Administered intravenously, it is used for the treatment of acute lung injury and ARDS associated with SIRS in Japan and South Korea.[2] While it demonstrates high specificity for HNE, its relatively lower potency compared to newer agents and the need for intravenous administration are limitations. Clinical studies and meta-analyses have shown mixed results regarding its efficacy in improving mortality in ARDS, though some studies suggest benefits in oxygenation and reducing the duration of mechanical ventilation.[10][11][12]
Alvelestat (MPH-966) , originally developed by AstraZeneca and now by Mereo BioPharma, is an oral, potent, and selective HNE inhibitor. It has been investigated primarily for the treatment of AATD-associated lung disease.[13] Phase 2 clinical trials (ASTRAEUS and ATALANTa) have demonstrated that Alvelestat can significantly reduce key biomarkers of HNE activity and lung damage, such as desmosine (B133005) and Aα-val360, in patients with AATD.[1][4][5] The oral bioavailability of Alvelestat represents a significant advantage over both intravenous inhibitors and the current standard of care for AATD, which involves intravenous augmentation therapy with purified human AAT.
BAY 85-8501 , developed by Bayer, is another potent and highly selective oral HNE inhibitor. It has shown picomolar potency against HNE in preclinical studies.[6] A Phase 2a clinical trial has been completed to assess its safety and efficacy in patients with non-cystic fibrosis bronchiectasis.[8][9] The results showed that the drug was well-tolerated and effectively suppressed HNE activity in the blood; however, no significant improvements in lung function or other clinical endpoints were observed over the 28-day treatment period, suggesting that longer-term studies may be needed to demonstrate clinical efficacy.[8][14]
Signaling Pathways and Experimental Workflows
To understand the role of HNE in disease and the evaluation of its inhibitors, it is crucial to visualize the relevant biological pathways and experimental procedures.
Caption: HNE-mediated inflammatory signaling pathway.
Caption: Experimental workflow for HNE inhibitor development.
Detailed Experimental Protocols
Human Neutrophil Elastase (HNE) Activity Assay (Fluorometric)
This protocol is a general guideline for determining the in vitro potency (IC50) of HNE inhibitors.
Materials:
-
Human Neutrophil Elastase (commercially available)
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.05% Brij-35, pH 7.5)
-
Test compounds (HNE inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission ~380/460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the final desired concentrations.
-
Add a fixed amount of HNE to each well of the microplate containing either the test compound or vehicle control (DMSO in Assay Buffer).
-
Incubate the enzyme and inhibitor mixture at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HNE substrate to each well.
-
Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at 37°C.
-
The rate of substrate cleavage (increase in fluorescence over time) is calculated from the linear portion of the kinetic curve.
-
The percent inhibition for each compound concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Protease Selectivity Profiling
To assess the selectivity of HNE inhibitors, their activity is tested against a panel of related proteases.
Materials:
-
Purified proteases (e.g., human proteinase 3, human cathepsin G, chymotrypsin, trypsin)
-
Specific fluorogenic or chromogenic substrates for each protease
-
Appropriate assay buffers for each protease
-
Test compounds (HNE inhibitors)
Procedure:
-
The experimental setup is similar to the HNE activity assay described above.
-
For each protease in the panel, a separate assay is performed using its specific substrate and optimal buffer conditions.
-
The IC50 values of the test compounds are determined for each protease.
-
Selectivity is expressed as the ratio of the IC50 value for the off-target protease to the IC50 value for HNE. A higher ratio indicates greater selectivity for HNE.
In Vivo Model of Elastase-Induced Lung Injury
Animal models are crucial for evaluating the in vivo efficacy of HNE inhibitors. The intratracheal instillation of elastase in rodents is a commonly used model to mimic aspects of emphysema and acute lung injury.
Materials:
-
Rodents (e.g., mice or hamsters)
-
Porcine pancreatic elastase (PPE) or human neutrophil elastase (HNE)
-
Anesthesia
-
Test compound (HNE inhibitor) and vehicle
-
Equipment for intratracheal instillation
-
Materials for bronchoalveolar lavage (BAL) and lung histology
Procedure:
-
Animals are anesthetized.
-
A solution of PPE or HNE in saline is instilled directly into the trachea. A control group receives saline only.
-
The test compound or vehicle is administered to the animals at a predetermined time point (e.g., prophylactically before elastase instillation or therapeutically after).
-
At a specified time after elastase instillation (e.g., 24 hours for acute injury or several weeks for emphysema models), animals are euthanized.
-
Bronchoalveolar lavage is performed to collect BAL fluid for cell counting (neutrophil influx) and measurement of inflammatory mediators.
-
Lungs are harvested, fixed, and processed for histological analysis to assess lung architecture, inflammation, and airspace enlargement (a hallmark of emphysema).
-
Efficacy of the inhibitor is determined by its ability to reduce neutrophil infiltration, inflammatory markers, and structural lung damage compared to the vehicle-treated group.
Conclusion
The development of small molecule inhibitors of human neutrophil elastase continues to be a promising therapeutic strategy for a range of debilitating respiratory diseases. While early inhibitors like Sivelestat have shown some clinical utility, newer generation compounds such as Alvelestat and BAY 85-8501 offer improved potency and the convenience of oral administration. The comparative data presented in this guide highlights the distinct profiles of these inhibitors and underscores the importance of continued research to optimize efficacy and selectivity. The provided experimental protocols offer a foundational framework for the preclinical evaluation of novel HNE inhibitors, paving the way for the development of more effective treatments for patients with HNE-driven diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ONO-5046 (Ono Pharmaceutical) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Protease-Specific Biomarkers to Analyse Protease Inhibitors for Emphysema Associated with Alpha 1-Antitrypsin Deficiency. An Overview of Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sivelestat (selective neutrophil elastase inhibitor) improves the mortality rate of sepsis associated with both acute respiratory distress syndrome and disseminated intravascular coagulation patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Unopposed cathepsin G, neutrophil elastase, and proteinase 3 cause severe lung damage and emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neutrophil elastase, proteinase 3, and cathepsin G as therapeutic targets in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (R)-BAY-85-8501: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of the research compound (R)-BAY-85-8501 based on standard laboratory safety practices. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these procedures are derived from general principles of chemical waste management. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.
This compound , a potent and selective inhibitor of human neutrophil elastase, requires careful handling and disposal to ensure personnel safety and environmental protection.[1][2] As a dihydropyrimidinone derivative containing a methyl sulfone group, it should be treated as a potentially hazardous chemical.[1][2] The following step-by-step procedures outline the recommended disposal plan for this compound.
Personal Protective Equipment (PPE) and Hazard Assessment
Before handling this compound, a thorough risk assessment should be conducted. The following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: A fume hood should be used when handling the solid compound or preparing solutions to avoid inhalation of dust or aerosols.
Table 1: Hazard and Disposal Information Summary
| Parameter | Guideline | Citation |
| Chemical Name | (4S)-4-[4-cyano-2-(methylsulfonyl)phenyl]-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | [1][2] |
| Chemical Formula | C₂₂H₁₇F₃N₄O₃S | [3] |
| Primary Route of Disposal | Incineration via a licensed chemical waste disposal service. | [4][5] |
| Waste Segregation | Segregate from incompatible materials. Keep solid and liquid waste separate. Do not mix with aqueous waste streams intended for drain disposal. Chlorinated and non-chlorinated solvent waste must be kept separate. | [5][6] |
| Drain Disposal | Prohibited. Improper and irresponsible disposal of chemical wastes down drains is forbidden by law.[4] This compound is not a harmless soluble inorganic salt and its environmental impact is not fully characterized. | [4] |
| Container Requirements | Use chemically compatible, sealed, and clearly labeled containers for waste accumulation. Containers must be free from damage and have secure, leak-proof closures.[6] | [6] |
| Spill Management | For solid spills, sweep up carefully to avoid dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).[7] Place in a sealed container for disposal.[8] Report all spills to the laboratory supervisor and EHS department. | [8][9] |
Experimental Protocols for Disposal
The following protocols provide detailed methodologies for the proper disposal of this compound in various forms.
Disposal of Unused Solid this compound
-
Containerization: Place the original container with the unused solid compound into a secondary, larger container that can be securely sealed.
-
Labeling: Affix a hazardous waste label to the outer container. The label must include:
-
The full chemical name: this compound
-
The words "Hazardous Waste"
-
The date of accumulation
-
The name of the principal investigator and laboratory location
-
-
Storage: Store the labeled container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Collection: Arrange for pickup by your institution's EHS department for disposal via incineration.
Disposal of this compound Solutions
-
Segregation:
-
Non-chlorinated Organic Solvents (e.g., DMSO, Ethanol): Collect waste solutions in a designated, properly labeled container for non-chlorinated solvent waste.
-
Chlorinated Organic Solvents (e.g., Dichloromethane, Chloroform): Collect waste solutions in a separate, designated container for chlorinated solvent waste.
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain.[4] Collect them in a labeled container for aqueous chemical waste.
-
-
Container Management:
-
Use a screw-cap container made of a material compatible with the solvent.
-
Keep the container closed when not in use.
-
Do not overfill the container; leave at least 10% headspace.
-
-
Labeling and Storage: Label and store the waste containers as described in section 2.1.
-
Collection: Arrange for pickup by your institution's EHS department.
Disposal of Contaminated Labware
-
Sharps (Needles, Syringes, Pipette Tips):
-
Rinse sharps with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove residual this compound. The rinseate must be collected as hazardous waste.
-
Place the rinsed sharps in a designated sharps container.
-
Once the sharps container is full, close it and arrange for disposal through the EHS department.
-
-
Glassware (Vials, Flasks):
-
Triple-rinse glassware with a suitable solvent. Collect all rinsate as hazardous waste.
-
After rinsing, the glassware can typically be washed and reused. If the glassware is to be discarded, it can be disposed of in a broken glass container after being thoroughly decontaminated.[4]
-
-
Consumables (Gloves, Weighing Paper, Bench Liners):
-
Items lightly contaminated with this compound should be placed in a designated solid chemical waste container.[5]
-
This container should be clearly labeled as "Solid Hazardous Waste" and include the chemical name.
-
Arrange for pickup by the EHS department for incineration.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and proper workflow for the disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
By adhering to these procedures and consulting with your local EHS department, you can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAY 85-8501 | 1161921-82-9 | BB166655 | Biosynth [biosynth.com]
- 4. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 5. essex.ac.uk [essex.ac.uk]
- 6. danielshealth.com [danielshealth.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 9. benchchem.com [benchchem.com]
Essential Safety and Handling Precautions for (R)-BAY-85-8501
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of (R)-BAY-85-8501, a selective and potent inhibitor of Human Neutrophil Elastase (HNE). Adherence to these guidelines is essential to ensure a safe laboratory environment and prevent accidental exposure.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in a laboratory setting. These recommendations are based on standard safety protocols for handling potent chemical compounds.
Summary of Required PPE
| Protection Type | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is required for handling powders or creating solutions. | Minimizes inhalation of dust or aerosols. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the procedural steps for safe preparation, use, and disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused this compound and solutions containing the compound should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be disposed of in a designated solid hazardous waste container.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.
By implementing these safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a secure and productive laboratory environment. For further details, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
